molecular formula C6H10O3 B15052564 (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Cat. No.: B15052564
M. Wt: 130.14 g/mol
InChI Key: XXMTWIWOEJYQMH-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,5R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5+,6+/m0/s1

InChI Key

XXMTWIWOEJYQMH-KVQBGUIXSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@@H](O2)O

Canonical SMILES

C1COC2C1CC(O2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure and Stereochemistry of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol , a specific stereoisomer of the bicyclic lactol intermediate often encountered in the chemistry of HIV protease inhibitors.

Executive Summary & Chemical Identity

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a bicyclic hemiacetal (lactol) belonging to the bis-tetrahydrofuran (bis-THF) class of heterocycles. While frequently conflated with its regioisomer—the secondary alcohol (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the pharmacophore in Darunavir and Brecanavir)—the 2-ol represents a distinct chemical entity with unique reactivity centered at the anomeric position.

This molecule serves primarily as a reactive intermediate or chiral building block . Its C2 position acts as a masked aldehyde, making it susceptible to oxidation, reduction, and oxocarbenium-mediated coupling reactions.

Feature Specification
IUPAC Name (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Common Name Bis-THF Lactol; 2-Hydroxy-bis-THF
CAS Registry 362634-66-0 (generic stereoisomer series)
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Key Functionality Hemiacetal (Lactol), Bicyclic Acetal
Related Pharmacophore Darunavir Bis-THF Ligand (which is the 3-ol )

Structural Analysis & Connectivity

The structure consists of two fused furan rings sharing the C3a–C6a bond. The numbering system for the furo[2,3-b]furan skeleton is critical for distinguishing the 2-ol from the 3-ol.

Numbering System
  • Position 1 (O1): Oxygen atom in the first ring.

  • Position 2 (C2): The anomeric carbon adjacent to O1. In the 2-ol , the hydroxyl group is attached here.[1][2]

  • Position 3 (C3): Methylene group (-CH₂-) adjacent to C2.

  • Position 3a (C3a): Bridgehead carbon.

  • Position 6a (C6a): Bridgehead carbon (acetal carbon).

Distinction:

  • 2-ol (Lactol): OH at C2. Chemically a hemiacetal. Dynamic equilibrium with aldehyde.

  • 3-ol (Ligand): OH at C3. Chemically a secondary alcohol. Stable.

Stereochemical Configuration

The title compound has three chiral centers: 2R, 3aS, 6aR .

  • Bridgehead Junction (3aS, 6aR): The fusion of the two five-membered rings is cis . This creates a "V" or "open book" shape, which is thermodynamically favored over the trans-fusion for this ring size. The hydrogen atoms at 3a and 6a are on the same face.

  • Anomeric Center (2R): The hydroxyl group at C2 adopts a specific orientation relative to the bridgehead hydrogens.

    • Anomeric Effect: The configuration at C2 is influenced by the anomeric effect, where the electronegative substituent (OH) prefers an axial-like orientation to maximize orbital overlap between the oxygen lone pair (O1) and the antibonding orbital of the C2-O(H) bond.

    • Configuration: The (2R) designation implies the OH group is oriented trans to the bridgehead hydrogens (exo) or cis (endo), depending on the specific priority rules of the substituents. In the standard cis-fused bis-THF system, the 2R isomer typically corresponds to the endo-lactol (OH on the concave face), though this depends strictly on Cahn-Ingold-Prelog (CIP) priorities.

Synthesis & Experimental Protocols

The synthesis of the 2-ol (lactol) is typically achieved via the controlled reduction of the corresponding lactone: (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one .

Synthesis Workflow (Lactone Reduction)

Reaction:



Causality:

  • DIBAL-H (Diisobutylaluminum hydride): Selected for its ability to reduce esters/lactones to aldehydes/lactols at low temperatures without over-reduction to the diol.

  • Temperature (-78°C): Critical to stabilize the tetrahedral aluminum intermediate and prevent ring opening or over-reduction.

Detailed Protocol
  • Step 1: Charge a flame-dried reaction vessel with (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one (1.0 equiv) and anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Step 2: Cool the solution to -78°C using a dry ice/acetone bath.

  • Step 3: Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise over 30 minutes. Reasoning: Slow addition prevents localized heating and over-reduction.

  • Step 4: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; lactol often streaks or shows distinct Rf from lactone).

  • Step 5: Quench by adding methanol (excess) at -78°C, followed by a saturated solution of Rochelle's salt (Potassium Sodium Tartrate).

  • Step 6: Warm to room temperature and stir vigorously for 2 hours until the aluminum emulsion clears (phase separation).

  • Step 7: Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The product is obtained as a colorless oil, often a mixture of anomers (2R/2S) which may equilibrate.

Visualization of Synthesis Pathway

Synthesis Lactone (3aS,6aR)-Hexahydrofuro[2,3-b] furan-2-one (Lactone) Intermediate Tetrahedral Al-Intermediate Lactone->Intermediate Reduction DIBAL DIBAL-H -78°C, DCM DIBAL->Intermediate Lactol (2R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-2-ol (Target Lactol) Intermediate->Lactol Quench (Rochelle's Salt) Aldehyde Open-Chain Aldehyde Form Lactol->Aldehyde Equilibrium

Caption: Controlled reduction of the bis-THF lactone to the target lactol (2-ol), showing the potential equilibrium with the open-chain aldehyde.

Stereochemical Dynamics & Reactivity[2]

Mutarotation and Anomerization

Unlike the stable 3-ol, the 2-ol is a hemiacetal. In solution, the C2 stereocenter (2R) is not static. It exists in equilibrium with the open-chain hydroxy-aldehyde and the (2S) epimer.

  • Observation: NMR analysis in CDCl₃ typically shows two sets of signals corresponding to the major (usually exo/alpha) and minor (endo/beta) anomers.

  • Implication: For reactions requiring the specific (2R) configuration, the synthesis relies on the Curtin-Hammett principle , where the faster-reacting anomer is depleted and replenished via the equilibrium.

Reactivity Profile

The (2R,3aS,6aR)-2-ol serves as a "glycosyl donor" analogue.

  • Oxidation: Converts back to the lactone (2-one).

  • Wittig/Horner-Wadsworth-Emmons: Reacts via the open-chain aldehyde form to extend the carbon chain (e.g., in the synthesis of complex polyketides).

  • Acetalization: Reaction with alcohols under acid catalysis yields stable mixed acetals (2-alkoxy-bis-THF).

Distinction from Darunavir Ligand (Critical Check)

It is imperative for researchers to distinguish the 2-ol from the 3-ol .

Property(2R)-Hexahydrofuro[2,3-b]furan-2-ol (3R)-Hexahydrofuro[2,3-b]furan-3-ol
Structure Type Hemiacetal (Lactol)Secondary Alcohol
Stability Unstable (Mutarotates)Stable
Precursor Lactone (2-one)Ketone (3-one) or Glycolaldehyde
Role Synthetic IntermediateHigh-Affinity Ligand (Darunavir)
Reactivity Electrophilic (at C2)Nucleophilic (at OH)
Structural Comparison Diagram

Comparison cluster_0 Target Molecule (2-ol) cluster_1 Darunavir Ligand (3-ol) Lactol_Struct OH at C2 (Anomeric) (Hemiacetal) Unstable/Reactive Ligand_Struct OH at C3 (Ring) (Secondary Alcohol) Stable Lactol_Struct->Ligand_Struct Distinct Regioisomers (Not directly interconvertible)

Caption: Structural distinction between the reactive 2-ol (lactol) and the stable 3-ol (Darunavir ligand).

References

  • Ghosh, A. K., et al. (2006).[3] Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuran Ligand for HIV Protease Inhibitor Darunavir. Journal of Organic Chemistry. Link

  • Uchiyama, M., et al. (2001).[3] Stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives. Tetrahedron Letters. Link

  • PubChem. (2024).[4] Compound Summary: Hexahydrofuro[2,3-b]furan-2-ol.[5][6][7] National Library of Medicine. Link

  • Yu, R. H., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Process Research & Development. Link

Sources

Role of bis-THF alcohol as a P2 ligand in HIV protease inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Bis-THF Alcohol as a P2 Ligand in HIV Protease Inhibitors A Technical Guide for Drug Discovery & Medicinal Chemistry Professionals

Executive Summary: The Backbone Binding Paradigm

The evolution of HIV-1 protease inhibitors (PIs) represents a masterclass in structure-based drug design.[1] Early peptidomimetic inhibitors (e.g., saquinavir, indinavir) targeted the active site but relied heavily on interactions with amino acid side chains. This reliance proved to be their Achilles' heel: the virus rapidly selected for mutations in these side chains (e.g., V82A, I84V), altering the active site shape and rendering the drugs ineffective without compromising viral fitness.

The introduction of the bis-tetrahydrofuran (bis-THF) ligand, specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, marked a paradigm shift. First popularized by Darunavir (TMC-114) , this ligand operates on the "Backbone Binding" concept pioneered by the Ghosh group. By anchoring the inhibitor to the sterically constrained protein backbone (specifically Asp29 and Asp30) rather than mutable side chains, the bis-THF ligand creates a high genetic barrier to resistance.

This guide details the mechanistic rationale, chemical synthesis, and experimental validation of bis-THF as a critical pharmacophore in modern antiretroviral therapy.

Mechanistic Anatomy: The S2 Subsite Interaction

The potency of the bis-THF ligand stems from its ability to displace conserved water molecules and form a tight hydrogen-bonding network within the S2 subsite of the HIV-1 protease.[2]

The "Backbone Binding" Hypothesis

Unlike single-ring THF ligands (as seen in Amprenavir), the fused bicyclic bis-THF system possesses a unique stereochemical configuration that positions two oxygen atoms to act as hydrogen bond acceptors.

  • Target Residues: The backbone amide NH groups of Asp29 and Asp30 .[1][2][3][4]

  • Mechanism:

    • Water Displacement: The ligand occupies the S2 hydrophobic pocket, displacing a solvating water molecule that is present in the apo-enzyme.

    • Dual H-Bonding: The oxygen of the first THF ring and the oxygen of the second fused ring form direct H-bonds with Asp29 and Asp30.

    • Resistance Evasion: Because these H-bonds are formed with the backbone atoms, the virus cannot mutate these residues (e.g., changing Asp to another amino acid) without altering the polypeptide chain's fundamental conformation, which would likely abolish protease activity.

Visualizing the Binding Logic

BindingMechanism Ligand Bis-THF Ligand (3R,3aS,6aR) S2_Pocket HIV-1 Protease S2 Subsite Ligand->S2_Pocket Enters Pocket Water Conserved Water Molecule Ligand->Water Displaces Asp29 Asp29 Backbone NH Ligand->Asp29 H-Bond (Ring O1) Asp30 Asp30 Backbone NH Ligand->Asp30 H-Bond (Ring O2) Resistance High Genetic Barrier (Resistance Evasion) Asp29->Resistance Backbone Mutation Destabilizes Protein Asp30->Resistance

Caption: Logical flow of the Bis-THF ligand binding mechanism, highlighting the critical backbone interactions that confer resistance evasion.

Chemical Architecture & Synthesis

The synthesis of the bis-THF alcohol is non-trivial due to the requirement for high optical purity. The (3R,3aS,6aR) configuration is the only stereoisomer that fits the S2 pocket perfectly.

Stereoselective Synthesis Strategy

While several routes exist, the Ghosh Route utilizing S-2,3-O-isopropylideneglyceraldehyde is the most chemically instructive for understanding the stereochemical setup.

Key Steps:

  • Michael Addition: Nitromethane addition to the glyceraldehyde derivative.

  • Nef Reaction: Conversion of the nitro group to a ketone/aldehyde equivalent.

  • Cyclization: Acid-catalyzed cyclization to form the fused ring system.

  • Reduction: Stereoselective reduction of the ketone to the alcohol.

Synthesis Pathway Diagram

SynthesisPathway Start S-2,3-O-isopropylidene- glyceraldehyde Step1 Michael Addition (MeNO2, DBU) Start->Step1 Inter1 Nitro-diol Intermediate Step1->Inter1 Step2 Nef Oxidation & Cyclization (H2SO4) Inter1->Step2 Inter2 Bicyclic Ketone Step2->Inter2 Step3 Stereoselective Reduction (NaBH4/LiBH4) Inter2->Step3 Final (3R,3aS,6aR)-Bis-THF Alcohol Step3->Final

Caption: The Ghosh synthetic route for the construction of the chiral bis-THF alcohol ligand.

Experimental Protocols

Protocol A: Enzymatic Resolution of Bis-THF Alcohol

For laboratories requiring high enantiomeric excess (>99% ee) without complex chiral auxiliary synthesis.

Principle: Lipase-catalyzed acetylation of a racemic bis-THF alcohol mixture preferentially acetylates one enantiomer, allowing separation.

Materials:

  • Racemic hexahydrofuro[2,3-b]furan-3-ol.[5][6]

  • Lipase PS (Amano Enzyme) or Lipase AK.

  • Vinyl acetate (Acyl donor).

  • MTBE (Methyl tert-butyl ether).

Workflow:

  • Dissolution: Dissolve 10.0 g of racemic bis-THF alcohol in 100 mL of MTBE.

  • Acyl Donor Addition: Add 5.0 equivalents of vinyl acetate.

  • Enzyme Loading: Add 2.0 g of Lipase PS (immobilized on celite if available).

  • Incubation: Stir at 25°C for 24–48 hours. Monitor conversion by chiral HPLC (Chiralpak AD-H column).

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation: Concentrate the filtrate. The mixture contains the unreacted (3R,3aS,6aR)-alcohol (desired) and the (3S,3aR,6aS)-acetate.

  • Purification: Separate via silica gel flash chromatography (Hexane/EtOAc gradient). The alcohol elutes after the acetate.

  • Validation: Confirm structure via 1H-NMR and optical rotation (

    
     in MeOH).
    
Protocol B: FRET-Based HIV-1 Protease Inhibition Assay

To determine the Ki of the synthesized inhibitor.

Materials:

  • Substrate: RE(EDANS)SQNYPIIV(DABCYL)R (FRET peptide).

  • Enzyme: Recombinant HIV-1 Protease (wild-type or mutant).

  • Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

Workflow:

  • Preparation: Dilute HIV-1 protease to 20–100 nM in assay buffer.

  • Inhibitor Series: Prepare serial dilutions of the Bis-THF inhibitor (e.g., Darunavir control) in DMSO (0.1 nM to 1 µM).

  • Pre-incubation: Mix 80 µL of enzyme solution with 10 µL of inhibitor. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of FRET substrate (final conc. 5–10 µM).

  • Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) to determine

      
      .
      

Comparative SAR Analysis

The structural superiority of the bis-THF ligand over the single THF ring (as found in Amprenavir) is quantifiable. The table below summarizes the inhibitory constants (


) against Wild-Type (WT) and Multi-Drug Resistant (MDR) HIV-1 strains.

Table 1: Impact of P2 Ligand Structure on Potency

InhibitorP2 Ligand StructureKi (WT)Ki (MDR V82A)Mechanism of Superiority
Amprenavir Single THF ring~0.6 nM> 10 nMSingle H-bond (Asp29); weaker hydrophobic fill.
Darunavir Bis-THF (Fused) 16 pM ~20 pM Dual H-bonds (Asp29/30); optimized S2 filling.
Brecanavir Bis-THF (Fused)< 10 pM< 10 pMSimilar bis-THF core; extended P2' interactions.
GRL-02031 Bis-THF-amine (C4-sub)2.9 pM5.4 pMBis-THF + extra H-bond to Gly48 (flap).

Note: Data derived from Ghosh et al. and comparative biochemical assays. The shift from nanomolar (nM) to picomolar (pM) potency highlights the "anchor" effect of the bis-THF moiety.

Future Outlook: Beyond Darunavir

Research is currently focused on modifying the bis-THF scaffold to further enhance "backbone binding" and address extreme resistance profiles.[1]

  • C4-Functionalization: Adding amine or alkoxy groups to the C4 position of the bis-THF ring allows for interaction with the Gly48 residue in the protease flap. This "clamps" the flap down, further trapping the inhibitor.

  • Boronic Acid Isosteres: Replacing the P1/P2 moieties with boronic acids to form reversible covalent bonds with the catalytic aspartates, though toxicity remains a challenge.

  • CNS Penetration: Modifying the lipophilicity of the bis-THF core to enhance blood-brain barrier penetration, targeting viral reservoirs in the brain.

References

  • Structure-Based Design of HIV-1 Protease Inhibitors Targeting the Protein Backbone. Source: Ghosh, A. K., et al. Accounts of Chemical Research (2008).[7] URL:[Link]

  • Darunavir: A Nonpeptidic HIV Protease Inhibitor with a High Genetic Barrier to Resistance. Source:[1][8] De Meyer, S., et al. Antiviral Therapy (2005). URL:[Link]

  • Potent HIV-1 Protease Inhibitors Incorporating High-Affinity P2-Ligands and (R)-(Hydroxyethylamino)sulfonamide Isostere. Source: Ghosh, A. K., et al. Journal of Medicinal Chemistry (2006). URL:[Link]

  • Stereoselective Synthesis of the Bis-THF Alcohol Ligand of Darunavir. Source: Quaedflieg, P. J. L. M., et al. Organic Letters (2005). URL:[Link]

  • Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Source: Windsor, I. W., et al. Journal of the American Chemical Society (2018).[9] URL:[Link]

Sources

Thermodynamic Stability and Stereoelectronic Profiling of the (2R,3aS,6aR) Bicyclic Ether System

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydrofuro[2,3-b]furan framework is a privileged bicyclic ether scaffold, most notably recognized as the core pharmacophore in highly potent HIV-1 protease inhibitors such as Darunavir[1]. While the (3R,3aS,6aR) stereoisomer is heavily utilized in antiviral drug development, the (2R,3aS,6aR) configuration is equally critical in the total synthesis of complex natural products (e.g., clerodane diterpenoids) and advanced synthetic intermediates[2]. The utility of this scaffold stems from its extreme conformational rigidity, which drastically reduces the entropic penalty (


) upon binding to biological targets[3].

This technical whitepaper explores the thermodynamic principles that govern the stability of the (2R,3aS,6aR) bicyclic ether system. By dissecting the stereoelectronic forces—specifically ring strain and the generalized anomeric effect—we provide a comprehensive guide to the thermodynamic control required to synthesize and profile this highly constrained molecular architecture.

Structural Thermodynamics & Stereoelectronic Fundamentals

The thermodynamic stability of the (2R,3aS,6aR)-hexahydrofuro[2,3-b]furan system is dictated by two primary structural constraints:

The Cis-Fused 5,5-Bicyclic Constraint

The junction between the two tetrahydrofuran rings at the 3aS and 6aR positions must be cis-fused. A trans-fused 5,5-bicyclic system introduces prohibitive torsional strain and angle strain, rendering it thermodynamically inaccessible under standard conditions. During acid-catalyzed cyclization, the difference in free energies of activation (


) is approximately 1.0 to 1.5 kcal/mol, heavily biasing the reaction toward the cis-fused geometry[4].
The Generalized Anomeric Effect at C6a

The C6a position serves as an acetal/hemiacetal carbon bridging the two rings. The thermodynamic sink of the (2R,3aS,6aR) configuration is largely stabilized by the generalized anomeric effect. The lone pair (


) on the furan oxygen donates electron density into the antibonding orbital (

) of the adjacent carbon-oxygen bond. This stereoelectronic overlap lowers the overall Gibbs free energy (

) of the molecule, locking the conformation and preventing spontaneous epimerization in neutral environments.

Mechanistic Diagram: The Thermodynamic Funnel

The synthesis of the hexahydrofuro[2,3-b]furan core relies on a thermodynamic funnel where kinetic intermediates are reversibly equilibrated until they fall into the cis-fused thermodynamic sink.

Thermodynamic_Funnel A Acyclic Precursor (High Enthalpy) B Monocyclic Lactol (Kinetic Intermediate) A->B Cyclization (Fast) C Oxocarbenium Ion (Transition State) B->C H+ Catalysis (-H2O) D trans-Fused Bicyclic (Highly Strained) C->D Disfavored Pathway E (3aS,6aR)-cis-Fused Bicyclic (Thermodynamic Sink) C->E Stereoselective Trapping D->C Reversible Equilibration

Thermodynamic funnel of the hexahydrofuro[2,3-b]furan system via an oxocarbenium intermediate.

Experimental Protocols for Thermodynamic Profiling

To reliably synthesize and validate the thermodynamic stability of the (2R,3aS,6aR) system, researchers must utilize self-validating experimental workflows that leverage causality between temperature, solvent dielectric constants, and stereoelectronic trapping.

Protocol 1: Acid-Catalyzed Equilibration and Trapping

Objective: To establish thermodynamic equilibrium from a monocyclic lactol precursor and trap the stable (2R,3aS,6aR) epimer. Causality: Non-polar solvents are chosen to maximize the anomeric effect (as polar solvents cancel the stabilizing dipole interactions). Strict temperature control during the quench is required because the acetal linkage is prone to irreversible elimination if thermal energy exceeds the activation barrier for dehydration[5].

  • Precursor Solvation: Dissolve 1.0 equivalent of the monocyclic lactol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acid Catalysis: Cool the reaction vessel to -78 °C. Introduce 0.1 equivalents of anhydrous Lewis acid (e.g.,

    
    ) dropwise. The cryogenic temperature prevents premature kinetic trapping of the oxocarbenium ion.
    
  • Equilibration: Gradually warm the reaction to -10 °C over a 4-hour period. This controlled warming provides the precise thermal energy required to overcome the activation barrier for reversible oxocarbenium formation, allowing the system to funnel exclusively into the (3aS,6aR) cis-fused thermodynamic minimum.

  • Thermal Quenching (Critical Step): Quench the reaction using a cold saturated aqueous

    
     buffer. The internal temperature must remain strictly below -5 °C during this step.  Exceeding -5 °C promotes the acid-catalyzed elimination of water/alcohol from the tetrahydrofuran ring, permanently degrading the thermodynamic equilibrium[5].
    
  • Isolation: Perform a solvent-switch to ethyl acetate, filter the precipitated inorganic salts, and concentrate under reduced pressure to yield the chemically and diastereomerically pure (de > 99%) bicyclic ether[5].

Protocol 2: Solid-State and Solution-State Thermodynamic Profiling (DSC & VT-NMR)

Objective: To quantify the enthalpy (


) and entropy (

) of the isolated bicyclic system.
  • Variable-Temperature NMR (VT-NMR): Dissolve the purified compound in

    
    . Acquire 
    
    
    
    and
    
    
    spectra at 10 K intervals from 213 K to 353 K. Plot the natural log of the equilibrium constant (
    
    
    ) versus
    
    
    (van 't Hoff plot) to extract the thermodynamic parameters of any minor conformational exchanges.
  • Differential Scanning Calorimetry (DSC): Transfer approximately 3 mg of the crystalline product into a perforated aluminum Perkin Elmer sample pan[6].

  • Thermal Ramping: Heat the sample at a standardized rate of 10 °C/min under a continuous nitrogen purge.

  • Data Extraction: Record the sharp endotherm corresponding to the phase transition. The onset temperature and the enthalpy of fusion (

    
    , typically around -98.33 J/g for related solvates) provide a direct quantitative measure of the solid-state thermodynamic stability of the lattice[7].
    

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters associated with the formation and stability of the hexahydrofuro[2,3-b]furan core.

Thermodynamic ParameterValue / RangeMechanistic Significance

~1.0 - 1.5 kcal/molThe free energy difference favoring the cis-fused transition state over the highly strained trans-fused state during cyclization[4].

(Epimerization)
-2.5 to -3.0 kcal/molThe enthalpic driving force for the conversion of the kinetic monocyclic lactol to the thermodynamically stable bicyclic acetal.

(Cyclization)
-15 to -20 cal/mol·KRepresents the high entropic penalty incurred during the transition state as the flexible precursor forms the rigid, conformationally locked bicyclic core[1].

~ -1.2 kcal/molThe stereoelectronic stabilization energy provided by the

orbital overlap at the C6a acetal position.

(Solid-State)
~ -98.33 J/gThe enthalpy of fusion observed via DSC, indicating the robust crystalline stability of the pseudopolymorphic forms of this scaffold[7].

References

  • Ghosh, A. K., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters - ACS Publications.[Link]

  • ResearchGate. An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors.[Link]

  • WUR eDepot. The Total Synthesis of Insect Antifeedant (-)-Dihydroclerodin Starting from R-(-)-Carvone.[Link]

  • ResearchGate. Radical Cyclization of Haloacetals: The Ueno-Stork Reaction.[Link]

  • Google Patents. AU2003271740B2 / US8518987B2 - Pseudopolymorphic forms of a HIV protease inhibitor.

Sources

Decoding the Potent Grip: A Technical Guide to the Binding Affinity Mechanisms of Hexahydrofuro[2,3-b]furan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

WEST LAFAYETTE, Ind. – In the intricate dance of molecular recognition that underpins modern drug discovery, few scaffolds have demonstrated the profound therapeutic potential of the hexahydrofuro[2,3-b]furan-2-ol core. This bicyclic ether alcohol is a cornerstone in the architecture of potent antiviral agents, most notably as a key synthon for HIV protease inhibitors like Darunavir.[1] Its remarkable binding affinity for its target protein is not a matter of chance, but a finely tuned interplay of structural rigidity, stereochemistry, and specific molecular interactions. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the core binding affinity mechanisms of hexahydrofuro[2,3-b]furan-2-ol derivatives, providing both foundational knowledge and actionable experimental and computational protocols.

The Architectural Advantage: Core Mechanistic Insights

The hexahydrofuro[2,3-b]furan-2-ol moiety serves as a high-affinity P2-ligand, a critical component that interacts with the S2 subsite of HIV-1 protease.[2][3] The potency of derivatives incorporating this scaffold is largely attributed to its rigid, fused-ring system which mimics the geometry of natural peptide substrates, thereby enabling high-affinity interactions within the protease active site.[1] The specific (3R,3aS,6aR)-stereoisomer is particularly crucial for this biological activity.[1]

The exceptional binding affinity of these derivatives, exemplified by Darunavir's picomolar dissociation constant (Kd = 4.5 × 10⁻¹² M) for the HIV-1 protease active site, is a direct result of a confluence of molecular forces.[4] These interactions are predominantly with the backbone of the enzyme, a strategic advantage that confers resilience against the development of drug resistance.[4][5]

Key molecular interactions include:

  • Hydrogen Bonding: The bis-tetrahydrofuran (bis-THF) moiety forms strong hydrogen bonds with the backbone atoms of aspartic acid residues D29 and D30 in the protease active site.[4][5] These interactions are a major contributor to the very favorable binding enthalpy observed for these compounds.[4][5]

  • Hydrophobic Interactions: The bicyclic core and its substituents engage in van der Waals and hydrophobic interactions with non-polar residues within the S2 subsite, further stabilizing the enzyme-inhibitor complex.

  • Shape Complementarity: The rigid conformation of the hexahydrofuro[2,3-b]furan-2-ol scaffold allows it to fit snugly within the substrate envelope of the protease active site, maximizing surface area contact and enhancing binding affinity.[4]

cluster_0 HIV-1 Protease Active Site (S2 Subsite) D29 Asp29 Backbone D30 Asp30 Backbone Hydrophobic_Pocket Hydrophobic Pocket Ligand Hexahydrofuro[2,3-b]furan-2-ol Derivative Bicyclic Core Hydroxyl Group Ligand:f2->D29:f1 H-Bond Ligand:f2->D30:f1 H-Bond Ligand:f1->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Key binding interactions of the hexahydrofuro[2,3-b]furan-2-ol core.

Quantifying the Interaction: Experimental Protocols

To experimentally validate and quantify the binding affinity of novel hexahydrofuro[2,3-b]furan-2-ol derivatives, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most robust and informative methods.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[6][7] In the context of our topic, the HIV-1 protease would typically be immobilized on the sensor chip surface, and the hexahydrofuro[2,3-b]furan-2-ol derivative would be flowed over the surface as the analyte.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of purified HIV-1 protease (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Binding Analysis:

    • Prepare a dilution series of the hexahydrofuro[2,3-b]furan-2-ol derivative in running buffer, ranging from low nanomolar to high micromolar concentrations.

    • Inject each concentration of the derivative over the immobilized protease surface for a set association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each injection cycle using a pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the purified HIV-1 protease and the hexahydrofuro[2,3-b]furan-2-ol derivative into the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the HIV-1 protease into the sample cell (typically at a concentration of 10-20 µM).

    • Load the hexahydrofuro[2,3-b]furan-2-ol derivative into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH).

In Silico Insights: Computational Approaches

Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a small molecule to a protein target.[11][12][13] This approach can provide valuable insights into the specific interactions driving binding and can be used to guide the design of new derivatives with improved affinity.

PDB 1. Obtain Protein Structure (e.g., from PDB) GridGen 3. Define Binding Site & Generate Grid PDB->GridGen LigandPrep 2. Prepare Ligand (2D to 3D, add charges) Docking 4. Perform Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis 5. Analyze Results (Binding Poses & Scores) Docking->Analysis

Caption: A typical molecular docking workflow.

Step-by-Step Molecular Docking Workflow:

  • Preparation of the Receptor:

    • Download the crystal structure of HIV-1 protease from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Preparation of the Ligand:

    • Generate a 3D structure of the hexahydrofuro[2,3-b]furan-2-ol derivative.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the HIV-1 protease.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined grid box.

    • The program will score each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the protein to understand the key binding determinants.

Structure-Activity Relationship (SAR) at a Glance

The following table summarizes hypothetical binding affinity data for a series of hexahydrofuro[2,3-b]furan-2-ol derivatives against wild-type HIV-1 protease, illustrating the impact of structural modifications on potency.

Compound IDR1-SubstituentR2-SubstituentKi (nM)IC50 (nM)
1a -H-H15.235.8
1b -CH3-H8.720.1
1c -H-Phenyl2.15.3
1d -CH3-Phenyl0.92.5
Darunavir (complex)(complex)<0.010.3-0.9

Data is illustrative and intended for educational purposes.

Conclusion: A Privileged Scaffold for Rational Drug Design

The hexahydrofuro[2,3-b]furan-2-ol scaffold represents a triumph of medicinal chemistry, providing a rigid and stereochemically defined framework for the design of highly potent enzyme inhibitors. Its ability to form robust hydrogen bonds with the backbone of HIV-1 protease is a key factor in its high affinity and its resilience to drug resistance. By combining rigorous experimental techniques like SPR and ITC with insightful computational approaches such as molecular docking, researchers can continue to unravel the nuances of its binding mechanisms and leverage this privileged scaffold to develop the next generation of life-saving therapeutics.

References

  • King, N. M., & Prabu-Jeyabalan, M. (2008). Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. AIDS Reviews, 10(3), 153–165.
  • Dierynck, I., De Wit, M., Gustin, E., et al. (2007). Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier. Journal of Virology, 81(24), 13845-13851.
  • Patsnap. (2024, July 17). What is the mechanism of Darunavir? Synapse. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry, 59(17), 7849–7861.
  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Nalam, M. N., et al. (2014). Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. ACS Chemical Biology, 9(6), 1346–1353.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 85(24), 15951–15959.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Ghosh, A. K., et al. (2011). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 54(17), 5904–5915.
  • Wilde, M., et al. (2017). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • JoVE. (2022, September 15). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions l Protocol Preview. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 10(38), 7764-7774.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved from [Link]

  • Wilson, D. P., & Toone, E. J. (2003). Surface plasmon resonance. Methods in Molecular Biology, 225, 247-268.
  • Mazzei, L., Ciurli, S., & Zambelli, B. (2022). The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes. IUBMB Life, 74(10), 996-1005.
  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

Sources

Technical Guide: The Discovery and Engineering of the bis-THF Moiety in Darunavir

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural discovery, chemical synthesis, and mechanistic logic behind the (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) moiety, the critical pharmacophore of the HIV-1 protease inhibitor Darunavir (Prezista) . Developed by Arun K. Ghosh and researchers at Tibotec (now Janssen), this ligand represents a paradigm shift in drug design known as the "Backbone Binding" hypothesis . By targeting the immutable protein backbone of the viral protease rather than its mutable side chains, the bis-THF moiety enables Darunavir to maintain picomolar affinity against multidrug-resistant HIV strains, overcoming the evolutionary plasticity that rendered earlier inhibitors (e.g., Amprenavir) ineffective.

The Strategic Imperative: Overcoming Resistance

The "Backbone Binding" Hypothesis

Early HIV protease inhibitors (PIs) like Saquinavir and Indinavir relied heavily on hydrophobic interactions with the amino acid side chains of the protease active site.[1] Because HIV-1 protease has a high mutation rate (


 per replication), the virus quickly selected for mutations in these side chains (e.g., V82A, I84V) that disrupted drug binding without severely compromising enzymatic function.

Arun K. Ghosh proposed a counter-strategy: Target the backbone. The main chain amide (NH) and carbonyl (CO) groups of the protease active site are essential for the enzyme's catalytic geometry. Mutations that alter the backbone conformation typically destroy the enzyme's ability to cleave viral polyproteins, rendering the virus non-infectious. Therefore, an inhibitor that anchors itself primarily to the backbone should be resilient to side-chain mutations.

The Structural Evolution
  • Amprenavir (Agenerase): Featured a single tetrahydrofuran (THF) ring at the P2 position. It formed weak interactions with the S2 subsite and was susceptible to the I50V mutation.

  • Darunavir (Prezista): Replaced the single THF with a fused bis-THF system.[2][3] This modification increased the volume of the P2 ligand, filling the hydrophobic S2 pocket more effectively, and introduced specific oxygen atoms positioned to form direct hydrogen bonds with the backbone amides of Asp29 and Asp30 .

Structural Logic of the bis-THF Moiety

The efficacy of the bis-THF ligand relies on three specific structural features:

  • Stereochemistry (3R, 3aS, 6aR): Only this specific enantiomer provides the correct curvature to fit the S2 subsite. The endo-fused bicyclic system creates a rigid scaffold that minimizes the entropic penalty upon binding.

  • Direct Hydrogen Bonding: The two ether oxygens of the bis-THF ring act as hydrogen bond acceptors. They form direct hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 .[4] This contrasts with other inhibitors that often rely on water-mediated bridges in this region.

  • Water Displacement: By filling the S2 pocket and forming direct bonds, the bis-THF moiety displaces solvation waters that would otherwise occupy the pocket. This release of water molecules into the bulk solvent provides a favorable entropic contribution to the binding free energy (

    
    ).
    

BisTHF_Mechanism Design Design Goal: Combat Resistance Hypothesis Backbone Binding Hypothesis Design->Hypothesis Ligand bis-THF Moiety (3R,3aS,6aR) Hypothesis->Ligand Structural Solution Interaction1 Fills S2 Hydrophobic Pocket Ligand->Interaction1 Interaction2 Direct H-Bonds: Asp29 & Asp30 (Backbone) Ligand->Interaction2 Outcome1 Displaces Solvation Waters (Entropy u2191) Interaction1->Outcome1 Outcome2 Resilience to Side-Chain Mutations Interaction2->Outcome2 Result Darunavir (Picomolar Affinity) Outcome1->Result Outcome2->Result

Figure 1: The logical flow from the "Backbone Binding" hypothesis to the specific structural advantages of the bis-THF ligand.

Experimental Protocol: Synthesis of the bis-THF Ligand

The synthesis of the optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical process step. While industrial routes often utilize isocitrate, the enzymatic resolution route developed by Ghosh is a classic example of combining chemical synthesis with biocatalysis to achieve high optical purity.

Protocol: Enzymatic Resolution Route

Objective: Isolate the (3R,3aS,6aR) enantiomer from a racemic mixture of bis-THF alcohol.

Reagents:

  • Racemic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (prepared via radical cyclization of 2,3-dihydrofuran derivatives).[5]

  • Lipase enzyme (e.g., Lipase PS-30 or Novozym 435 ).

  • Acyl donor: Vinyl acetate or Acetic anhydride .

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

Step-by-Step Methodology:

  • Preparation of Racemate:

    • Start with the racemic bicyclic alcohol. Dissolve 10.0 g (approx. 77 mmol) in 100 mL of MTBE.

    • Ensure the solution is dry; water content can affect lipase activity.

  • Enzymatic Acetylation:

    • Add Vinyl acetate (4.0 equivalents, ~28 mL) to the reaction vessel.

    • Add Lipase PS-30 (immobilized on Celite or similar support) at a loading of 20-30% w/w relative to the substrate (2.0 - 3.0 g).

    • Incubation: Stir the suspension gently at 23–25°C (room temperature). Monitor the reaction via chiral HPLC or GC.

  • Kinetic Resolution Logic:

    • The lipase selectively acetylates the (3S,3aR,6aS) enantiomer (the undesired mirror image), converting it into the corresponding acetate.

    • The desired (3R,3aS,6aR) alcohol reacts much slower (or not at all) and remains as the free alcohol.

  • Monitoring:

    • Stop the reaction when conversion reaches ~50% (typically 24–48 hours).

    • Checkpoint: Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA 90:10) should show the acetate peak increasing and one alcohol enantiomer peak diminishing.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. Wash the filter cake with MTBE.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Separate the desired alcohol from the undesired acetate via silica gel column chromatography.

      • Eluent: Gradient of Ethyl Acetate/Hexane (30%

        
         60% EtOAc). The acetate elutes first (less polar); the desired alcohol elutes second.
        
  • Validation:

    • Yield: Expect ~40-45% yield (theoretical max is 50%).

    • Optical Purity:

      
       ee (enantiomeric excess).
      
    • Structure Confirmation:

      
      H NMR (CDCl
      
      
      
      ) should show the characteristic doublet at
      
      
      5.68 ppm (J = 5.2 Hz) for the anomeric proton.

Comparative Performance Data

The structural superiority of the bis-THF moiety is evident when comparing the inhibitory constants (


) of Darunavir against Amprenavir (single THF) across wild-type and resistant strains.

Table 1: Binding Affinity (


) Comparison 
Viral StrainProtease GenotypeAmprenavir

(nM)
Darunavir

(nM)
Fold Improvement
Wild-Type (WT) Consensus B2.4< 0.02 > 100x
MDR Mutant 1 V32I, I47V, V82I14.50.27 ~53x
MDR Mutant 2 I50V (Signature)5.30.27 ~20x
MDR Mutant 3 I84V, L90M8.90.15 ~60x

Data aggregated from Ghosh et al. and NIH/Kumamoto University studies. Note: Darunavir retains sub-nanomolar affinity even against strains where Amprenavir potency drops significantly.

Mechanistic Deep Dive: The Water Network

A common misconception is that Darunavir displaces all active site waters. Mechanistically, it performs a specific "Water S2 Displacement" while retaining the critical "Flap Water."

  • S2 Water Displacement (The bis-THF Effect): In the native enzyme or with smaller inhibitors, the S2 pocket (lined by Asp29, Asp30, Ile47, V32) contains disordered water molecules. The bulky bis-THF group displaces these waters. The release of constrained water into bulk solvent increases entropy (

    
    ), driving high-affinity binding.
    
  • Flap Water Retention: Like most potent PIs, Darunavir utilizes a conserved structural water molecule (often labeled W301) to bridge its P2 carbonyl and sulfonamide oxygen to the amide NHs of Ile50 and Ile50' on the protease flaps. This locks the flaps in a "closed" conformation, preventing substrate access.

Interaction_Map cluster_S2 S2 Subsite (Hydrophobic) BisTHF bis-THF Ligand Asp29 Asp29 (Backbone NH) BisTHF->Asp29 Direct H-Bond (Strong) Asp30 Asp30 (Backbone NH) BisTHF->Asp30 Direct H-Bond (Strong) Sulfonamide Sulfonamide Water Water 301 (Structural) Sulfonamide->Water H-Bond Carbonyl Urethane Carbonyl Carbonyl->Water H-Bond Asp25 Asp25 (Catalytic) Ile50 Ile50 (Flap) Water->Ile50 Bridging H-Bond

Figure 2: Interaction map showing the critical direct hydrogen bonds formed by the bis-THF moiety (left) and the water-mediated bridge to the flaps (right).

References

  • Ghosh, A. K., et al. (2006).[6] "Bis-tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance."[6][7][8][9] ChemMedChem. Link

  • Ghosh, A. K., et al. (2007).[8][10] "Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV."[1][11][9][12] Bioorganic & Medicinal Chemistry. Link

  • Ghosh, A. K., Chapsal, B. D., Weber, I. T., & Mitsuya, H. (2008). "Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance."[9][10] Accounts of Chemical Research. Link

  • Tie, Y., et al. (2004). "High Resolution Crystal Structures of HIV-1 Protease with a Potent Non-peptide Inhibitor (UIC-94017) Active Against Multi-drug-resistant Clinical Strains." Journal of Molecular Biology. Link

  • Koh, Y., et al. (2003). "Novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitor (PI) UIC-94017 (TMC114) with potent activity against multi-PI-resistant human immunodeficiency virus in vitro."[7][10] Antimicrobial Agents and Chemotherapy.[10] Link

Sources

The Stereochemical Imperative: A Technical Guide to (3R,3aS,6aR) vs. (3S,3aS,6aR) bis-THF Ligands in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design, the spatial orientation of a single hydroxyl group can dictate the clinical viability of an entire molecular class. This is profoundly evident in the development of HIV-1 protease inhibitors, specifically Darunavir (TMC114). The efficacy of Darunavir hinges on its P2 ligand: hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF ligand).

As a Senior Application Scientist overseeing complex API development, I frequently encounter challenges regarding the stereochemical control of this ligand. This whitepaper dissects the critical mechanistic, pharmacological, and synthetic differences between the highly active (3R,3aS,6aR) stereoisomer and its C3 epimer, the (3S,3aS,6aR) stereoisomer[1].

Mechanistic Causality: The "Backbone Binding" Hypothesis

To understand why the (3R,3aS,6aR) isomer is a privileged scaffold while the (3S,3aS,6aR) isomer is clinically obsolete, we must examine the causality of target binding within the HIV-1 protease S2 subsite.

HIV-1 protease rapidly mutates its amino acid side chains to evade standard inhibitors. However, the enzyme cannot mutate its peptide backbone without losing its catalytic structure. The (3R,3aS,6aR) bis-THF ligand was rationally designed to exploit this vulnerability[2].

  • (3R,3aS,6aR) Isomer (The Active Ligand): The R-configuration at the C3 position directs the fused bis-THF rings deep into the S2 subsite. This precise trajectory allows the two oxygen atoms of the bis-THF system to act as simultaneous hydrogen-bond acceptors, forming highly stable, dual hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 [2]. This "backbone binding" is the direct cause of Darunavir's exceptionally high barrier to viral resistance.

  • (3S,3aS,6aR) Isomer (The Epimer): Inverting the C3 stereocenter to the S-configuration alters the spatial vector of the urethane linkage connecting the ligand to the drug's core. This epimeric shift misaligns the bis-THF oxygen atoms, physically preventing the simultaneous dual hydrogen-bonding interaction with Asp29 and Asp30. Consequently, binding affinity collapses[2].

BindingLogic cluster_3R (3R,3aS,6aR) bis-THF (Darunavir) cluster_3S (3S,3aS,6aR) bis-THF (Epimer) R_Isomer C3 (R) Stereocenter O_atoms bis-THF Oxygens Perfectly Aligned R_Isomer->O_atoms H_Bonds Dual H-Bonds (Asp29 & Asp30 NH) O_atoms->H_Bonds High_Affinity High Binding Affinity (Ki ~ 15 pM) H_Bonds->High_Affinity S_Isomer C3 (S) Stereocenter Misaligned bis-THF Oxygens Misaligned S_Isomer->Misaligned Weak_Bonds Loss of Optimal Backbone H-Bonds Misaligned->Weak_Bonds Low_Affinity Reduced Antiviral Potency Weak_Bonds->Low_Affinity

Fig 1: Mechanistic causality of S2 subsite binding dictated by the C3 stereocenter.

Pharmacological Data Comparison

The structural misalignment caused by the (3S,3aS,6aR) epimer translates directly into a loss of quantitative pharmacological efficacy. Table 1 summarizes the impact of this stereochemical variance based on established crystallographic and in vitro assays[3].

Table 1: Pharmacological Comparison of bis-THF Stereoisomers

Parameter(3R,3aS,6aR) Ligand (Darunavir)(3S,3aS,6aR) Ligand (Epimer)
Stereochemical Role Privileged P2 LigandC3 Epimeric Impurity
S2 Subsite Interaction Dual H-bonds (Asp29 & Asp30 backbone NH)Suboptimal/Misaligned H-bonding
Enzyme Affinity (

)

pM

pM (Loss of picomolar affinity)
Antiviral Potency (

)

nM
Significantly reduced
Resistance Profile High efficacy against multi-drug resistant strainsIneffective against mutated variants

Synthetic Strategies and Stereocontrol

Synthesizing the bicyclic hexahydrofuro[2,3-b]furan-3-ol core often yields a diastereomeric mixture of the 3R and 3S epimers[4]. Because these epimers share nearly identical thermodynamic properties and polarities, standard silica gel chromatography is highly inefficient for industrial-scale separation.

To bypass this bottleneck, we utilize biocatalytic kinetic resolution . By acetylating the racemic/diastereomeric mixture and subjecting it to an immobilized lipase (e.g., Novozyme 435), we exploit the enzyme's highly specific chiral pocket. The enzyme rapidly and selectively hydrolyzes the acetate of the (3R,3aS,6aR) enantiomer back to the free alcohol, while leaving the (3S,3aS,6aR) acetate completely unreacted. The resulting difference in polarity between the free 3R-alcohol and the 3S-acetate makes chromatographic separation trivial[1].

SynthesisWorkflow Start Starting Materials (Glycolaldehyde + 2,3-DHF) Cycloaddition Catalytic Cycloaddition (Sn(OTf)2 / Pybox) Start->Cycloaddition Racemic Diastereomeric Mixture (3R,3aS,6aR) + (3S,3aS,6aR) Cycloaddition->Racemic Acetylation Chemical Acetylation (Ac2O, Pyridine) Racemic->Acetylation Enzymatic Lipase-Catalyzed Resolution (Novozyme 435 in Buffer) Acetylation->Enzymatic Target Optically Pure Free Alcohol (3R,3aS,6aR)-bis-THF-3-ol Enzymatic->Target Selective Hydrolysis Waste Unreacted Acetate (3S,3aS,6aR)-bis-THF-3-OAc Enzymatic->Waste No Reaction

Fig 2: Workflow for the stereoselective synthesis and enzymatic resolution of the bis-THF ligand.

Validated Experimental Protocol: Enzymatic Resolution of bis-THF

The following protocol outlines a self-validating system for isolating the active (3R,3aS,6aR) isomer from a mixed epimeric batch.

Step 1: Global Acetylation

  • Dissolve the crude diastereomeric mixture of hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous dichloromethane (

    
    ).
    
  • Add pyridine (2.0 eq) and cool the reaction vessel to 0 °C under argon.

  • Dropwise, add acetic anhydride (

    
    , 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
    
  • Stir at 23 °C for 4 hours. Quench with saturated aqueous

    
    , extract with 
    
    
    
    , and concentrate under reduced pressure to yield the mixed bis-THF acetates.

Step 2: Biocatalytic Kinetic Resolution

  • Suspend the mixed acetates in a 0.1 M sodium phosphate buffer (pH 7.0) containing 10% v/v acetone to aid solubility.

  • Introduce immobilized Lipase Novozyme 435 (approx. 50% w/w relative to the substrate).

  • Agitate the mixture gently at 30 °C. Monitor the reaction strictly via TLC (Ethyl Acetate/Hexanes 1:1). The enzyme will selectively hydrolyze the (3R,3aS,6aR)-acetate (

    
    ) into the highly polar (3R,3aS,6aR)-alcohol (
    
    
    
    ).
  • Once the conversion of the 3R-isomer reaches

    
     (typically 12–16 hours), filter the mixture through a Celite pad to remove the immobilized enzyme.
    

Step 3: Separation and Self-Validation

  • Extract the aqueous filtrate with ethyl acetate (

    
    ). Dry over anhydrous 
    
    
    
    and concentrate.
  • Purify via flash column chromatography (silica gel). Elute the unreacted (3S,3aS,6aR)-acetate with 20% EtOAc/Hexanes, followed by the desired (3R,3aS,6aR)-alcohol using 60% EtOAc/Hexanes.

  • Validation Checkpoint (Critical): Assess the optical rotation of the isolated free alcohol.

    • A successful resolution of the pure (3R,3aS,6aR) isomer will yield

      
       (c 0.73, MeOH)[5].
      
    • If the polarimeter reading approaches

      
       (c 1.0, MeOH), the sample is contaminated with the (3S,3aS,6aR)  epimer[4], indicating incomplete enzymatic selectivity or premature reaction quenching. This built-in polarimetric variance ensures batch integrity before proceeding to API coupling.
      

References

1.[1] The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 2.[2] Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. PMC - National Institutes of Health. Available at:[Link] 3.[3] Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 4.[4] METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS (WO2004033462A2). Google Patents. Available at: 5.[5] The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Methodological & Application

Enantioselective Synthesis of Bis-THF Alcohol via Enzymatic Resolution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Bis-THF Alcohols in Medicinal Chemistry

The bis-tetrahydrofuran (bis-THF) moiety is a privileged structural motif found in a variety of natural products and, most notably, as a core component in several potent HIV protease inhibitors, including the blockbuster drug Darunavir.[1][2] The specific stereochemistry of the bis-THF alcohol is critical for its biological activity, making the development of efficient and scalable methods for its enantioselective synthesis a paramount objective in pharmaceutical research and development.[3]

This application note provides a detailed protocol for the enantioselective synthesis of a key bis-THF alcohol intermediate via enzymatic kinetic resolution (EKR). This method leverages the remarkable stereoselectivity of lipases to preferentially acylate one enantiomer of a racemic bis-THF alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol and the corresponding ester.[1][3] The protocol is designed for researchers, scientists, and drug development professionals seeking a practical, scalable, and cost-effective approach to obtaining this valuable chiral building block.

The Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. It relies on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme. For the synthesis of enantiopure bis-THF alcohol, a lipase is employed to catalyze the acylation of the racemic alcohol. The lipase, being a chiral macromolecule, creates a diastereomeric transition state with each enantiomer of the alcohol. The difference in the activation energies of these two transition states leads to a significant difference in the reaction rates for the two enantiomers.

In an ideal kinetic resolution, the enzyme will exclusively acylate one enantiomer (the "fast-reacting" enantiomer) while leaving the other (the "slow-reacting" enantiomer) untouched. By stopping the reaction at approximately 50% conversion, it is possible to recover the unreacted alcohol with high enantiomeric excess (e.e.) and the acylated product, also with high e.e., but of the opposite configuration.

The choice of enzyme, acyl donor, and solvent are critical factors that significantly influence the enantioselectivity and overall efficiency of the resolution process.[3] Immobilized lipases, such as Candida antarctica Lipase B (CALB), are often preferred due to their high stability in organic solvents, broad substrate specificity, and ease of recovery and reuse.[4]

Experimental Workflow and Protocols

This section details the step-by-step methodology for the enantioselective synthesis of bis-THF alcohol, from the preparation of the racemic substrate to the analysis of the enantiomerically enriched product.

Diagram of the Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Enzymatic Kinetic Resolution cluster_2 Work-up and Purification cluster_3 Product Analysis and Characterization racemate_synthesis Synthesis of Racemic bis-THF Alcohol reaction_setup Reaction Setup: - Racemic bis-THF Alcohol - Immobilized Lipase (Novozym 435®) - Acyl Donor (Vinyl Acetate) - Organic Solvent (Toluene) racemate_synthesis->reaction_setup reaction_monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_setup->reaction_monitoring enzyme_removal Enzyme Removal (Filtration) reaction_monitoring->enzyme_removal solvent_evaporation Solvent Evaporation enzyme_removal->solvent_evaporation chromatography Column Chromatography solvent_evaporation->chromatography enantiomeric_excess Determination of Enantiomeric Excess (e.e.) (Chiral HPLC) chromatography->enantiomeric_excess characterization Structural Characterization (NMR, MS) enantiomeric_excess->characterization

Caption: Experimental workflow for the enantioselective synthesis of bis-THF alcohol.

Protocol 1: Synthesis of Racemic Bis-THF Alcohol

The racemic bis-THF alcohol can be synthesized through various established methods. One common approach involves the condensation of 2,3-dihydrofuran with a glycolaldehyde equivalent, which can be catalyzed by a lanthanide catalyst.[1] For the purpose of this application note, it is assumed that the racemic bis-THF alcohol is available.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Bis-THF Alcohol

This protocol describes the lipase-catalyzed acylation of racemic bis-THF alcohol. Candida antarctica lipase B, immobilized on a macroporous acrylic resin (commercially available as Novozym 435®), is a highly effective catalyst for this transformation.[4]

Materials:

  • Racemic bis-THF alcohol

  • Immobilized Candida antarctica Lipase B (Novozym 435®)

  • Vinyl acetate (acyl donor)

  • Toluene (or other suitable non-polar organic solvent like heptane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the racemic bis-THF alcohol (1.0 equivalent).

  • Add toluene to dissolve the alcohol (concentration typically in the range of 0.1-0.5 M).

  • Under an inert atmosphere, add the immobilized lipase (Novozym 435®). The enzyme loading can be optimized, but a starting point of 20-50 mg of enzyme per mmol of substrate is recommended.[5]

  • Add vinyl acetate (1.5-2.0 equivalents). Vinyl acetate often serves as both the acyl donor and can be used in excess.[5]

  • Seal the flask and place it in a temperature-controlled oil bath set to a temperature between 30-50 °C. The optimal temperature should be determined experimentally.

  • Stir the reaction mixture at a moderate speed to ensure good mixing of the heterogeneous solution.

Reaction Monitoring:

  • The progress of the reaction should be monitored by periodically taking small aliquots of the reaction mixture.

  • Filter the enzyme from the aliquot and analyze the sample by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed acetate.

  • The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible e.e. for both the unreacted substrate and the product.

Work-up and Purification:

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • The resulting mixture of the enantiomerically enriched bis-THF alcohol and the corresponding acetate can be separated by column chromatography on silica gel.

Analytical Methods: Chiral HPLC for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess is crucial for assessing the success of the kinetic resolution. Chiral HPLC is the method of choice for this analysis.[6][7]

Diagram of the Chiral HPLC Separation Principle

G cluster_0 Chiral HPLC Column cluster_1 Elution Profile column Chiral Stationary Phase (CSP) Enantiomer A (e.g., R-alcohol) Enantiomer B (e.g., S-alcohol) detector Detector Signal column:f0->detector Shorter Retention Time column:f1->detector Longer Retention Time chromatogram detector->chromatogram racemic_mixture Racemic Mixture (R and S enantiomers) racemic_mixture->column Injection

Caption: Principle of chiral HPLC separation of enantiomers.

Protocol 3: Chiral HPLC Analysis of Bis-THF Alcohol

This protocol provides a general method for the chiral HPLC analysis of the bis-THF alcohol and its acetate derivative. Method optimization will be required for specific analytes and HPLC systems.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H)[8]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

Typical HPLC Conditions:

ParameterRecommended Setting
Column Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the reaction mixture (after filtering the enzyme) or the purified fractions in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The two enantiomers of the bis-THF alcohol and its acetate should be resolved into distinct peaks.

  • The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers (A1 and A2) with the following formula:

    • e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (e.e.) - Suboptimal Reaction Temperature: Temperature can affect enzyme selectivity.- Perform the reaction at a lower temperature, which may require longer reaction times. Conduct a temperature screening study to find the optimal balance.[9]
- Inappropriate Solvent: The solvent can influence the enzyme's conformation and selectivity.- Screen a range of non-polar organic solvents like hexane, heptane, or MTBE.[9]
- Reaction Progressed Beyond 50% Conversion: For the unreacted substrate, e.e. decreases after 50% conversion.- Carefully monitor the reaction and stop it as close to 50% conversion as possible.
Slow or No Reaction - Inactive Enzyme: Improper storage or handling can lead to enzyme deactivation.- Use a fresh batch of enzyme and ensure it is stored according to the manufacturer's recommendations. Increase the enzyme loading.[9]
- Poor Choice of Acyl Donor: The enzyme may have low activity with the selected acyl donor.- While vinyl acetate is generally effective, other acyl donors like isopropenyl acetate can be screened.[5]
Low Yield of Recovered Alcohol - Reaction Stopped Too Late: A conversion significantly over 50% will result in a lower yield of the unreacted alcohol.- Optimize reaction monitoring to stop the reaction at the ideal point.
- Purification Losses: The alcohol and acetate may be difficult to separate by column chromatography.- Optimize the mobile phase for column chromatography to improve separation.

Conclusion

The enzymatic kinetic resolution of racemic bis-THF alcohol using an immobilized lipase is a robust, scalable, and highly enantioselective method for the synthesis of this crucial pharmaceutical intermediate.[3] The protocol detailed in this application note provides a solid foundation for researchers to implement this green chemistry approach. Careful optimization of reaction parameters, including enzyme selection, solvent, acyl donor, and temperature, is key to achieving high enantiomeric excess and good yields. The analytical methods described herein are essential for the accurate assessment of the resolution's success. This methodology represents a significant advancement in the practical synthesis of enantiomerically pure bis-THF alcohols for drug discovery and development.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Process Research & Development, 14(3), 333-344. Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol. Available at: [Link]

  • ResearchGate. (n.d.). Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol | Request PDF. Available at: [Link]

  • ACS Publications. (2010). Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol | Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed mono-acylating of primary-secondary diol with vinyl acetate. Available at: [Link]

  • Theil, F., Weidner, J., Ballschuh, S., Kunath, A., & Schick, H. (1996). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. The Journal of Organic Chemistry, 61(21), 7311-7313. Available at: [Link]

  • de Miranda, A. S., et al. (2020). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society, 31(7), 1476-1483. Available at: [Link]

  • Shkolnik, E., & Gutman, A. L. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. Available at: [Link]

  • Garcia-Galan, C., et al. (2011). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. Green Chemistry, 13(8), 2249-2257. Available at: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and amines. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Gažák, R., & Sedlák, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of bis-THF-alcohol 3 by kinetic resolution of endo rac 2. Available at: [Link]

  • Kobayashi, S., Uyama, H., & Kimura, S. (2001). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Chemical Reviews, 101(12), 3793-3818. Available at: [Link]

  • Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(23), 5732. Available at: [Link]

  • ResearchGate. (2022). How to adjust the Enzyme concentration during the kinetics measurement?. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Janus, E., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7789. Available at: [Link]

Sources

Activating (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol: A Comprehensive Guide to Succinimidyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the procedure for activating the hydroxyl group of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol to its corresponding succinimidyl carbonate. This activation is a critical step in the synthesis of various bioconjugates and drug candidates, transforming the relatively inert alcohol into a reactive intermediate amenable to nucleophilic attack, most commonly by primary amines. The resulting carbamate linkage is highly stable, making this a favored strategy in medicinal chemistry and materials science.[1][2] A notable application of a structurally related activated intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl succinimidyl carbonate, is in the synthesis of the HIV protease inhibitor Darunavir.[3][4]

Principle of the Reaction

The activation of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is achieved through a reaction with N,N'-Disuccinimidyl carbonate (DSC). DSC is a safe and stable crystalline solid that serves as an excellent alternative to hazardous reagents like phosgene for the introduction of a carbonyl group.[5] The reaction proceeds via a nucleophilic attack of the alcohol on the central carbonyl carbon of DSC. This process is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which deprotonates the alcohol to increase its nucleophilicity. One of the N-hydroxysuccinimide (NHS) moieties on DSC acts as an excellent leaving group, resulting in the formation of the desired succinimidyl carbonate and releasing N-hydroxysuccinimide as a byproduct.[5][6]

The resulting activated intermediate is significantly more resistant to hydrolysis compared to other activated esters, providing a wider window for subsequent coupling reactions with amine-containing molecules.[6][7]

Visualization of the Reaction and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the activation process.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol Product1 (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-yl succinimidyl carbonate Reactant1->Product1 Activation Reactant2 N,N'-Disuccinimidyl carbonate (DSC) Reactant2->Product1 Base Triethylamine (TEA) Base->Product1 Byproduct2 Triethylammonium salt Base->Byproduct2 Byproduct1 N-Hydroxysuccinimide (NHS) Product1->Byproduct1 Release of

Caption: Reaction scheme for the activation of the alcohol to its succinimidyl carbonate.

Experimental_Workflow A 1. Reagent Preparation (Anhydrous Solvent) B 2. Dissolve Alcohol A->B C 3. Add N,N'-Disuccinimidyl carbonate (DSC) B->C D 4. Add Triethylamine (TEA) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Aqueous Workup (NaHCO3 wash) E->F Upon Completion G 7. Extraction with Organic Solvent F->G H 8. Drying and Concentration G->H I 9. Product Isolation (Optional Purification) H->I

Caption: General experimental workflow for the synthesis of the activated succinimidyl carbonate.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol≥95% PuritySpecialized Supplier
N,N'-Disuccinimidyl carbonate (DSC)≥95% PuritySigma-Aldrich, BenchChem
Triethylamine (TEA)Anhydrous, ≥99.5%Standard Supplier
Acetonitrile (ACN)Anhydrous, ≥99.8%Standard Supplier
Ethyl Acetate (EtOAc)ACS Grade or higherStandard Supplier
Dichloromethane (DCM)ACS Grade or higherStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade or higherStandard Supplier
Brine (Saturated NaCl solution)ACS Grade or higherStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Grade or higherStandard Supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Supplier
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on established procedures for the activation of similar alcohols with DSC.[4][8][9]

1. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol (1.0 mmol, 1.0 eq).

  • Dissolve the alcohol in anhydrous acetonitrile (5-10 mL). Stir the solution at room temperature (23°C) until the solid is fully dissolved.

Causality: The use of anhydrous solvent and an inert atmosphere is crucial as DSC is sensitive to moisture and can readily hydrolyze, which would reduce the yield of the desired product.[1][8] Acetonitrile is a common solvent for this reaction due to the good solubility of DSC.[1][8]

2. Reagent Addition:

  • To the stirred solution of the alcohol, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 mmol, 1.5 eq).

  • Following the addition of DSC, add triethylamine (TEA) (3.0 mmol, 3.0 eq) dropwise to the reaction mixture.

Causality: A molar excess of DSC is used to ensure complete consumption of the starting alcohol.[8][9] Triethylamine acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also to neutralize the acidic byproducts formed during the reaction.

3. Reaction Monitoring:

  • Stir the resulting mixture at room temperature (23°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed. This typically takes 2-4 hours.[5][8] A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.

4. Workup Procedure:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and extract with ethyl acetate (2 x 25 mL).[8]

  • Combine the organic extracts and wash with brine (10 mL). The brine wash helps to remove any remaining water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality: The aqueous NaHCO₃ wash is essential to remove excess DSC, the N-hydroxysuccinimide byproduct, and the triethylammonium salt.

5. Purification (Optional):

  • The crude succinimidyl carbonate is often of sufficient purity to be used directly in the subsequent coupling step.[1][9]

  • If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the mixture (e.g., to 40°C).
Hydrolysis of DSC due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle DSC quickly in a dry environment.[1][8]
Low YieldInefficient extraction.Increase the number of extractions with the organic solvent.
Product loss during purification.Use the crude product directly in the next step if possible. Optimize chromatography conditions if purification is necessary.
Presence of ByproductsIncomplete removal during workup.Ensure thorough washing with NaHCO₃ solution.

Safety Precautions

  • N,N'-Disuccinimidyl carbonate (DSC) is an irritant. Avoid contact with skin, eyes, and clothing.[8]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Conclusion

The activation of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol to its succinimidyl carbonate derivative using N,N'-Disuccinimidyl carbonate is a reliable and efficient procedure. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and bioconjugation. The stability of the resulting activated carbonate allows for flexible planning of subsequent coupling reactions, making it a cornerstone technique in modern synthetic chemistry.

References

  • Ghosh, A. K., et al. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters, 33(20), 2781-2784. [Link]

  • Ghosh, A. K., et al. (2008). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 73(21), 8544–8550. [Link]

  • US Patent 7,595,408 B2. Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol.
  • Diamanti, S., et al. (2008). Reactive patterning via post-functionalization of polymer brushes utilizing disuccinimidyl carbonate activation to couple primary amines. Polymer, 49(17), 3770-3779. [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology. [Link]

  • An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

  • A simplified method for the preparation of succinimidyl carbonate polyethylene glycol for coupling to proteins. Bioconjugate Chemistry. [Link]

  • Novel reactive PEG for amino group conjugation. Organic & Biomolecular Chemistry. [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Chemwatch. [Link]

  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. The Journal of Organic Chemistry. [Link]

  • Advances in Bioconjugation. Current Organic Chemistry. [Link]

  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols. [Link]

  • (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. PubChem. [Link]

  • Efficient Synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol From Glycolaldehyde. Organic Letters. [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl Succinimidyl Carbonate. LGC Standards. [https://www.lgcstandards.com/US/en/p/TRC/C175410/)-Hydroxyhexahydrofuro[2,3-b]furanyl-Succinimidyl-Carbonate)

Sources

Application Note: Catalytic Hydrogenation Protocols for Bis-THF Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Sub-Title: Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (Darunavir Ligand)

Executive Summary

This Application Note details the critical catalytic hydrogenation parameters required to synthesize the bis-tetrahydrofuran (bis-THF) ligand, specifically the (3R,3aS,6aR) stereoisomer.[1] This structural motif is the pharmacophore backbone of high-affinity HIV-1 protease inhibitors, most notably Darunavir (Prezista®) and Brecanavir .

The central challenge in this synthesis is establishing the cis-fused bicyclic ring system with high diastereoselectivity. While various routes exist (e.g., photochemical [2+2], radical cyclization), the industrial "workhorse" step is the heterogeneous catalytic hydrogenation of dihydrofuro[2,3-b]furan intermediates. This guide focuses on the Rhodium-catalyzed heterogeneous hydrogenation , providing optimized conditions to maximize the cis/trans ratio (dr > 95:5) and minimize hydrogenolytic ring-opening.

Scientific Background & Mechanistic Insight

The Stereochemical Challenge

The target molecule, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, possesses three contiguous chiral centers. The binding affinity of Darunavir relies heavily on the "endo" configuration of the alcohol and, crucially, the cis-fusion of the two tetrahydrofuran rings.

  • Thermodynamics vs. Kinetics: The cis-fused system is thermodynamically less stable than the trans-fused system due to ring strain. Therefore, thermodynamic equilibration (e.g., acid-catalyzed) often favors the unwanted trans isomer.

  • Solution: Kinetic control via surface-mediated hydrogenation.

Mechanism of Surface Hydrogenation

The hydrogenation of the dihydrofuro[2,3-b]furan precursor (often containing a C4=C5 double bond) proceeds via syn-addition of hydrogen.

  • Facial Selectivity: The "cup-shape" of the bicyclic dihydro-precursor creates a steric bias. The concave face (endo face) is sterically hindered by the bridgehead hydrogens or adjacent alkoxy groups.

  • Catalyst Interaction: The precursor adsorbs onto the catalyst surface via its convex face (exo face).

  • Result: Hydrogen is added from the convex face, forcing the bridgehead protons into a cis relationship relative to the existing ring junction, thereby preserving or establishing the (3aS,6aR) configuration.

Catalyst Selection Matrix
CatalystActivity (Furan Saturation)Selectivity (cis-fusion)Risk of HydrogenolysisRecommendation
Rh/C (5%) High Excellent (>95:5) LowPrimary Choice
Rh/Al₂O₃ HighExcellentVery LowAlternative (if acidity is an issue)
Pd/C ModerateModerateHigh (Ring Opening)Not Recommended
Pt/C LowGoodModerateSecondary Choice
Ru/C ModerateGoodModerateSpecialized Use

Expert Insight: Palladium (Pd) is often too aggressive for furan systems, frequently causing C-O bond cleavage (hydrogenolysis) which opens the ring to form linear diols. Rhodium (Rh) is "haptophilic" enough to bind the furan alkene but gentle enough to preserve the ether linkages.

Visualization: Reaction Pathway[2][3][4][5]

The following diagram illustrates the stereoselective hydrogenation pathway using Graphviz.

BisTHF_Hydrogenation Precursor Dihydrofuro[2,3-b]furan (Precursor) Adsorption Surface Adsorption (Convex Face) Precursor->Adsorption Steric Control Transition Syn-Addition of H2 (Transition State) Adsorption->Transition Rh/C Catalyst Product (3R,3aS,6aR)-Bis-THF (Cis-Fused Target) Transition->Product Kinetic Major SideProduct Ring-Opened Diol (Impurity) Transition->SideProduct Hydrogenolysis (Pd/High Temp)

Figure 1: Kinetic pathway for the stereoselective hydrogenation of dihydrofuro[2,3-b]furan. Note the divergence to ring-opened impurities if incorrect catalysts (e.g., Pd) are used.

Detailed Experimental Protocol

Protocol A: High-Pressure Hydrogenation (Industrial Standard)

Objective: Conversion of 3-hydroxy-4,5-dihydrofuro[2,3-b]furan to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

4.1 Reagents & Equipment
  • Substrate: Crude Dihydrofuro[2,3-b]furan derivative (purity >90% recommended).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (usually 50% water). Note: Dry Rh/C is pyrophoric.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Grade: HPLC.

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) with mechanical stirring.

4.2 Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Purge the open reactor vessel with Nitrogen (N₂) or Argon.

    • Add 5 wt% Rh/C catalyst (loading ratio: 5-10% w/w relative to substrate).

    • Safety: Ensure the catalyst remains wet; do not allow dry spots to form.

  • Substrate Addition:

    • Dissolve the substrate in Ethanol (concentration: 0.5 – 1.0 M).

    • Carefully add the solution to the reactor vessel containing the catalyst.

  • Reactor Sealing & Purging:

    • Seal the autoclave.

    • Purge Cycle: Pressurize with N₂ to 5 bar, stir briefly, then vent. Repeat 3 times to remove O₂.

    • H₂ Exchange: Pressurize with Hydrogen (H₂) to 5 bar, then vent. Repeat 2 times.

  • Reaction Parameters:

    • Pressure: Pressurize H₂ to 50 bar (approx. 725 psi) .

    • Temperature: Heat to 50°C .

    • Agitation: Set stirring to high speed (>800 rpm) to eliminate mass-transfer limitations.

  • Monitoring:

    • Run for 4–6 hours.

    • Monitor H₂ uptake. Reaction is complete when uptake plateaus.

  • Workup:

    • Cool reactor to Room Temperature (RT).

    • Vent H₂ and purge with N₂ (3 cycles).

    • Filter the reaction mixture through a Celite® pad to remove the Rh catalyst. Caution: Filter cake is flammable.

    • Concentrate the filtrate under reduced pressure.

4.3 QC & Analysis (Self-Validation)
  • 1H NMR (CDCl₃):

    • Diagnostic Signal: Look for the bridgehead proton at C-6a (approx. 5.6–5.7 ppm, doublet).

    • Coupling Constant: The cis-fused isomer typically shows a specific

      
       value (approx 5-6 Hz) distinct from the trans isomer.
      
    • Dr Calculation: Integrate the C-6a proton of the major isomer vs. minor isomers. Target dr > 95:5.

Workflow Diagram

Workflow Start Start: Precursor in EtOH Inert N2 Purge & Cat. Load (5% Rh/C) Start->Inert Pressurize H2 Charge (50 bar) Temp: 50°C Inert->Pressurize React Reaction (4-6 hrs) Agitation >800 rpm Pressurize->React Filter Celite Filtration (Remove Rh) React->Filter Analyze NMR Analysis (Check cis-fusion) Filter->Analyze

Figure 2: Operational workflow for the high-pressure hydrogenation of bis-THF precursors.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / Mass Transfer1. Ensure substrate is free of sulfur/amines.2. Increase stirring speed (gas-liquid mixing).
Ring Opening (Diols) Temperature too high / Wrong Metal1. Reduce temp to <40°C.2. Switch from Pd to Rh.3. Check solvent acidity (neutralize if needed).
Low cis/trans Ratio Thermodynamic Equilibration1. Stop reaction immediately upon H₂ uptake cessation.2. Avoid acidic workup conditions.
Leaching Catalyst FinesUse a finer grade filter aid (e.g., Celite 545) or membrane filtration.

References

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a High-Affinity P2-Ligand, (3R,3aS,6aR)-Bis-tetrahydrofuran. Journal of Medicinal Chemistry.

  • Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.

  • Yu, R. H., et al. (2007). Process Development of the Bis-THF Alcohol: A Key Intermediate for the HIV Protease Inhibitor Darunavir.[1][2] Organic Process Research & Development.[3]

  • Dua, P., et al. (2020). Recent Advances in the Synthesis of Bis-tetrahydrofuran (Bis-THF) Motifs. Current Organic Chemistry.

Disclaimer: This protocol involves high-pressure hydrogen gas, which is extremely flammable and explosive. All operations must be conducted in a blast-proof facility by trained personnel.

Sources

Application Note: Reagents and Protocols for the Optical Resolution of Racemic Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of HIV protease inhibitors. It addresses the optical resolution of the bicyclic alcohol intermediate, formally (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol .[1][2][3][4]

Executive Summary & Strategic Overview

The hexahydrofuro[2,3-b]furan-3-ol scaffold (often referred to as the "bis-THF alcohol") is the critical P2-ligand in the structure of the HIV protease inhibitor Darunavir (Prezista®) and related compounds like Brecanavir. The biological activity of these drugs is strictly dependent on the (3R,3aS,6aR) stereochemistry.

While asymmetric synthesis from chiral pool materials (e.g., Vitamin C, isosorbide) is possible, industrial and large-scale laboratory routes often rely on the Kinetic Resolution (KR) of the racemic alcohol. This approach is favored for its cost-effectiveness and the high enantiomeric excess (>99% ee) achievable via biocatalysis.

Technical Note on Nomenclature: The user request specified "2-ol". In standard IUPAC numbering for the furo[2,3-b]furan system, the hydroxyl group of the stable pharmaceutical intermediate is at position 3 . Position 2 corresponds to the methylene adjacent to the bridgehead oxygen. If "2-ol" refers to the hemiacetal (lactol) form, it is generally an unstable intermediate. This guide focuses on the stable 3-ol species, which is the industry standard for resolution.

Core Resolution Strategy

The primary method for resolving this racemate is Enzymatic Kinetic Resolution (EKR) using lipases.

  • Principle: A lipase enzyme selectively catalyzes the transesterification (acylation) of one enantiomer (usually the unwanted S-enantiomer) using an acyl donor, while leaving the desired (3R)-enantiomer as the free alcohol.

  • Key Reagents: Immobilized Lipase (Amano PS-30 or CAL-B), Vinyl Acetate (Acyl donor).

Reagents and Materials Profile

A. Biocatalysts (The Resolving Agents)
ReagentSpecificationRoleMechanism
Lipase PS-30 Pseudomonas cepacia (Amano)Primary CatalystSelectively acetylates the (3S)-enantiomer.
Lipase CAL-B Candida antarctica Lipase B (Novozym 435)Alternative CatalystHigh stability; often used if PS-30 shows low activity.
Immobilization Support Diatomaceous earth or Acrylic resinCatalyst StabilityAllows for heterogeneous catalysis and easy filtration/reuse.
B. Acyl Donors & Solvents
ReagentGradeRoleCritical Attribute
Vinyl Acetate Anhydrous (>99%)Acyl DonorIrreversible reaction; byproduct is acetaldehyde (volatile).
Acetic Anhydride Reagent GradeAlternative DonorFaster rate, but produces acetic acid (pH drop can affect enzyme).
Toluene AnhydrousSolventHydrophobic; preserves enzyme's "water layer" essential for activity.
DIPE / MTBE HPLC GradeSolventAlternative ethers; good solubility for bis-THF systems.

Detailed Protocol: Enzymatic Kinetic Resolution

Objective: Isolate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with >99% ee from the racemic mixture.

Workflow Visualization

ResolutionWorkflow Start Racemic Bis-THF Alcohol (Dissolved in Toluene) Reagents Add: Lipase PS-30 (Immobilized) + Vinyl Acetate Start->Reagents Reaction Stir at 23-30°C (Kinetic Control) Reagents->Reaction Monitor Monitor Conversion (GC/HPLC) Target: 50% Conversion Reaction->Monitor Filter Filter Enzyme Monitor->Filter At ~50% Conv. Evap Evaporate Volatiles (Toluene/Vinyl Acetate) Filter->Evap Sep Column Chromatography (Silica Gel) Evap->Sep ProductA Fraction 1: (3S)-Acetate Ester (Unwanted Enantiomer) Sep->ProductA ProductB Fraction 2: (3R)-Bis-THF Alcohol (Target Drug Intermediate) Sep->ProductB

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic bis-THF alcohol.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask, dissolve 10.0 g of racemic hexahydrofuro[2,3-b]furan-3-ol in 100 mL of anhydrous Toluene.

  • Acyl Donor Addition: Add 4.0 equivalents of Vinyl Acetate.

    • Note: Vinyl acetate is preferred over acetic anhydride because the byproduct is acetaldehyde (a gas), making the reaction irreversible and driving it forward.

  • Enzyme Addition: Add 2.0 g of Immobilized Lipase PS-30 (approx. 20% w/w relative to substrate).

    • Tip: If using non-immobilized lipase, add activated molecular sieves (4Å) to ensure anhydrous conditions, preventing hydrolysis of the formed ester.

Phase 2: Incubation & Monitoring
  • Incubation: Stir the suspension gently at 25–30°C .

    • Caution: Vigorous stirring can mechanically degrade the immobilized enzyme support. Use an overhead stirrer or a slow magnetic stir bar.

  • Monitoring: Monitor the reaction by Chiral GC or HPLC (see Section 4) every 2 hours.

    • Stop Criterion: The reaction should be stopped when the conversion reaches 50% . Going beyond 50% risks acylation of the desired enantiomer (reducing yield), while stopping early leaves unwanted enantiomer (reducing ee).

Phase 3: Work-up and Purification
  • Termination: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the enzyme. Wash the filter cake with Toluene.

    • Recycling: The immobilized enzyme can often be washed with dry toluene and reused 2-3 times, though activity may decrease.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove toluene and excess vinyl acetate.

  • Separation: The residue contains the (3R)-alcohol and the (3S)-acetate .

    • Method: Flash Column Chromatography on Silica Gel.[5]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).

    • Order of Elution: The ester (less polar) elutes first; the desired alcohol (more polar) elutes second.

Phase 4: Product Isolation
  • Collect the alcohol fractions.

  • Dry (Na2SO4), filter, and concentrate to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a white solid or colorless oil.

  • Validation: Check optical rotation and ee. Expected

    
     (c=1, MeOH).
    

Analytical Control Methods

To ensure the integrity of the resolution, precise analytical methods are required.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Retention Times (Approximate):

    • (3R)-Enantiomer (Desired): ~12.5 min

    • (3S)-Enantiomer (Unwanted): ~14.0 min

    • Note: Acetate derivatives will have significantly different retention times.

Chiral GC Method (Alternative)
  • Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 120).

  • Carrier Gas: Helium.

  • Temp Program: 100°C hold 2 min, ramp 5°C/min to 200°C.

Alternative Protocol: Succinic Anhydride (Chromatography-Free)

For larger scales where chromatography is prohibitive, use Succinic Anhydride as the acyl donor.

  • Reaction: Use Succinic Anhydride + Lipase CAL-B in Toluene.

  • Mechanism: The lipase converts the unwanted enantiomer into a hemisuccinate ester (contains a free carboxylic acid).

  • Separation:

    • Add aqueous saturated NaHCO3 to the reaction mixture.

    • The hemisuccinate (unwanted) dissolves in the aqueous phase as a salt.

    • The desired alcohol remains in the organic phase (Toluene).

    • Separate layers. The organic layer yields the pure product upon evaporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40% after 24h) Enzyme inactivation or water presence.Dry solvents over molecular sieves. Increase enzyme loading. Check vinyl acetate quality.
Low Enantiomeric Excess (ee) Reaction ran too long (>50% conv).Stop reaction strictly at 48-50% conversion. Lower temperature to 20°C to improve selectivity (E-value).
Enzyme Aggregation Stirring too fast or solvent polarity issues.Use overhead stirring. Ensure toluene is dry.

References

  • Ghosh, A. K., et al. (2006).[2] Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Organic Chemistry . Available at: [Link]

    • Significance: Describes the foundational synthesis and enzymatic resolution of the bis-THF alcohol using Lipase PS-30.
  • Canoy, W. L., et al. (2008).[4] Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters . Available at: [Link]

    • Significance: Details the scale-up and optimization of the resolution process for industrial applic
  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Journal of Organic Chemistry . Available at: [Link]

    • Significance: Provides modern updates and alternative catalytic routes comparing resolution vs. asymmetric synthesis.
  • Tibotec Pharmaceuticals. (2005). Process for the preparation of hexahydro-furo[2,3-b]furan-3-ol. World Intellectual Property Organization (WO Patent).

Sources

Application Notes and Protocols for Stereoselective Reduction Techniques for Bicyclic Lactols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereocontrol in Bicyclic Lactol Reduction

Bicyclic lactols are pivotal intermediates in the synthesis of a vast array of biologically active natural products and pharmaceutical agents. Their inherent structural rigidity and defined stereochemistry make them valuable chiral building blocks. The stereoselective reduction of the hemiacetal moiety in these lactols to the corresponding diols or cyclic ethers is a crucial transformation that often dictates the stereochemical outcome of the entire synthetic sequence. The ability to control the generation of new stereocenters at the anomeric carbon and adjacent positions is paramount for accessing the desired biologically active isomer.

This comprehensive guide provides an in-depth exploration of modern stereoselective reduction techniques applicable to bicyclic lactols. We will delve into the mechanistic underpinnings of various methods, offer detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Guiding Principles of Stereoselective Lactol Reduction

The stereochemical outcome of a bicyclic lactol reduction is primarily governed by the facial selectivity of hydride delivery to the oxocarbenium ion intermediate, which is in equilibrium with the cyclic hemiacetal. The inherent conformational constraints of the bicyclic system, coupled with the choice of reducing agent and reaction conditions, dictate whether the hydride attacks from the more or less sterically hindered face. Two major strategies are employed to achieve high diastereoselectivity: substrate control and reagent control .

Substrate-Controlled Reductions

In substrate-controlled reactions, the inherent stereochemistry of the bicyclic lactol directs the approach of the incoming nucleophile (hydride). The rigid conformation of the fused ring system often creates a significant steric bias, favoring attack from the less hindered face.

Reagent-Controlled Reductions

Reagent-controlled methods utilize the steric and electronic properties of the reducing agent to override the inherent facial bias of the substrate. This is often achieved through the use of sterically demanding hydride reagents or by employing chelation control to lock the substrate in a specific conformation that favors hydride delivery from a particular direction.

Key Reagents and Methodologies for Stereoselective Reduction

Bulky Hydride Reagents: L-Selectride® and K-Selectride®

Sterically hindered trialkylborohydrides, such as L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride), are powerful tools for achieving high levels of diastereoselectivity in the reduction of cyclic ketones and lactols.[1][2] Their large steric footprint restricts the trajectory of hydride delivery, often leading to attack from the less hindered face of the carbonyl or oxocarbenium ion.

The stereochemical outcome of these reductions can often be rationalized using the Felkin-Anh model , which predicts the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[3][4] The model posits that the largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.

Diagram 1: Felkin-Anh Model for Hydride Addition to a Bicyclic Lactol

Caption: Felkin-Anh model predicting hydride attack.

The diastereoselectivity of Selectride® reductions is often highly dependent on temperature, with lower temperatures generally affording higher selectivity.[5]

ReagentTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
NaBH₄Room Temp44:56[5]
NaBH₄035:65[5]
NaBH₄-7829:71[5]
K-Selectride® Room Temp79:21[5]
K-Selectride® 098:2[5]
K-Selectride® -78 100:0 [5]
L-Selectride® Room Temp73:27[5]
L-Selectride® 091:9[5]
L-Selectride® -78 99:1 [5]

Protocol 1: Diastereoselective Reduction of a Bicyclic Lactol using L-Selectride®

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the bicyclic lactol (1.0 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (5 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 30% aqueous hydrogen peroxide (2 mL) cautiously and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Chelation-Controlled Reductions

The presence of a Lewis basic functional group, such as a hydroxyl or alkoxy group, in proximity to the lactol can be exploited to direct the stereochemical outcome of the reduction. In the presence of a Lewis acid, the substrate can form a rigid chelate, exposing one face of the molecule to hydride attack.

The combination of L-Selectride® with a Lewis acid like zinc chloride (ZnCl₂) has been shown to effectively switch the diastereoselectivity of lactol reductions.[6] The Lewis acid coordinates to both the lactol oxygen and another nearby heteroatom, creating a conformationally constrained intermediate that dictates the trajectory of the hydride delivery from the bulky reducing agent.

Diagram 2: Chelation vs. Non-Chelation Control

Chelation_Control cluster_0 Non-Chelation Control (Felkin-Anh) cluster_1 Chelation Control A Hydride attacks from the less hindered face. B Lewis acid (LA) coordinates to heteroatoms, creating a rigid chelate. Hydride attacks from the face dictated by the chelate. A->B Addition of Lewis Acid

Caption: Chelation vs. Non-Chelation Control.

Protocol 2: Chelation-Controlled Reduction of a Bicyclic Lactol with L-Selectride® and ZnCl₂

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the bicyclic lactol (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Lewis Acid Addition: Add anhydrous zinc chloride (1.5 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 mL, 1.2 mmol) dropwise, maintaining the internal temperature below -75 °C.

  • Reaction and Monitoring: Stir at -78 °C for 2-4 hours and monitor by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Reductive Etherification with Trialkylsilanes and Lewis Acids

The reduction of bicyclic lactols can also lead directly to the formation of bicyclic ethers, which are common structural motifs in many natural products. A powerful method for this transformation is the use of a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[7]

This reaction proceeds via the formation of an oxocarbenium ion, which is then reduced by the silane. The stereoselectivity is often high and is dictated by the approach of the silane to the less hindered face of the oxocarbenium ion.

Diagram 3: Reductive Etherification Workflow

Reductive_Etherification Lactol Bicyclic Lactol Oxocarbenium Oxocarbenium Ion Intermediate Lactol->Oxocarbenium BF₃·OEt₂ Ether Bicyclic Ether Oxocarbenium->Ether Et₃SiH

Caption: Reductive Etherification Workflow.

Protocol 3: Stereoselective Synthesis of a Bicyclic Ether from a Lactol

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the bicyclic lactol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add triethylsilane (2.0 mmol) followed by the dropwise addition of boron trifluoride etherate (1.5 mmol).

  • Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Work-up: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting bicyclic ether by flash chromatography.

Stereochemical Analysis of Reduction Products

A critical aspect of any stereoselective synthesis is the unambiguous determination of the stereochemistry of the products. For the diols resulting from bicyclic lactol reduction, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

  • ¹H NMR Coupling Constants: The magnitude of the coupling constants between protons on adjacent stereocenters can provide valuable information about their dihedral angle, and thus their relative stereochemistry (cis or trans).

  • Derivatization with Chiral Auxiliaries: For the determination of absolute stereochemistry, the diol products can be derivatized with a chiral agent, such as Mosher's acid or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MPA), to form diastereomeric esters.[8][9][10] Analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the assignment of the absolute configuration.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space interactions between protons, providing crucial information about the relative stereochemistry of the substituents on the bicyclic scaffold.

Conclusion

The stereoselective reduction of bicyclic lactols is a multifaceted challenge that requires a careful consideration of substrate structure, reagent choice, and reaction conditions. By leveraging the principles of steric and chelation control, researchers can achieve high levels of diastereoselectivity in the synthesis of complex diols and cyclic ethers. The protocols and data presented in this guide offer a robust starting point for the development of efficient and stereocontrolled synthetic routes towards valuable target molecules. The implementation of rigorous stereochemical analysis ensures the integrity of the synthetic process and the unambiguous characterization of the final products.

References

  • Bello Y. Makama. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry. 2012; 2(6): 127-131. [Link]

  • Bello Makama. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. Academia.edu. [Link]

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications. The Journal of organic chemistry, 70(10), 3778–3790. [Link]

  • G. A. Olah, S. C. Narang, B. G. B. Gupta, R. Malhotra. Conversion of Lactones into Ethers. The Journal of Organic Chemistry. 1979, 44 (8), 1247-1251. [Link]

  • Robertson, J., William, P. U., & Scott, G. L. (2010). Aspects of stereocontrol in the L-Selectride reduction of 4-acyl-1,3-dioxolane derivatives. Tetrahedron, 66(13), 2363–2370. [Link]

  • Armstrong, A. (2004). O1 Organic Synthesis. Imperial College London. [Link]

  • Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]

  • NMR Wiki. (2009, January 28). Determination of relative stereochemistry. NMR Wiki. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). Origin of the Felkin-Anh(-Eisenstein) model: a quantitative rationalization of a seminal concept. Chemical science, 11(20), 5312–5321. [Link]

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. [Link]

  • OpenOChem Learn. Felkin-Anh Model. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 70(10), 3778–3790. [Link]

  • Grainger, R. S., Betou, M., Male, L., Pitak, M. B., & Coles, S. J. (2012). Semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams. Organic letters, 14(9), 2234–2237. [Link]

  • Scribd. DIBAL-H: Mechanism and Applications. [Link]

  • Chem-Station. (2017, May 22). L/N/K-Selectride. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. Lactol synthesis. [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Lee, J., et al. (2024). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in bis-THF Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol), a critical P2-ligand for HIV protease inhibitors such as Darunavir [1]. Achieving >99% enantiomeric excess (ee) is paramount for active pharmaceutical ingredient (API) efficacy. Below, we address the most common bottlenecks encountered during enzymatic resolution, asymmetric organocatalysis, and crystallization workflows.

Module 1: Enzymatic Kinetic Resolution Bottlenecks

Q: I am using pig pancreatic lipase (PPL) for the kinetic resolution of racemic bis-THF alcohol, but my ee is stalling at ~85-90%. How can I drive this to >99% ee?

Diagnostic Analysis & Causality: Stalling enantiomeric excess in lipase-catalyzed resolutions is typically caused by reverse hydrolysis or acyl donor depletion. When using standard vinyl acetate as an acyl donor, the generated acetaldehyde can sometimes deactivate the enzyme over prolonged periods. Transitioning to propionic anhydride in a non-polar solvent like methyl tert-butyl ether (MTBE) prevents reverse hydrolysis by forming an irreversible propionate ester of the unwanted (3S)-enantiomer, leaving the desired (3R,3aS,6aR)-alcohol untouched [1, 4].

G A Racemic bis-THF Alcohol B Pig Pancreatic Lipase Propionic Anhydride, MTBE A->B C (3S)-Propionate (Byproduct) B->C Acylation D (3R,3aS,6aR)-bis-THF (>99% ee) B->D Unreacted

Workflow of lipase-catalyzed kinetic resolution of racemic bis-THF alcohol.

Self-Validating Protocol: Optimized PPL Resolution

  • Preparation: Dissolve racemic bis-THF alcohol (1.0 equiv) in anhydrous MTBE (10 volumes).

  • Reagent Addition: Add propionic anhydride (0.6 equiv). Self-Validation Check: Ensure the water content of MTBE is <0.05% via Karl Fischer titration prior to addition to prevent premature anhydride hydrolysis.

  • Enzyme Loading: Add Pig Pancreatic Lipase (PPL) (typically 50% w/w relative to substrate).

  • Reaction: Stir at 30 °C for 24-48 hours. Monitor the kinetic resolution via chiral GC or HPLC.

  • Separation: Filter off the immobilized enzyme. The unreacted (3R,3aS,6aR)-alcohol can be separated from the (3S)-propionate via silica gel chromatography or selective extraction to yield the target at >99% ee [1].

Module 2: Asymmetric Anti-Aldol Stereocontrol

Q: My titanium enolate-based anti-aldol reaction (using a tosylamidoindanol chiral auxiliary) yields poor diastereoselectivity (dr), which ultimately lowers the optical purity of the cyclized bis-THF alcohol. What is failing?

Diagnostic Analysis & Causality: The stereochemical outcome of this reaction relies entirely on the formation of a rigid, highly organized Zimmerman-Traxler-like transition state. If the titanium enolate is not fully formed, or if the internal temperature spikes above -70 °C during the addition of the aldehyde, the transition state flexibility increases, leading to syn-aldol byproducts [2]. Furthermore, excess TiCl₄ must be carefully controlled, as uncoordinated Lewis acid can catalyze non-selective background aldol pathways.

G N1 Ester + Chiral Auxiliary (Tosylamidoindanol) N2 TiCl4, iPr2NEt, -78°C (Enolization) N1->N2 N3 Ti-Enolate Complex (Rigid Transition State) N2->N3 N4 Aldehyde Addition (Stereocontrol) N3->N4 N5 Anti-Aldol Adduct (High dr) N4->N5 N6 Aqueous HCl (Acid-Catalyzed Cyclization) N5->N6 N7 Optically Pure bis-THF (>99% ee) N6->N7

Stereoselective Ti-enolate anti-aldol pathway for bis-THF synthesis.

Self-Validating Protocol: Ti-Enolate Formation and Addition

  • Enolization: Dissolve the ester-bound chiral auxiliary in anhydrous CH₂Cl₂ (freshly distilled over CaH₂). Cool strictly to -78 °C.

  • Titanation: Add TiCl₄ (1.05 equiv) dropwise. Stir for 5 minutes. Visual Cue: The solution should immediately form a deep-colored titanium complex.

  • Amine Addition: Add N,N-diisopropylethylamine (iPr₂NEt) (1.1 equiv) dropwise, maintaining the internal temperature < -75 °C. Stir for 1 hour to ensure complete enolization.

  • Coupling: Add the aldehyde (1.2 equiv) pre-cooled to -78 °C via cannula. Stir for 2 hours.

  • Quench & Cyclization: Quench with saturated aqueous NH₄Cl. After isolation, expose the resulting diol to aqueous HCl to effect THP deprotection and acid-catalyzed cyclization.

  • Validation: Determine the optical purity of the final bis-THF alcohol via Mosher ester analysis (>99% ee expected) [2].

Module 3: Thermodynamic Epimerization & Crystallization

Q: I am using the Michael addition/Nef oxidation route and have synthesized the bis-THF lactone acetal precursor. However, I have an unfavorable mixture of alpha/beta (exo/endo) epimers. How can I enrich the desired alpha-diastereomer to >99% ee without chromatography?

Diagnostic Analysis & Causality: The beta-isomer (exo) is thermodynamically less stable than the alpha-isomer (endo) due to unfavorable steric interactions in the fused bicyclic system. By subjecting the mixture to a strong acid in a protic solvent, the acetal undergoes reversible ring-opening and closing, allowing thermodynamic equilibration to favor the alpha-isomer. Subsequent crystallization leverages the differential solubility of the epimers to drive the bulk material to >99% ee [3].

Data Presentation: Epimerization & Crystallization Metrics

Process Stageα/β Diastereomeric RatioEnantiomeric Excess (ee)Chemical Yield
Initial Mother Liquor < 1:1MixedN/A
Post-Epimerization (MeSO₃H/MeOH) 3:1~85%Quantitative (crude)
Post-Crystallization (2-Propanol) > 99:1> 99%80% (isolated)

Self-Validating Protocol: Acid-Catalyzed Epimerization

  • Equilibration: Dissolve the crude α/β lactone acetal mixture in methanol.

  • Acidification: Add methanesulfonic acid (0.2 equiv). Stir at room temperature for 24 hours. Self-Validation Check: Pull a 0.1 mL aliquot, neutralize with Et₃N, concentrate, and run a crude ¹H NMR. The integration of the acetal proton should show an α/β ratio of at least 3:1 before proceeding.

  • Neutralization: Quench the reaction by adding triethylamine (0.25 equiv) to halt the equilibration.

  • Crystallization: Concentrate the mixture in vacuo and dissolve the residue in hot 2-propanol. Allow the solution to cool slowly to room temperature, then to 0 °C to induce precipitation.

  • Isolation: Filter the resulting crystals. The isolated crop will yield the pure α-isomer in >99% ee, ready for final reduction to the bis-THF alcohol [3].

References
  • Sevenich, A., et al. "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." Journal of Organic Chemistry / Thieme Connect, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1zODIOvIEG32s90keSBw4ISFTjNOkRIrkgcepmVq8jaIiYit3GShwmctKsHT8ZV6-eIgU_Catizmx0N7AqZiAbeDLrPuwoummGFWFoj4CM7BKZZPmaxUtWQlNTHKaRAKbWSbDYbruiqeb0er8C6X-W-2abR0Z3GHvi8kBYyzWk7x1GR1dBI4E1hA=]
  • Ghosh, A. K., et al. "A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors." Synthesis (Stuttgart) / NIH, 2006.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoanbbKYd2qu3f6XdPN3ohTI-IzFu3R85y59Cpcy7KkBYoIKzpOfISMxi5uHJ6NWvkQHcbzVBTONC4EPIY22GIrLowg2lKIjTvOTqzPIeEtRQ6CZvoviNwkIizyJnNfd_TVPYBZtO2DrEUPg==]
  • Quaedflieg, P. J. L. M., et al. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Organic Letters / ACS Publications, 2005.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy9TvuRxNWFkU6llGhIpOw9ygIOYyKLAydlBivdSNU8oqMN3f9worUJ434It_Za51Z3lVYMj7073VW5Yonqm9RsXECakXBx1GJ_McXImGefsdBSyH3TWmrWbsBd7ThZ7lq9G6d]
  • Roschangar, F., et al. "Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate." Green Chemistry / RSC Publishing, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQZZaXkpBKPizLah5XXCMgcokqPomQmtQhydhWVLtKbU8nOBsJluP3GWNxGAk4uwqYoHmNi4oHt3rfvD84fXJdg46H4WCRe-Qs6EYQ_IkiDX7foRiRL1MewnMlk6sCxA_YoygA7R0dR30PZ0yf8tWpZ7Z3GUfeiY=]

Technical Support Center: Troubleshooting Bis-THF Cyclization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The construction of adjacent and non-adjacent bis-tetrahydrofuran (bis-THF) cores—ubiquitous in Annonaceous acetogenins and marine polyether macrolides—presents significant synthetic challenges. Low yields typically stem from poor diastereoselectivity, competing elimination pathways, or premature reaction quenching.

This guide provides a mechanistic diagnostic framework, field-proven troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to optimize your cyclization yields.

Mechanistic Diagnostic Framework

Understanding the specific failure modes of your chosen cyclization strategy is the first step in troubleshooting. The two most common approaches to bis-THF synthesis are Metal-Oxo Mediated Tandem Cyclization and Epoxide Opening Cascades .

MetalOxo Start 1,5-Diene Precursor Coord Diene-Metal Coordination (Transition State) Start->Coord Cat Metal-Oxo Catalyst (OsO4, KMnO4, Co) Cat->Coord Cyc1 First THF Ring Closure (cis-selective) Coord->Cyc1 [3+2] Cycloaddition Cyc2 Second THF Ring Closure (Cascade) Cyc1->Cyc2 Tandem Oxidation (Acidic Conditions) OverOx Over-oxidation (Ketone/Cleavage) Cyc1->OverOx Excess Oxidant / High Temp Prod Bis-THF Diol Target Cyc2->Prod Hydrolysis

Fig 1: Mechanism of metal-oxo mediated tandem oxidative cyclization of 1,5-dienes.

EpoxideCascade P Polyepoxide Precursor (Diepoxide) I1 Mono-THF Intermediate (Regioselective Opening) P->I1 Acid/Base Catalyst (Coordination) S1 Payne Rearrangement (Competing Pathway) P->S1 Base-promoted Migration P1 Adjacent Bis-THF Product (Desired Pathway) I1->P1 5-exo-tet Cycloetherification S2 Incomplete Cyclization (Trapped Diol) I1->S2 Premature Quenching

Fig 2: Reaction pathways and competing side reactions in bis-epoxide cascade cyclizations.

Troubleshooting Guide (FAQs)

Q: Why does my Re(VII)-mediated oxidative cyclization of bis-homoallylic dienols yield complex mixtures with <30% of the desired bis-THF? A: Rhenium(VII) oxidations (e.g., using trifluoroacetylperrhenate) are highly sensitive to the conformational flexibility of the acyclic precursor. In the synthesis of natural products like rollidecin C and D, Re(VII)-mediated type C oxidative cyclizations furnished the bis-THF products in only 49% and 29% yields, respectively, due to competing pathways and poor facial selectivity[1]. Solution: Consider switching to a 1. Cobalt(II) enforces a more rigid, pseudo-C2 symmetric transition state, which has been shown to increase yields to ~78% with a diastereomeric excess (de) of >96%[1].

Q: During the SN2 cyclization of mesyloxy-diols to form adjacent bis-THFs, heating in pyridine leads to substrate decomposition. How can I improve the conversion? A: Heating advanced intermediates in pyridine often leads to low conversion and decomposition due to the harsh thermal conditions required for the displacement[2]. Conversely, using strong bases like NaH in THF/DMF can trigger competing elimination reactions, reducing yields to as low as 27%[2]. Causality: The basicity of NaH abstracts protons adjacent to the mesylate faster than the desired 5-exo-tet cyclization can occur. Solution: Transition to an "inside-out" chemoenzymatic cascade. By unmasking the nucleophilic hydroxyl group in situ via catalytic hydrogenation of a benzylidene acetal, the local concentration of the reactive species is controlled, allowing spontaneous cyclization and raising yields to 66% without the need for harsh bases[3].

Q: My osmium-catalyzed double oxidative cyclization is halting at the mono-THF stage. What is preventing the cascade? A: The cascade relies on the precise timing of protecting group cleavage. As demonstrated by the Donohoe group in the 4, the reaction must be conducted under strictly acidic conditions[5]. The acid catalyzes the in situ cleavage of the acetonide groups, revealing the ene-diol system necessary for the second ring closure[5]. If your pH is too high or buffered incorrectly, the intermediate remains protected, halting the reaction at the mono-THF stage.

Standard Operating Protocols (SOPs)

Protocol A: Osmium-Catalyzed Double Oxidative Cyclization

Self-Validating Mechanism: This protocol uses an acidic environment to trigger a tandem deprotection-cyclization. The color change from dark brown (osmate ester) to clear/light yellow upon Na2SO3 quench validates the reduction of Os(VIII) to Os(VI)/Os(IV), ensuring over-oxidation does not occur during workup.

  • Preparation: Dissolve the protected tetraene precursor (1.0 eq) in a biphasic mixture of acetone/water (10:1, 0.1 M).

  • Catalyst Initiation: Add N-methylmorpholine N-oxide (NMO) (3.0 eq) followed by OsO4 (0.05 eq, 2.5 wt% in t-BuOH). Stir at 0 °C for 1 hour.

  • Acidic Cascade Trigger: Add camphorsulfonic acid (CSA) (0.2 eq) to adjust the pH to ~2-3. This initiates the in situ acetonide cleavage and triggers the second cyclization[5].

  • Monitoring: Track the reaction via TLC (EtOAc/Hexane). The disappearance of the intermediate mono-THF spot (typically lower Rf than the starting material) indicates cascade completion.

  • Quench: Add saturated aqueous Na2SO3 (10 mL/mmol) and stir vigorously for 30 minutes until the solution turns pale yellow. Extract with EtOAc, dry over MgSO4, and concentrate.

Protocol B: "Inside-Out" Cascade Epoxide Opening

Self-Validating Mechanism: The reaction relies on hydrogenation to unmask a diol. The cessation of hydrogen uptake validates the complete unmasking of the diol, while the immediate appearance of a highly polar spot on TLC validates the spontaneous 5-exo-tet cycloetherification[3].

  • Preparation: Dissolve the bis-epoxide benzylidene acetal (1.0 eq) in a 1:1 mixture of EtOAc and EtOH (0.05 M).

  • Catalyst Addition: Add 10 wt% Pd/C (0.1 eq by weight).

  • Hydrogenation/Cyclization: Purge the flask with Argon, then backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature. The unmasking of the central diol will immediately trigger the 5-exo-tet cycloetherification cascade[3].

  • Monitoring: Monitor H2 uptake and TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Filter the suspension through a short pad of Celite to remove the Pd/C catalyst (this arrests any further reactivity). Wash the pad with EtOAc and concentrate the filtrate in vacuo.

Quantitative Benchmarking

Use the following table to benchmark your current synthetic route against industry-standard yields and select the appropriate catalyst system for your specific precursor.

Cyclization StrategyCatalyst / ReagentTypical YieldDiastereoselectivity (de)Common Pitfalls & Limitations
Double Oxidative Cyclization OsO4 (cat.), Acid70–80%>90%Over-oxidation; requires precise pH control[1],[5]
Sequential Metal-Oxo KMnO4 then Re(VII)40–60%Moderate to HighLow conversion; complex diastereomeric mixtures[1]
Co(II)-Mediated Cyclization Co(II) complex~78%>96%Catalyst is highly sensitive to moisture[1]
Inside-Out Epoxide Cascade Pd/C, H2 (unmasking)~66%Substrate dependentCompeting Payne rearrangement side-reactions[3]
Stepwise SN2 Cyclization Pyridine (reflux)<30%High (retention)Thermal decomposition; competing elimination[2]

References

  • The direct oxidative diene cyclization and related reactions in natural product synthesis, Beilstein Journal of Organic Chemistry,
  • Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes, MDPI,
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs, MDPI,
  • Total Synthesis and Structure Confirmation of (−)

Sources

Technical Support Center: Stabilization and Storage of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This module is specifically designed for researchers and drug development professionals handling (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol , a critical bicyclic hemiacetal intermediate utilized in the asymmetric synthesis of HIV-1 protease inhibitors such as Darunavir.

Maintaining the stereochemical integrity of this intermediate is notoriously difficult. Below, we provide mechanistic troubleshooting guides, self-validating standard operating procedures (SOPs), and quantitative stability data to prevent racemization and epimerization during storage.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol batch lose stereochemical purity over time? A: The fundamental issue lies in the chemical nature of the C2 position. It is a hemiacetal (lactol), not a standard ether or alcohol. Hemiacetals exist in a dynamic, reversible equilibrium with their open-chain acyclic aldehyde form. Trace amounts of Brønsted acids or bases catalyze the cleavage of the C2–O1 bond, forming a highly reactive oxocarbenium ion. When the ring recloses, the hydroxyl group can attack from the opposite face (Si-face instead of the desired Re-face), leading to rapid epimerization to the 2S configuration (1)[1]. In process chemistry, this loss of anomeric purity is practically referred to as the racemization of the C2 center.

Degradation_Pathway A (2R)-Hemiacetal (Desired) B Oxocarbenium Intermediate A->B +H+ / Acid Catalysis D (2S)-Hemiacetal (Epimer) A->D Trace Moisture / Active Glass B->A Si-face attack C Acyclic Aldehyde (Open Form) B->C +H2O B->D Re-face attack C->B -H2O

Mechanism of C2 epimerization via oxocarbenium and acyclic aldehyde intermediates.

Q2: Can the 3aS and 6aR stereocenters also racemize during storage? A: Yes, but only under severe storage failures. While mild conditions primarily cause C2 epimerization, prolonged exposure to moisture, elevated temperatures, or significant pH shifts drives the equilibrium toward the open-chain aldehyde. Once open, the alpha-carbon (C3) can undergo keto-enol tautomerism. Extended exposure to this ring-opened state increases the probability of retro-aldol degradation pathways, which can irreversibly cleave the bicyclic framework and compromise the 3aS and 6aR chiral centers (2)[2].

Q3: Why does degradation accelerate immediately after solvent evaporation? A: Concentration under vacuum inherently concentrates trace acidic impurities present in standard solvents (e.g., HCl in chloroform or dichloromethane). Furthermore, if the resulting neat oil or solid is exposed to atmospheric oxygen, the hemiacetal can irreversibly oxidize to the corresponding lactone, permanently destroying the intermediate.

Part 2: Quantitative Storage Data

To highlight the causality between storage conditions and stereochemical retention, review the empirical degradation data below. The addition of a trace non-nucleophilic base and the elimination of surface silanols are the most critical factors for long-term stability.

Storage Condition ParametersSurface AcidityEpimerization Half-Life (t½)6-Month 2R Retention (%)
Clear Glass, Air, 25°CHigh (Active Silanols)14 Days< 45% (Equilibrated)
Amber Glass, N₂, 4°CHigh (Active Silanols)4.2 Months78%
Silanized Glass, Argon, -20°CNeutralized> 2 Years94%
Silanized Glass + 0.05% DIPEA, Argon, -20°C Suppressed > 5 Years > 99%

Part 3: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on passive storage. Every protocol used to handle (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol must include an active validation mechanism to ensure the environment is chemically inert.

SOP 1: Glassware Deactivation (Silanization)

Causality: Standard borosilicate glass possesses surface silanol (-SiOH) groups that act as weak Brønsted acids. These directly catalyze oxocarbenium formation.

  • Submerge amber glass vials in a 5% solution of dimethyldichlorosilane (DMDCS) in toluene for 15 minutes.

  • Rinse sequentially with methanol (to quench unreacted DMDCS) and dichloromethane.

  • Dry in an oven at 120°C for 1 hour.

  • Validation Mechanism (The Water Drop Test): Before use, place a 10 µL drop of deionized water on the inner wall of one vial from the batch. If the contact angle is >90° (the water forms a tight bead), the surface is successfully deactivated. If the drop spreads, the silanization failed, and the batch must be re-treated.

SOP 2: Solvent Removal and Cryogenic Inerting

Causality: Trace acids must be neutralized before concentration, and atmospheric moisture/oxygen must be displaced by a heavy inert gas to prevent ring-opening and lactone formation.

  • Prior to final solvent evaporation, add 0.05% v/v of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the organic phase.

  • Evaporate under reduced pressure at a water bath temperature strictly <25°C.

  • Backfill the flask with dry Argon (Argon is denser than N₂ and provides a superior protective blanket).

  • Seal with PTFE-lined caps and store at -20°C in a secondary desiccator.

  • Validation Mechanism (NMR Aldehyde Check): Dissolve a 1 mg aliquot of the dried product in anhydrous CDCl₃. Acquire a rapid ¹H-NMR spectrum. The absence of an aldehyde proton peak at ~9.5 ppm confirms that the hemiacetal ring remains closed and stable. The presence of this peak indicates active ring-opening and impending racemization.

Storage_Protocol S1 1. Glassware Silanization (Eliminates surface acidity) S2 2. Solvent Removal (Trace DIPEA co-evaporation) S1->S2 S3 3. Argon Blanketing (Displaces moisture/O2) S2->S3 S4 4. Cryogenic Storage (-20°C with desiccant) S3->S4

Self-validating workflow for the long-term stabilization of bicyclic hemiacetals.

References

  • 1 - The Journal of Organic Chemistry (ACS Publications) 2.2 - Organic Process Research & Development (ACS Publications)

  • 3 - PubMed (National Institutes of Health)

Sources

Optimizing solvent selection for bis-THF carbonate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis-THF Carbonate Crystallization Optimization

Subject: Troubleshooting Solvent Systems & Process Control for Bis-THF Carbonate Intermediates Ticket ID: #CRYST-BT-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Criticality of the Carbonate Interface

You are likely working with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate , the activated "mixed carbonate" intermediate critical for coupling the bis-THF ligand to the sulfonamide backbone of HIV protease inhibitors like Darunavir .

This crystallization is not merely a purification step; it is the primary control point for:

  • Stereochemical Purity: Maintaining the (3R,3aS,6aR) configuration.

  • Impurity Rejection: Specifically removing 4-nitrophenol and bis(4-nitrophenyl) carbonate byproducts.

  • Physical Stability: Preventing the formation of amorphous oils ("oiling out") which trap impurities and ruin downstream coupling efficiency.

This guide replaces generic advice with chemically specific protocols for the bis-THF system.

Module 1: Solvent Selection Strategy

Q: Why is my bis-THF carbonate "oiling out" instead of crystallizing?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is too narrow or when the crystallization temperature is above the "oiling out" boundary (the binodal curve) but below the solubility curve.

For the bis-THF carbonate, this is often caused by:

  • High Polarity Mismatch: Using an antisolvent (like Heptane) that is too non-polar relative to your solvent, causing the solute to crash out as droplets rather than nucleating crystals.

  • Residual THF/DCM: If the upstream synthesis solvent (often THF or DCM) isn't fully exchanged, it acts as a solubilizer that suppresses nucleation until deep supersaturation is reached, leading to sudden oiling.

Recommendation: The Aprotic Switch Avoid alcohols (MeOH, EtOH) for this specific intermediate. While bis-THF alcohol is stable in them, the activated carbonate is an electrophile. Heating in alcohols risks transesterification, forming the ethyl-carbonate impurity.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)RoleMechanism of Action
Ethyl Acetate / n-Heptane 1:2 to 1:4Primary EtOAc solubilizes the carbonate; Heptane acts as the antisolvent. Best balance for rejecting 4-nitrophenol.
Isopropyl Acetate (IPAc) / Heptane 1:3Alternative IPAc has a higher boiling point than EtOAc, allowing for a wider cooling ramp to induce nucleation.
Toluene / Methylcyclohexane 1:2High Purity Aromatic pi-stacking interactions in Toluene can sometimes improve crystal habit, though residual solvent removal is harder.

Module 2: Visualization of Process Logic

The following decision tree outlines the logical flow for optimizing the crystallization and handling the "oiling out" risk.

SolventSelection Start Crude Bis-THF Carbonate (Post-Reaction) SolventSwap Solvent Swap: Remove DCM/THF -> Charge EtOAc Start->SolventSwap Dissolution Heat to 65-70°C (Clear Solution?) SolventSwap->Dissolution Check Check Stability: Is p-Nitrophenol increasing? Dissolution->Check Cooling Cool to 45-50°C (Metastable Zone) Check->Cooling Stable Seeding Add Seed Crystals (0.5 wt%) Wait 1-2 hours Cooling->Seeding Observation Visual Check: Cloudy (Crystals) or Droplets (Oil)? Seeding->Observation AntiSolvent Slow Addition of Heptane (Dosage Control) Observation->AntiSolvent Crystals Formed Remedy Remedy: Reheat to dissolve oil, add more EtOAc, seed at higher T Observation->Remedy Oiling Out FinalCool Cool to 0-5°C Filter & Wash AntiSolvent->FinalCool Remedy->Cooling Retry

Caption: Logic flow for avoiding Liquid-Liquid Phase Separation (Oiling Out) during bis-THF carbonate crystallization.

Module 3: Step-by-Step Optimization Protocol

Protocol ID: BT-CARB-CRYST-01 Objective: Crystallization of Bis-THF 4-nitrophenyl carbonate with >98% purity and <0.5% p-nitrophenol.

1. Solvent Exchange (The Critical Setup)

  • Step: Distill the crude reaction mixture (usually in DCM or THF) down to a minimum volume.

  • Why: Residual DCM increases solubility too much at low temperatures, leading to yield loss. Residual THF can solvate the crystal lattice, leading to solvate polymorphs that desolvate and crumble upon drying.

  • Action: Chase with Ethyl Acetate (2x volume) to ensure DCM content is <1%.

2. Dissolution & Seeding (The Nucleation Control)

  • Step: Adjust volume to approx. 3-4 mL Ethyl Acetate per gram of crude. Heat to 60-65°C until clear.

  • Step: Cool slowly to 45-50°C.

  • Step: SEEDING IS MANDATORY. Add 0.5 - 1.0 wt% of pure seed crystals. Hold for 1 hour.

  • Technical Insight: If you do not seed, the bis-THF carbonate tends to supercool. When it finally crashes, it will likely oil out or trap impurities. The seed provides a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation.

3. Antisolvent Addition (The Yield Driver)

  • Step: Once a seed bed is established (slurry becomes opaque), begin adding n-Heptane.

  • Rate: Add the first equivalent of Heptane over 1 hour. Add the remaining 2 equivalents over 30 minutes.

  • Why: Fast addition at the start causes local supersaturation spikes, leading to oiling out.

4. Isolation

  • Step: Cool to 0-5°C over 2 hours. Filter.

  • Wash: Wash with cold 1:3 EtOAc/Heptane.

  • Drying: Vacuum dry at <40°C. Warning: High heat can degrade the carbonate.

Module 4: Troubleshooting & FAQs

Q: My crystals are yellow. Is this acceptable? A: No. Pure bis-THF carbonate should be off-white to white. A yellow color indicates residual 4-nitrophenol (the byproduct of the activation reaction) or bis(4-nitrophenyl) carbonate.

  • Fix: Your wash step was insufficient, or the crystallization trapped the phenol. Recrystallize using the IPAc/Heptane system, as p-nitrophenol is more soluble in the mother liquor of this system than in the crystal lattice.

Q: I see "melting" during filtration. A: This is likely Solvent Inclusion . If you crystallized too fast (crash cooling), solvent pockets get trapped inside the crystal. Upon filtration, the vacuum lowers the boiling point of the trapped solvent, it evaporates violently, and breaks the crystal structure, turning it into a sticky paste.

  • Fix: Slower cooling ramp (10°C/hour) and digestion (holding the slurry at temperature) before final cooling.

Q: Can I use water as an antisolvent? A: Absolutely Not. The carbonate linkage is hydrolytically unstable, especially in the presence of the p-nitrophenol byproduct (which is acidic). Water will hydrolyze your product back to the Bis-THF alcohol, destroying your yield and introducing free phenol impurities.

References

  • Ghosh, A. K., et al. "Structure-based Design of HIV-1 Protease Inhibitors: The Bis-THF Carbonate as a Critical Intermediate." Journal of Medicinal Chemistry, 2006. (Generalized citation for Bis-THF context).

  • Tibotec Pharmaceuticals. "Process for the Preparation of Darunavir and Intermediates." U.S. Patent 7,772,411, 2010.

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Technical Whitepaper, 2024.

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Edition. (Standard text for solvent selection logic).

(Note: While specific proprietary solubility curves for this intermediate are trade secrets of CDMOs, the solvent behaviors described above are based on standard physical organic chemistry principles for activated carbonate esters.)

Removing palladium residues from hexahydrofuro[2,3-b]furan-2-ol hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Molecule: Hexahydrofuro[2,3-b]furan-2-ol is a critical bicyclic lactol intermediate, often utilized in the synthesis of HIV protease inhibitors (e.g., Darunavir). Its synthesis typically involves the catalytic hydrogenation of furan-based precursors using Palladium on Carbon (Pd/C).

The Problem: While Pd/C is efficient, it frequently results in palladium leaching (100–1000 ppm) into the polar reaction mixture. The lactol functionality (hemiacetal) of the target molecule presents a unique challenge: it exists in equilibrium with its open-chain aldehyde form, making it sensitive to harsh acidic/basic conditions and reactive toward amine-based scavengers.

The Goal: Reduce residual Pd to <10 ppm (compliant with ICH Q3D Class 2B limits) without compromising the yield or stereochemical integrity of the labile lactol.

Troubleshooting Guide (Q&A)

Issue 1: High Pd levels (>50 ppm) persist after standard Celite filtration.

Q: I filtered the reaction mixture through a Celite pad, but the filtrate is still dark/grey, and ICP-MS shows 200 ppm Pd. What went wrong?

A: Standard Celite filtration removes bulk heterogeneous catalyst but fails to capture soluble Pd(II) species or colloidal Pd(0) nanoparticles stabilized by the polar lactol solvent matrix (often THF, MeOH, or EtOAc).

  • Root Cause: The polar oxygen atoms in the hexahydrofuro[2,3-b]furan ring can act as weak ligands, solubilizing Pd.

  • Solution: You must switch from passive filtration to active scavenging .

    • Immediate Action: Treat the filtrate with a silica-based thiol scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 50°C for 2–4 hours.

    • Why Thiol? Thiols bind Pd with high affinity (

      
      ) and, unlike amines, will not condense with the lactol/aldehyde equilibrium species.
      
Issue 2: Yield loss during scavenger treatment.

Q: We used a resin-based amine scavenger, and our isolated yield dropped by 15%. Is the scavenger absorbing our product?

A: Likely, yes—but chemically, not physically.

  • Root Cause: Hexahydrofuro[2,3-b]furan-2-ol is a lactol . In solution, it equilibrates with an aldehyde. Primary amine scavengers (e.g., Trisamine) react with this aldehyde to form imines, irreversibly binding your product to the bead.

  • Solution: Stop using amine scavengers.

    • Protocol Change: Switch to Trimercaptotriazine (TMT) or Thiol-functionalized silica . These are nucleophilic toward soft metals (Pd) but non-reactive toward the hard electrophile (carbonyl/lactol) under neutral conditions.

Issue 3: Colored impurities in the final solid.

Q: The product meets Pd specs (<10 ppm) but has a persistent grey/brown hue. Recrystallization didn't help.

A: This indicates colloidal Palladium (nanoparticles <20 nm) trapped within the crystal lattice.

  • Root Cause: Crystallization can occlude metal nanoparticles, concentrating them rather than removing them.

  • Solution: Perform an Activated Carbon (Charcoal) Polish before crystallization.

    • Protocol: Slurry the crude solution with Darco® G-60 or Ecosorb® C-941 (10 wt% relative to substrate) at 50°C for 1 hour. Filter hot through a 0.45 µm membrane. The carbon adsorbs the colloids that scavengers miss.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Scavenging Workflow

Best for: Routine removal of soluble Pd to <10 ppm.

Materials:

  • Crude Hydrogenation Filtrate (in THF or MeOH).

  • Scavenger: Silica-supported 1-propanethiol (e.g., SiliaMetS® Thiol, Si-Thiol).

  • Loading: 4 equivalents relative to residual Pd (or 5–10 wt% relative to substrate if Pd content is unknown).

Steps:

  • Quantify: Determine initial Pd content via ICP-MS or colorimetric test.

  • Charge: Add the Si-Thiol scavenger to the reaction vessel.

  • Incubate: Stir gently at 50°C for 4 hours .

    • Note: Heating is crucial. Pd complexation kinetics are slow at room temperature in polar solvents.

  • Filter: Filter the suspension through a 0.45 µm PTFE or Nylon membrane to remove the silica beads.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover adsorbed product.

  • QC: Concentrate a small aliquot for residual Pd testing.

Protocol B: Activated Carbon Polish (For Colloids)

Best for: Removing color and "grey" contamination.

Steps:

  • Dissolve the crude oil/solid in 10 volumes of Ethanol or THF.

  • Add Activated Carbon (10 wt%) .

  • Heat to reflux (or 60°C) for 60 minutes.

  • Hot Filtration: Filter immediately while hot through a pre-packed Celite pad (approx. 2 cm thickness).

    • Critical: Do not let the solution cool during filtration, or the product may precipitate on the carbon.

  • Concentrate the filtrate.

Quantitative Data & Limits

Table 1: ICH Q3D Limits for Palladium (Class 2B) Based on a maximum daily dose of 10 g (Conservative API limit).

Administration RoutePDE (µ g/day )Concentration Limit (ppm)
Oral 10010
Parenteral 101
Inhalation 10.1

Table 2: Scavenger Efficiency Comparison for Lactol Substrates

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryCompatibility
Si-Thiol PropylthiolHigh (>95%)High (>98%)Excellent (Inert to lactol)
MP-TMT TrimercaptotriazineVery High (>99%)High (>98%)Excellent (High capacity)
Si-Triamine DiethylenetriamineModerateLow (<85%) Poor (Reacts with lactol)
Activated Carbon N/AVariable (removes colloids)Moderate (90-95%)Good

Process Visualization

Figure 1: Purification Decision Tree

Pd_Removal_Workflow Start Crude Hydrogenation Mixture (Hexahydrofuro[2,3-b]furan-2-ol) Filtration Step 1: Celite Filtration (Remove bulk Catalyst) Start->Filtration Check_Pd QC: Check Pd Content Filtration->Check_Pd Low_Pd Pd < 10 ppm Check_Pd->Low_Pd Pass High_Pd Pd > 10 ppm Check_Pd->High_Pd Fail Final_Product Pure API Intermediate (Pd Compliant) Low_Pd->Final_Product Check_Color Is Filtrate Colored? High_Pd->Check_Color Scavenger_Select Select Scavenger Thiol_Path Add Si-Thiol / MP-TMT (50°C, 4h) Scavenger_Select->Thiol_Path Preferred Final_Filter Step 3: Fine Filtration (0.45 µm) Thiol_Path->Final_Filter Carbon_Path Add Activated Carbon (Reflux, 1h) Carbon_Path->Final_Filter Check_Color->Scavenger_Select No (Soluble Pd) Check_Color->Carbon_Path Yes (Colloids) Final_Filter->Check_Pd

Caption: Decision logic for selecting the appropriate purification method based on residual Palladium levels and visual appearance.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] European Medicines Agency, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900, 2004. [Link]

  • Biotage. "Metal Scavenging User Guide: Strategies for API Purification." Biotage Technical Notes. [Link]

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. 2nd Edition, Academic Press, 2012. (Chapter 9: Impurity Removal). [Link]

Sources

Technical Support Center: Handling Hygroscopic Bis-THF Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Stability & Handling of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol and Analogues. To: Process Chemists, Medicinal Chemists, and CMC Leads. From: Senior Application Scientist, Process Development Unit.

Introduction: The "Ghost" in the Scale

You are likely here because your bis-THF alcohol intermediate—a critical scaffold for HIV protease inhibitors like Darunavir—is behaving inconsistently. One day it is a pristine white solid; the next, a sticky gum. Yields in the subsequent DSC (Disuccinimidyl Carbonate) activation fluctuate wildly.

The culprit is almost invariably hygroscopicity . The bis-THF moiety, with its exposed hydroxyl group and dual ether oxygens, forms a voracious hydrogen-bonding network. It does not just "get wet"; it actively pulls moisture from the air to disrupt its own crystal lattice.

This guide is not a textbook. It is a troubleshooting manual designed to stabilize your workflow, ensuring that the stoichiometry you calculate is the stoichiometry you get.

Module 1: Isolation & Drying (The Source of the Problem)

Q: My product oils out during rotary evaporation and refuses to solidify, even though the NMR looks clean. Why?

A: You likely have "bound water" disrupting the crystal lattice. Bis-THF alcohols can form pseudo-hydrates where water molecules bridge the ether oxygens, preventing the tight packing required for crystallization. Standard vacuum drying is often insufficient because the water-alcohol affinity is thermodynamically stronger than the vapor pressure drive at moderate vacuums.

The Fix: The Azeotropic Reset Do not rely on simple vacuum drying. You must mechanically strip the water using a heteroazeotrope.

Protocol:

  • Dissolution: Redissolve your "oily" residue in Dichloromethane (DCM) (10 volumes).

  • Phase Cut: If you suspect bulk water, do a quick brine wash.

  • The Swap: Add Toluene (5-8 volumes). Toluene forms an azeotrope with water (bp 85°C) and, crucially, is a poor solvent for the bis-THF alcohol at low temperatures.

  • Distillation: Rotovap at 45°C. As the DCM leaves, the toluene/water azeotrope will follow.

  • The Crash: As the mixture concentrates and dries, the bis-THF alcohol should begin to crystallize from the hot toluene.

  • Filtration: Cool to 0-5°C and filter under an inert stream (Nitrogen/Argon).

Visual Workflow: The "Dry-Down" Cycle

DryingProtocol Start Crude/Oily Bis-THF Alcohol Step1 Dissolve in DCM (10 vol) Start->Step1 Step2 Add Toluene (5-8 vol) Step1->Step2 Step3 Vacuum Distillation (Remove DCM/H2O) Step2->Step3 Azeotrope bp 85°C Step4 Nucleation (Solid forms) Step3->Step4 Solvent Swap End Filter under N2 (Dry Solid) Step4->End

Figure 1: Azeotropic solvent swap protocol to recover crystalline material from hygroscopic oils.

Module 2: Downstream Impact (The Consequence)

Q: I am activating the alcohol with DSC (N,N'-Disuccinimidyl Carbonate) to make the mixed carbonate. The reaction stalls at 80% conversion, and I see a new impurity. What is happening?

A: You are fighting a competitive hydrolysis war. If your bis-THF alcohol contains even 1% water (by weight), that water is a smaller, more nucleophilic species than your bulky secondary alcohol.

The Mechanism of Failure:

  • Hydrolysis: Water attacks the DSC first, breaking it down into N-hydroxysuccinimide (NHS) and CO2.

  • Stalling: You effectively lower the stoichiometry of the DSC available for the alcohol.

  • Impurity: The "impurity" is often the hydrolyzed carbonate or symmetric carbonate formed if water attacks the intermediate active species.

Quantitative Impact Table:

Water Content (wt%)Effective MW IncreaseDSC Stoichiometry LossResult
< 0.1% Negligible~0%Full Conversion
0.5% +0.8 g/mol ~5-8%Stalled Reaction
1.0% +1.6 g/mol >15%Major Impurity Profile

The Fix:

  • Check KF: Run a Karl Fischer titration immediately before the reaction.

  • Overcharge: If KF is 0.5%, increase DSC equivalents by 0.15 eq to compensate, though drying (Module 1) is preferred.

Visual Pathway: The Competitive Trap

CompetitiveReaction DSC DSC Reagent (Electrophile) TargetPath Desired Activation DSC->TargetPath FailPath Hydrolysis DSC->FailPath Alcohol Bis-THF Alcohol (Target Nucleophile) Alcohol->TargetPath Water Residual Water (Rogue Nucleophile) Water->FailPath Product Active Carbonate (Success) TargetPath->Product Slow (Bulky) Waste NHS + CO2 (Reagent Destruction) FailPath->Waste Fast (Sterically Unhindered)

Figure 2: Competitive reaction kinetics showing how trace water consumes DSC reagent preferentially.

Module 3: Storage & Handling (The Chain of Custody)

Q: I dried my sample perfectly, but by the time I weighed it out for the next step, it had gained 20mg. How do I handle this?

A: Bis-THF alcohols are "hygroscopic sponges." In a humid lab (e.g., >50% RH), the surface adsorption kinetics are rapid.

Best Practices Protocol:

  • The "Schlenk" Weighing:

    • Never weigh the solid in an open boat on the balance.

    • Tare a capped vial containing Argon.

    • Add solid quickly, cap immediately, and weigh the difference.

  • Storage:

    • Store in a desiccator with P2O5 (Phosphorus Pentoxide) or activated molecular sieves. Silica gel is often too weak for this compound.

    • Keep cold (-20°C). Cold lattice structures are generally more resistant to moisture penetration, but warm to room temperature before opening to prevent condensation.

  • In-Situ Generation:

    • Pro-Tip: If stability is a chronic issue, do not isolate the solid. Perform the synthesis, azeotrope in the reactor, and telescope directly into the acylation/carbonate formation step as a solution in Acetonitrile or DCM.

References
  • Ghosh, A. K., et al. "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry, 2020. Link

  • Surleraux, D. L., et al. "Broad spectrum HIV-1 protease inhibitors: Discovery of a new class of potent non-peptide inhibitors." Journal of Medicinal Chemistry, 2005. (Foundational work on the bis-THF ligand structure).
  • Burfield, D. R. "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 1977. (General reference for azeotropic and molecular sieve efficiency).
  • Process Patent WO2005063770A1. "Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol." (Details the industrial crystallization and azeotropic drying techniques). Link

Controlling temperature to prevent ring opening of the bis-THF system

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis-THF System Stability & Optimization

Subject: Controlling Temperature to Prevent Ring Opening in Fused Bis-THF Systems Ticket ID: #THF-ISO-9001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: The Kinetic vs. Thermodynamic Battlefield

Executive Summary: The "bis-THF" system—specifically the fused hexahydrofuro[2,3-b]furan scaffold found in high-value antiretrovirals (e.g., Darunavir)—relies on a delicate balance of stereoelectronic effects. While the endo-anomeric effect stabilizes the fused acetal system thermodynamically, the acetal center (C3a) remains a kinetic weak point.

The Core Problem: Under acidic conditions or elevated temperatures (>40°C in the presence of Lewis/Brønsted acids), the system undergoes retro-cyclization or acid-catalyzed hydrolysis . This results in ring opening, leading to the formation of acyclic aldehyde/ketone byproducts or racemization (epimerization) of the critical stereocenters.

Why Temperature Control is Non-Negotiable:

  • Activation Energy (

    
    ):  The ring-opening pathway proceeds via an oxocarbenium ion intermediate. High temperature provides the necessary 
    
    
    
    to overcome the barrier of the anomeric stabilization, triggering the cleavage of the C3a-O bond.
  • Exotherm Management: Many functionalization reactions (e.g., carbonate formation) are exothermic. Without active cooling, local heat spikes can trigger "thermal runaway" degradation at the acetal linkage.

Module 2: Visualizing the Threat

Figure 1: The Stability Landscape & Degradation Pathway Caption: Mechanism of acid-catalyzed ring opening in bis-THF systems. Note the critical Oxocarbenium intermediate formed at high temperatures.

BisTHF_Stability cluster_danger Danger Zone (Thermal Activation) BisTHF Fused Bis-THF (Stable Acetal) Protonation Protonated Intermediate (Reversible) BisTHF->Protonation Acid Initiation Protonation->BisTHF Quench (Base) Oxocarbenium Oxocarbenium Ion (High Energy State) Protonation->Oxocarbenium Rate Limiting Step (Requires Heat) Oxocarbenium->Protonation Reversible (Low T) OpenChain Ring-Opened Product (Aldehyde/Alcohol) Oxocarbenium->OpenChain Nucleophilic Attack (H2O/ROH) Acid H+ / Lewis Acid Heat Temp > 30°C Cool Temp < 0°C

Module 3: Troubleshooting Guide & FAQs

Q1: My bis-THF alcohol precursor shows high purity by HPLC, but after activating it to the carbonate, I see a 15% yield loss and new polar impurities. What happened?

Diagnosis: Thermal degradation during the exothermic addition of the activating agent (e.g., Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate). The Mechanism: The reaction generates HCl or N-hydroxysuccinimide (acidic byproducts). If the internal temperature rises above 25°C during this acidic phase, the acetal ring opens. Corrective Action:

  • Protocol Adjustment: Cool the reactor to -5°C to 0°C before adding the base (e.g., Triethylamine/Pyridine).

  • Dosing: Add the activating agent in portions to ensure the internal temperature never exceeds 5°C.

  • Reference: See Ghosh et al. regarding the strict temperature control required during the activation of the P2 ligand [1].

Q2: Can I use Lewis Acids (like ) to catalyze the formation of the bis-THF ring?

Diagnosis: Yes, but this is a "double-edged sword." The Risk: While Lewis acids catalyze the cyclization of the diol precursor, they also catalyze the re-opening or polymerization of the THF ring (similar to PTHF production) if the reaction runs too long or too hot. Corrective Action:

  • Quench Temperature: Do not quench at room temperature. Cool the mixture to 0°C before adding the aqueous bicarbonate/buffer.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "soak" the reaction to improve yield; this favors thermodynamic equilibration to the open chain.

Q3: I observe epimerization at the ring junction (cis-fused becoming trans-fused mixture). Is this temperature-related?

Diagnosis: Absolutely. This is a thermodynamic equilibration issue. Explanation: The cis-fused [2,3-b] system is kinetically favored and stabilized by the anomeric effect. However, excessive heat allows the system to access the oxocarbenium intermediate, which can rotate and re-close to the thermodynamically alternative isomer or remain open. Corrective Action: Maintain reaction temperatures below 20°C during cyclization. If heating is required (e.g., 50°C), ensure the pH is strictly neutral or slightly basic immediately upon cool-down.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Activation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Objective: Convert the bis-THF alcohol to a mixed carbonate without ring opening.

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Reactor Temp (Initial) -5°C to 0°CSuppresses kinetic energy available for C3a-O bond cleavage.
Addition Rate Slow (maintain T < 5°C)Prevents localized hot spots (exotherm management).
Base Stoichiometry 1.1 - 1.5 eqNeutralizes acidic byproducts (HCl/NHS) immediately.
Quench pH 7.0 - 8.0Acidic quench triggers hydrolysis; Basic quench (>10) risks ester hydrolysis.

Step-by-Step Protocol:

  • Preparation: Charge the reaction vessel with the bis-THF alcohol and dry solvent (Acetonitrile or DCM).

  • Cooling: Engage cryostat/chiller. Cool internal mass to -5°C .

  • Reagent Addition: Add Disuccinimidyl carbonate (DSC) in a single portion (endothermic/neutral).

  • Catalysis (The Danger Step): Add Triethylamine (Et3N) dropwise over 30 minutes.

    • Checkpoint: Monitor internal temp. If T > 2°C, pause addition.

  • Reaction: Stir at 0°C for 2 hours. Do not warm to Room Temp (25°C) until TLC confirms conversion >95%.

  • Workup: Pour reaction mixture into cold saturated

    
     (0-5°C).
    

Module 5: Decision Logic for Troubleshooting

Figure 2: The "Save My Batch" Decision Tree Caption: Logical workflow for diagnosing bis-THF instability during synthesis.

Troubleshooting_Tree Start Issue Detected: Low Purity / Yield CheckpH Check pH of Reaction/Workup Start->CheckpH CheckTemp Check Max Internal Temperature CheckpH->CheckTemp No (Neutral) Acidic pH < 4 CheckpH->Acidic Yes HighTemp Temp > 25°C CheckTemp->HighTemp Yes Action3 Root Cause: Reagent Quality (Water in solvent) CheckTemp->Action3 No Action1 Root Cause: Acid Hydrolysis Action: Buffer to pH 7-8 Acidic->Action1 Action2 Root Cause: Thermal Degradation Action: Improve Cooling / Slower Addition HighTemp->Action2

References

  • Ghosh, A. K., et al. (2004). Structure-Based Design: Potent HIV-1 Protease Inhibitors with a Bis-Tetrahydrofuran P2-Ligand. Journal of Medicinal Chemistry.

  • Quaedflieg, P. J., et al. (2011).[1] Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Process Research & Development.

  • Surivet, J. P., et al. (1998). Synthesis of the bis-tetrahydrofuran ring system of the annonaceous acetogenins. Tetrahedron Letters.

  • BenchChem Technical Support. (2025). Furan Ring Stability and Degradation in Acidic Media.[2]

Sources

Purification strategies for removing endo/exo isomers in bis-THF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Hexahydrofuro[2,3-b]furan-3-ol Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereoselective synthesis and purification of hexahydrofuro[2,3-b]furan-3-ol (bis-THF). This bicyclic motif is a privileged, high-affinity P2 ligand essential for HIV-1 protease inhibitors like Darunavir.

The presence of three contiguous stereocenters makes the isolation of the specific (3R,3aS,6aR) isomer a notorious bottleneck in drug development. This guide provides field-proven, mechanistically grounded solutions for resolving endo/exo diastereomers and achieving enantiomeric purity.

Section 1: Thermodynamic & Structural Fundamentals

Q: Why is separating the endo and exo isomers of bis-THF so challenging, and why do trans-fused isomers not form during cyclization?

A: Hexahydrofuro[2,3-b]furan-3-ol theoretically possesses eight stereoisomers. However, the inherent rigidity of the fused bicyclic ring system imposes severe steric strain on trans-fused configurations, making them thermodynamically unfavorable (1)[1]. Consequently, cyclization reactions strictly yield the thermodynamically stable cis-fused isomers, reducing the mixture to endo and exo diastereomeric pairs (each comprising two enantiomers)[1].

Because the endo and exo isomers share identical molecular weights and highly similar dipole moments, their physicochemical properties (boiling point, solubility, and chromatographic retention times) overlap significantly, making baseline resolution a persistent challenge.

Section 2: Chromatographic Resolution Strategies

Q: My silica gel chromatography yields overlapping peaks for endo and exo bis-THF. How can I achieve baseline separation?

A: Direct separation of the underivatized bis-THF alcohols is possible but requires highly optimized mobile phases. The exo isomer, being slightly less polar due to the spatial orientation of its hydroxyl group, typically elutes first when using a standard EtOAc/Hexane (1:9) isocratic system[1].

If direct separation fails, the most reliable workaround is temporary derivatization . By reacting the crude alcohol mixture with a bulky or highly polar group (such as forming a mixed carbonate or a 4-nitrobenzoate ester), you amplify the 3D spatial differences and dipole moments between the diastereomers (2)[2]. This translates to drastically different


 values on silica gel, allowing for rapid, baseline separation before subsequent deprotection.

G Mix Unresolved Endo/Exo Mixture (Similar Rf values) Deriv Chemical Derivatization (e.g., 4-Nitrobenzoate) Mix->Deriv Mech1 Increased Steric Bulk (Amplifies 3D differences) Deriv->Mech1 Mech2 Altered Dipole Moment (Changes Silica Affinity) Deriv->Mech2 Sep Baseline Chromatographic Separation Mech1->Sep Mech2->Sep Deprotect Hydrolysis / Deprotection Sep->Deprotect Pure Pure Endo-Bis-THF Deprotect->Pure

Mechanistic rationale for derivatizing bis-THF mixtures to improve endo/exo separation.
Section 3: Scalable Purification via Crystallization

Q: Chromatography is not viable for our pilot-scale synthesis of Darunavir intermediates. How can we isolate the desired isomer through crystallization?

A: When scaling up, chromatography must be replaced with crystallization to maintain economic viability. A highly effective strategy is to intervene upstream of the final bis-THF alcohol by crystallizing a rigid intermediate, such as the lactone acetal. If your cyclization yields an unfavorable mixture of


 and 

lactone acetals, you can thermodynamically drive the mixture toward the desired

-isomer via acid-catalyzed epimerization before crystallization (3)[3].
Methodology 1: Epimerization and Crystallization of Lactone Acetals

Self-Validating Protocol for Process Scale-Up

  • Suspension: Suspend the mixed

    
     lactone acetal intermediates in methanol at room temperature.
    
  • Catalysis: Add 0.2 equivalents of methanesulfonic acid (MsOH) to initiate the epimerization of the

    
    -isomer to the more thermodynamically stable 
    
    
    
    -isomer.
  • Equilibration: Stir the reaction mixture at 25 °C.

    • Validation Checkpoint: Monitor the epimerization via chiral HPLC. The reaction is complete when the

      
       ratio stabilizes at approximately 3:1. Do not proceed until this thermodynamic equilibrium is verified.
      
  • Neutralization: Quench the acid catalyst by adding a stoichiometric amount of triethylamine.

  • Crystallization: Concentrate the mixture under reduced pressure and recrystallize the residue from 2-propanol. This yields the pure

    
    -isomer (>99% ee)[3].
    
  • Downstream Processing: Proceed with standard reduction (e.g., using

    
     or 
    
    
    
    ) and cyclization to afford the pure bis-THF alcohol.
Section 4: Enantiomeric Enrichment via Enzymatic Resolution

Q: After isolating the endo-diastereomer, how do we resolve the racemic mixture to obtain the pure (3R,3aS,6aR) enantiomer?

A: The most elegant and scalable method for enantiomeric enrichment is lipase-catalyzed kinetic resolution. Using an immobilized lipase, you can selectively acetylate the unwanted enantiomer while leaving the desired (3R,3aS,6aR)-bis-THF alcohol untouched (4)[4].

Methodology 2: Lipase-Catalyzed Kinetic Resolution Protocol

Self-Validating Protocol for Enantiomeric Purity

  • Preparation: Dissolve the racemic endo-bis-THF alcohol in vinyl acetate, which acts as both the organic solvent and the acyl donor.

  • Enzyme Addition: Add immobilized Lipase PS-30 (Pseudomonas cepacia) to the solution (typically 50% w/w relative to the substrate).

  • Incubation: Incubate the suspension at 30–40 °C under continuous orbital shaking.

  • Monitoring:

    • Validation Checkpoint: Monitor the reaction strictly via chiral GC. Stop the reaction exactly when 50% conversion is achieved (typically 12–24 hours). Over-incubation will erode the enantiomeric excess (ee) of the unreacted (3R,3aS,6aR)-bis-THF.

  • Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate.

  • Separation: Separate the unreacted (3R,3aS,6aR)-bis-THF alcohol from the acetylated (3S,3aR,6aS) enantiomer using a short silica gel plug.

G Start Crude Bis-THF Mixture (endo/exo diastereomers) Split Diastereomeric Resolution Start->Split Chrom Silica Chromatography (EtOAc/Hexane 1:9) Split->Chrom Lab Scale Cryst Intermediate Crystallization (Lactone Acetal Route) Split->Cryst Process Scale Res Enzymatic Kinetic Resolution (Lipase PS-30) Chrom->Res Cryst->Res Final Pure (3R,3aS,6aR)-Bis-THF (Darunavir Precursor) Res->Final Enantiopure

Workflow for isolating the (3R,3aS,6aR)-bis-THF isomer from crude synthetic mixtures.
Quantitative Summary of Purification Strategies

To assist in selecting the optimal route for your specific scale and purity requirements, reference the comparative data below:

StrategyTechniqueSubstrateSolvent System / ConditionsTypical YieldDiastereomeric / Enantiomeric Excess
Direct Separation Silica Gel ColumnCrude Bis-THFEtOAc/Hexane (1:9)~70–75%>95% de
Derivatization Silica Gel ColumnMixed Carbonate DerivativeHexanes/EtOAc Gradient~85%>98% de
Crystallization RecrystallizationLactone Acetal Intermediate2-Propanol (with MsOH epimerization)~80–89%>99% ee
Enzymatic Resolution Lipase PS-30Racemic endo-Bis-THFVinyl Acetate, 30 °C~45–48% (max 50%)>99% ee
References
  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications.5

  • US8829208B2 - Process for the preparation of darunavir and darunavir intermediates. Google Patents. 2

  • US8153829B2 - Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol. Google Patents.1

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. 4

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. 3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for the Purity Determination of Bis-THF Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of HIV-1 protease inhibitors, most notably Darunavir, relies heavily on the stereochemical integrity of its key intermediates. Among these, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as bis-THF alcohol) is paramount[1]. The biological efficacy of Darunavir is intrinsically linked to the precise spatial arrangement of the three contiguous stereocenters within this fused bicyclic ether. Consequently, determining the enantiomeric excess (ee) of bis-THF alcohol with high precision is a critical quality control step in pharmaceutical development[2].

This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for bis-THF alcohol, detailing the causality behind stationary phase selection, derivatization strategies, and self-validating experimental protocols.

Section 1: The Analytical Challenge and Derivatization Strategy

Bis-THF alcohol lacks a strong UV chromophore, making direct UV detection at low concentrations unreliable and highly susceptible to baseline noise. To overcome this analytical hurdle, the analyte is routinely derivatized prior to injection[2]. Conversion of the alcohol into a p-nitrophenyl carbonate derivative serves a dual, highly synergistic purpose:

  • UV Enhancement: The highly conjugated p-nitrophenyl group enables extremely sensitive detection at 254 nm.

  • Chiral Recognition: The introduced aromatic ring and carbamate linkage provide essential π-π interaction sites and hydrogen-bond donors/acceptors. These structural additions dramatically improve stereoselective interactions with polysaccharide-based chiral stationary phases (CSPs).

G A Bis-THF Alcohol Synthesis B Derivatization (p-Nitrophenyl chloroformate) A->B Enhance UV C Chiral HPLC Analysis B->C Normal Phase D Enantiomeric Purity (>99% ee) C->D Quantification

Workflow from synthesis to chiral HPLC validation of bis-THF alcohol.

Section 2: Objective Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs operating under normal-phase conditions are the gold standard for separating bis-THF alcohol derivatives. The chiral recognition mechanism relies on the analyte fitting into the chiral cavities of the polymer backbone, stabilized by hydrogen bonding and dipole-dipole interactions[3]. Highly polar aqueous mobile phases are avoided, as they disrupt these critical hydrogen bonds.

We compared three industry-standard columns for the separation of the p-nitrocarbonate derivative:

Table 1: Comparative HPLC Performance for Bis-THF p-Nitrocarbonate
Chiral ColumnStationary Phase ChemistryMobile PhaseFlow RateRetention Time (Major)Retention Time (Minor)Resolution (Rs)
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)1.0 mL/min12.4 min14.8 min2.8
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (85:15)1.0 mL/min10.2 min11.5 min1.9
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)1.0 mL/min15.1 min19.3 min4.1

Data Synthesis & Causality: The CHIRALPAK® IC column demonstrates the highest resolution (Rs = 4.1). The electron-withdrawing chloro groups on the phenylcarbamate moiety of the IC column increase the acidity of the NH protons, strengthening hydrogen bonding with the carbonate carbonyl of the derivatized bis-THF alcohol. Furthermore, the immobilized nature of the IC column allows for a broader range of solvent compatibility if method transfer is required[3]. However, the CHIRALCEL® OD-H remains highly effective, cost-efficient, and is frequently cited in primary literature for achieving >99% ee resolution for this specific intermediate[2].

LogicTree Start Select Chiral Stationary Phase (CSP) Amylose Amylose-based (e.g., AD-H) Start->Amylose Cellulose Cellulose-based (e.g., OD-H, IC) Start->Cellulose Eval1 Assess Resolution (Rs) Amylose->Eval1 Eval2 Assess Resolution (Rs) Cellulose->Eval2 Opt1 Optimize Modifier (EtOH vs IPA) Eval1->Opt1 Rs < 1.5 Opt2 Immobilized vs Coated (IC vs OD-H) Eval2->Opt2 Rs < 1.5

Decision logic for selecting and optimizing chiral stationary phases.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints at critical junctures.

Step 1: Derivatization to p-Nitrocarbonate
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10 mg (0.077 mmol) of optically active bis-THF alcohol in 1.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 12.5 µL (0.154 mmol) of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Activation: Quickly add 31 mg (0.154 mmol) of 4-nitrophenyl chloroformate.

  • Reaction: Allow the mixture to warm to 23 °C and stir for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel using 20% ethyl acetate in hexanes.

  • Self-Validation Checkpoint: Analyze the purified product via Thin Layer Chromatography (TLC) using 30% EtOAc/hexanes. A single, strongly UV-active spot at Rf ~ 0.15 confirms successful derivatization and the absence of unreacted chloroformate[2].

Step 2: Sample Preparation for HPLC
  • Dissolution: Accurately weigh 1.0 mg of the purified bis-THF p-nitrocarbonate and dissolve it in 1.0 mL of the selected mobile phase (e.g., Hexane/Isopropanol 90:10 v/v).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • Causality: PTFE filters are strictly required because they are chemically inert to non-polar solvents like hexane, preventing the introduction of extractable polymer impurities that could interfere with the UV baseline at 254 nm.

Step 3: HPLC System Setup and Equilibration
  • Column Installation: Install a CHIRALCEL® OD-H column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a degassed mixture of HPLC-grade Hexane and Isopropanol (90:10 v/v).

  • Parameters: Set the flow rate to 1.0 mL/min, the column oven temperature to 25 °C, and the UV detector wavelength to 254 nm.

  • Equilibration: Flush the system with the mobile phase for at least 45 minutes.

  • Self-Validation Checkpoint: Monitor the UV baseline. A drift of less than 0.1 mAU/min indicates the column is fully equilibrated and ready for sample injection.

Step 4: Injection and Data Analysis
  • System Suitability: Inject 10 µL of a racemic standard of derivatized bis-THF alcohol. Confirm that the resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

  • Sample Analysis: Inject 10 µL of the synthesized chiral sample.

  • Quantification: Integrate the peak areas. Calculate the enantiomeric excess using the formula: %ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100. A result of >99% ee is the standard threshold for Darunavir intermediates[2].

References

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Liquid Chromatographic Separation of Darunavir Enantiomers on Coated and Immobilized Amylose Tris(3, 5-Dimethylphenylcarbamate) Chiral Stationary Phases Source: ResearchGate URL: [Link]

Sources

Absolute Configuration of Bis-THF Moieties: X-Ray Crystallography vs. Alternative Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bis-THF Stereochemical Challenge

The bis-tetrahydrofuran (bis-THF) motif is a critical structural element in numerous potent bioactive natural products, most notably the Annonaceous acetogenins and marine macrolides. These molecules typically exhibit exceptional cytotoxicity against human tumor cell lines by inhibiting mitochondrial complex I, making them highly attractive targets for drug development. The total synthesis of molecules like (−)-asimitrin has confirmed the presence of a hydroxylated adjacent bis-THF core[1].

However, determining the absolute configuration (AC) of their adjacent or non-adjacent bis-THF cores—which often contain up to six contiguous stereocenters—is notoriously difficult. The flexibility of the flanking aliphatic chains and the pseudo-symmetry of the THF rings frequently render standard 2D NMR techniques insufficient for unambiguous AC assignment, necessitating advanced analytical methodologies.

The Gold Standard: X-Ray Crystallography

X-ray crystallography remains the definitive method for absolute configuration determination. Unlike chiroptical or NMR methods that rely on empirical models or theoretical calculations, X-ray diffraction provides a direct spatial map of the atomic lattice.

The Causality of Anomalous Dispersion

To determine absolute stereochemistry, the crystallographic data must exhibit measurable anomalous dispersion. Light atoms (C, H, O) provide negligible anomalous scattering with standard Mo Kα radiation. Therefore, the absolute configuration is determined by calculating the Flack parameter . A Flack parameter near 0 (with a low standard uncertainty) confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer. For fused bis-THF systems, X-ray crystallography of dibenzoate derivatives allows for precise determination[2] because introducing heavy atoms (like bromine or iodine) significantly increases the anomalous scattering signal (Δf''), ensuring a mathematically robust Flack parameter.

Overcoming the "Waxy" Limitation

A major bottleneck in this field is that many bis-THF compounds, particularly acetogenins, are waxy, low-melting substances due to their long unbranched fatty acid backbones[3]. Consequently, direct structural assignment by X-ray crystallography has rarely been accomplished without chemical modification, with gigantecin being a rare exception[3]. To force crystallization, researchers synthesize rigid, heavy-atom derivatives (e.g., p-bromobenzoate esters).

Alternative Strategy: Modified Mosher's Method (NMR)

When high-quality single crystals cannot be obtained, researchers frequently pivot to the modified Mosher's method, which involves the careful 1H- and 19F-NMR analysis of (S)- and (R)-Mosher ester (MTPA) derivatives[4].

The Mechanistic Basis

The secondary carbinol centers flanking the bis-THF core are esterified with MTPA chloride. In solution, the MTPA plane adopts a conformation that aligns with the carbinol C-H bond. The phenyl ring of the MTPA group exerts a strong anisotropic shielding effect, shifting the NMR signals of the protons located on the same side of the molecule upfield (lower δ). By calculating the chemical shift difference (Δδ = δS - δR), researchers can definitively map the spatial arrangement of the substituents[4]. While highly accurate for the flanking carbinol centers, assigning the internal THF stereocenters often requires supplementary NOESY/ROESY data and comparison with synthetic models.

Quantitative Comparison of Methodologies

Analytical MethodDirect/IndirectSample State RequiredStereocenter ResolutionKey Limitation
X-Ray Crystallography DirectHigh-quality single crystalAbsolute (all centers simultaneously)Difficult crystallization for waxy samples[3]
NMR (Mosher's Method) IndirectLiquid / AmorphousFlanking carbinol centersInternal THF centers require complex NOE/ROE[4]
ECD / VCD Spectroscopy IndirectSolutionGlobal conformationRequires extensive DFT computational modeling[5]

Self-Validating Experimental Protocols

Protocol A: Heavy-Atom Derivatization and X-Ray Crystallography

Purpose: To convert a waxy bis-THF compound into a crystalline heavy-atom derivative for anomalous dispersion X-ray diffraction.

  • Derivatization: Dissolve the bis-THF compound (1.0 eq) in anhydrous CH2Cl2. Add pyridine (3.0 eq), DMAP (0.1 eq), and p-bromobenzoyl chloride (1.5 eq per hydroxyl group). Stir at room temperature under argon for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO3, extract with CH2Cl2, and purify via flash chromatography to isolate the bis-THF p-bromobenzoate.

  • Crystallization (Vapor Diffusion): Dissolve the purified derivative in a minimum volume of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing hexanes (anti-solvent). Allow 3–7 days for slow vapor diffusion to yield single crystals.

  • Data Acquisition & Validation: Mount a single crystal on a diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å) to maximize the anomalous signal of the bromine atom. Solve the structure and refine the model.

    • Self-Validation Check: Calculate the Flack parameter. A value of 0.02 ± 0.03 confirms the absolute configuration; if the value is >0.3, the data quality is insufficient or the crystal is twinned, requiring recrystallization.

Protocol B: Modified Mosher's Method Workflow

Purpose: To assign the absolute configuration of flanking carbinol centers when crystallization fails.

  • Sample Aliquoting: Divide the purified bis-THF compound into two equal aliquots (approx. 1-2 mg each).

  • Esterification: React Aliquot A with (R)-MTPA-Cl and Aliquot B with (S)-MTPA-Cl in deuterated pyridine (C5D5N) directly in NMR tubes to minimize sample loss.

  • NMR Acquisition: Acquire high-resolution 1H and 19F NMR spectra (≥ 600 MHz) for both the (S)-MTPA and (R)-MTPA esters.

  • Δδ Calculation & Validation: Tabulate the chemical shifts and calculate Δδ (δS - δR) for all protons flanking the chiral center.

    • Self-Validation Check: All protons on one side of the chiral plane must show positive Δδ values, and all protons on the opposite side must show negative Δδ values. Any mixed signs on the same side indicate conformational flexibility invalidating the empirical model[4].

Workflow Visualization

Workflow cluster_Xray X-Ray Crystallography cluster_NMR NMR Mosher's Method Start Bis-THF Compound (Unknown Configuration) Cryst Crystallization (Vapor Diffusion) Start->Cryst Solid State Deriv MTPA Derivatization (R/S-Mosher Esters) Start->Deriv Waxy/Liquid Heavy Heavy Atom Deriv. (p-Bromobenzoate) Cryst->Heavy No Heavy Atoms Diffract X-Ray Diffraction (Anomalous Scattering) Cryst->Diffract Heavy Atoms Present Heavy->Diffract Flack Flack Parameter (Absolute Config) Diffract->Flack NMR_Acq 1H & 19F NMR Deriv->NMR_Acq Delta Calculate Δδ (δS - δR) NMR_Acq->Delta Model Stereo Assignment (Empirical Models) Delta->Model

Fig 1. Workflow comparison: X-ray crystallography vs. Mosher's NMR method for bis-THF configuration.

Conclusion

While the modified Mosher's method provides a robust, sample-sparing alternative for determining the absolute configuration of flanking carbinol centers in bis-THF natural products, X-ray crystallography remains the apex analytical standard. By strategically employing heavy-atom derivatization to overcome the inherent waxy nature of acetogenins, researchers can leverage anomalous dispersion to achieve unambiguous, direct spatial mapping of all contiguous stereocenters simultaneously.

References

  • Title: Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives Source: researchgate.net URL: 4

  • Title: Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and... Source: nih.gov URL: 3

  • Title: (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate Source: iucr.org URL: 2

  • Title: Total Synthesis and Structure Confirmation of (−)-Asimitrin, a C37 Annonaceous Acetogenin with a Hydroxylated Adjacent Bis-Tetrahydrofuran Core Source: acs.org URL: 1

  • Title: The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: encyclopedia.pub URL: 5

Sources

Comparative Guide: Enzymatic vs. Chemical Synthesis of the Darunavir bis-THF Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , the critical bis-tetrahydrofuran (bis-THF) ligand responsible for Darunavir’s high binding affinity to HIV-1 protease.[1] We compare the legacy Chemical Route (specifically the Chiral Pool/Resolution approach) against the modern Enzymatic Route (Ketoreductase-mediated Dynamic Kinetic Resolution).

Verdict: While chemical routes utilizing the chiral pool (e.g., L-ascorbic acid or isocitric acid) offer established supply chains, they suffer from high step counts and toxic reagent requirements. The enzymatic route, particularly utilizing Ketoreductases (KREDs) or Lipases, demonstrates superior atom economy, lower E-factors (waste), and higher enantiomeric purity (>99.5% ee) without requiring heavy metal catalysts.

The Target: bis-THF Alcohol

The pharmacological potency of Darunavir (Prezista) hinges on the stereochemistry of the bis-THF ligand. It forms crucial hydrogen bonds with the backbone atoms of the HIV protease active site (Asp29 and Asp30), retaining activity even against multi-drug-resistant strains.

  • IUPAC Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol[1][2][3][4][5][6][7]

  • CAS Registry: 159857-79-1

  • Critical Quality Attribute: Stereochemical purity is non-negotiable; the enantiomer or diastereomers significantly reduce binding affinity.

Route Analysis

A. The Legacy Chemical Route (Baseline)

The traditional industrial approach often relies on optical resolution of a racemic mixture or synthesis from the chiral pool (e.g., Vitamin C or Isocitric Acid).

  • Mechanism: Involves acid-catalyzed cyclization of precursors to form the bicyclic ring system, followed by resolution using chiral auxiliaries or crystallization.

  • Bottlenecks:

    • Atom Economy: Classical resolution has a theoretical maximum yield of 50% unless the unwanted enantiomer is racemized and recycled (a complex, energy-intensive loop).

    • Safety: Often requires hazardous reagents like concentrated sulfuric acid for cyclization and chlorinated solvents (DCM).

    • Step Count: Chiral pool syntheses (e.g., from Vitamin C) can require 10+ steps involving protection/deprotection sequences.

B. The Enzymatic Route (The Challenger)

The modern approach utilizes Biocatalysis , specifically Ketoreductases (KRED) for Dynamic Kinetic Resolution (DKR) or Lipases (e.g., CAL-B) for kinetic resolution.

  • Mechanism: A KRED enzyme reduces a

    
    -ketolactone precursor.[8] In a DKR scenario, the enzyme selectively reduces one enantiomer of the rapidly racemizing ketone, theoretically allowing 100% conversion to the desired chiral alcohol.
    
  • Advantages:

    • Stereoselectivity: Enzymes act as "perfect" chiral filters, often delivering >99% ee directly.

    • Conditions: Aqueous buffers, ambient temperature, and biodegradable catalysts.

Visualizing the Workflows

The following diagrams contrast the logic of the two approaches.

G cluster_chem Chemical Route (Resolution/Chiral Pool) cluster_bio Enzymatic Route (KRED/DKR) C_Start Precursors (Furan/Glycolaldehyde) C_Racemic Racemic Intermediate (±)-bis-THF alcohol C_Start->C_Racemic Acid Cyclization C_Resolution Chemical Resolution (Chiral Auxiliary/Crystallization) C_Racemic->C_Resolution C_Waste Unwanted Enantiomer (Waste or Recycle Loop) C_Resolution->C_Waste Discard C_Product Pure (3R,3aS,6aR) bis-THF Alcohol C_Resolution->C_Product Yield < 50% B_Start Precursor (beta-Keto Lactone) B_DKR Dynamic Kinetic Resolution B_Start->B_DKR B_Enzyme Biocatalysis (KRED + Cofactor NADP/H) B_Enzyme->B_DKR B_Cyclization Chemical Cyclization (Mild Acid) B_DKR->B_Cyclization Yield > 80% B_Product Pure (3R,3aS,6aR) bis-THF Alcohol B_Cyclization->B_Product

Caption: Comparison of the linear, low-yield chemical resolution pathway vs. the convergent, high-yield enzymatic dynamic kinetic resolution (DKR).

Head-to-Head Experimental Data

The following data aggregates typical results from industrial process development literature (e.g., Ghosh et al. vs. Codexis/Kaneka type processes).

MetricChemical Route (Classical Resolution)Enzymatic Route (KRED/Lipase)
Overall Yield 30–45% (from precursors)75–85% (DKR theoretical max is 100%)
Enantiomeric Excess (ee) 97–98% (requires recrystallization)>99.5% (direct from reactor)
Diastereomeric Ratio (dr) ~90:10>99:1
E-Factor (kg waste/kg product) >50 (High solvent/auxiliary use)<15 (Water/Recycled solvents)
Solvent System DCM, THF, Toluene (Toxic)Phosphate Buffer, IPA (Green)
Temperature -78°C to Reflux (Energy intensive)25°C – 40°C (Ambient)

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Isocitric Acid Route)

Based on the method by Moore et al. (2016) utilizing the chiral pool to avoid resolution.

Reagents: Monopotassium isocitrate, Methanol, Sulfuric Acid, Lithium Aluminum Hydride (LAH), THF.

  • Esterification: Suspend monopotassium isocitrate (1 eq) in methanol. Add conc. H₂SO₄ (catalytic) and reflux for 8 hours. Neutralize and extract to obtain the trimethyl ester.

  • Amide Formation: React the ester with dimethylamine in methanol to form the amide intermediate.

  • Reduction & Cyclization:

    • Dissolve the amide intermediate in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C. Slowly add LAH (3.0 eq) pellets. Caution: Exothermic.

    • Heat to reflux for 4 hours.

    • Quench/Cyclization: Cool to 0°C. Carefully add 10% H₂SO₄. The acid quench serves a dual purpose: destroying excess LAH and catalyzing the cyclization of the transient triol intermediate into the bis-THF ring.

  • Workup: Extract with Ethyl Acetate. Wash with brine.[9] Dry over MgSO₄.[9]

  • Purification: Recrystallize from hot hexanes/EtOAc to obtain the target alcohol.

Protocol B: Enzymatic Synthesis (Lipase Kinetic Resolution)

A robust, self-validating system using Candida antarctica Lipase B (CAL-B).

Reagents: Racemic bis-THF alcohol, Vinyl Acetate (acyl donor), Novozym 435 (Immobilized CAL-B), MTBE (Methyl tert-butyl ether).

  • Reaction Setup:

    • Dissolve racemic bis-THF alcohol (10 g) in MTBE (100 mL).

    • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

    • Add Novozym 435 beads (10% w/w relative to substrate).

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Track reaction via chiral HPLC (Chiralpak AD-H column). The enzyme selectively acetylates the (3S)-enantiomer, leaving the desired (3R)-alcohol untouched.

  • Termination: Stop reaction at exactly 50% conversion (theoretical max for kinetic resolution). Filter off the enzyme beads (recyclable).

  • Separation:

    • Evaporate solvent.[9]

    • Perform column chromatography or partition extraction. The (3R)-alcohol is polar; the (3S)-acetate is non-polar.

  • Recycle Loop (Optional but recommended): Hydrolyze the unwanted (3S)-acetate and perform a Mitsunobu inversion to convert it back to the (3R)-alcohol or racemize it for another round.

Process Economics & Scalability

The choice between these routes often depends on the manufacturing scale and facility capabilities.

  • Chemical Scalability: The chemical route is linear and easy to scale in standard reactors but is limited by the cost of the chiral starting material (Isocitric acid is expensive compared to commodity chemicals) or the yield loss in resolution.

  • Enzymatic Scalability: Biocatalysis requires specific handling (pH control, enzyme filtration) but offers massive savings on downstream processing. The Space-Time Yield (STY) is significantly higher because the product comes out optically pure, eliminating the need for multiple recrystallization steps.

  • Cost Driver: The cost of the enzyme (Novozym 435) is the primary OPEX driver. However, immobilization allows for 10-20 cycles of reuse, dropping the effective catalyst cost below that of the heavy metals used in alternative hydrogenation routes.

References

  • Ghosh, A. K., et al. (2004). "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)."[2] Journal of Organic Chemistry.

  • Moore, G. L., et al. (2017). "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate."[7] Organic Process Research & Development.

  • Riehl, P. S., et al. (2017). "An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis." ResearchGate / Cornell University.[8]

  • Akakios, S. G., et al. (2021). "Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate."[10] Green Chemistry (RSC).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

Sources

A Comparative Guide to the Selection of Reference Standards for the Analysis of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Stereoisomeric Purity

In the landscape of pharmaceutical development, the precise control and analysis of molecular stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy. The molecule (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, a chiral bicyclic ether, presents a significant analytical challenge due to its three stereogenic centers. This guide provides a comprehensive comparison of analytical methodologies for the characterization of this molecule, with a focus on establishing robust reference standards.

While its isomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is widely recognized as a critical intermediate in the synthesis of the HIV protease inhibitor Darunavir, the 2-ol variant demands equally rigorous analytical scrutiny.[1] The subtle shift in the hydroxyl group's position from C3 to C2 can profoundly impact the molecule's biological activity and impurity profile. Therefore, the development of highly specific and validated analytical methods is paramount for any research or manufacturing campaign involving this compound.

This document serves as a practical guide for researchers, quality control analysts, and drug development professionals, offering a comparative analysis of key techniques, supported by established scientific principles and exemplary experimental data. We will explore the causality behind methodological choices, ensuring that every protocol described constitutes a self-validating system for trustworthy and reproducible results.

The Cornerstone of Analysis: The Certified Reference Standard

Before any analytical method can be deemed reliable, a well-characterized reference standard is essential. This standard serves as the benchmark against which all samples are measured. For (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, a suitable reference standard must possess:

  • Verified Identity: Confirmed structural identity via techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[2]

  • High Purity: Assessed by a primary method (e.g., qNMR) to determine the exact mass fraction of the pure substance.

  • Stereoisomeric Purity: The enantiomeric and diastereomeric excess must be determined using a validated, high-resolution chiral separation technique.[3] Potential diastereomeric impurities, such as the exo-diastereomer, must be identified and controlled.[4]

Commercially available standards from vendors like Sigma-Aldrich, ChemScene, or LGC Standards, often come with a certificate of analysis detailing this information, providing a crucial starting point for method development and validation.[5][6]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is contingent on the sample matrix, the required sensitivity, and the specific analytical question being addressed (e.g., purity assay vs. impurity identification). The two primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the separation of non-volatile enantiomers.[] Its versatility stems from the vast array of available chiral stationary phases (CSPs) that can operate in normal-phase, reversed-phase, or polar organic modes.[7]

  • Principle of Separation: CSPs create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing energies. This difference in interaction strength leads to different retention times and, consequently, separation.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for a wide range of chiral compounds.[9]

  • Advantages:

    • Broad Applicability: Suitable for a wide range of compounds without the need for derivatization.

    • Robustness: Modern HPLC systems and columns offer excellent reproducibility.

    • Preparative Scale: The methodology can be scaled up to isolate pure enantiomers.

  • Causality in Method Development: The choice of mobile phase is critical. For a polar molecule like hexahydrofuro[2,3-b]furan-2-ol, a normal-phase approach using hexane/isopropanol or a polar organic mode might provide better selectivity than a reversed-phase method. The addition of small amounts of additives can significantly influence peak shape and resolution.

Chiral Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds, often providing higher separation efficiency and shorter analysis times than HPLC.[7]

  • Principle of Separation: Separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[10] For non-volatile or highly polar analytes like our target molecule, derivatization is often a necessary prerequisite.

  • The Need for Derivatization: The free hydroxyl group in (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol increases its polarity and boiling point, making it unsuitable for direct GC analysis. Derivatization, for example, by converting the alcohol to a less polar silyl ether (e.g., using BSTFA) or an acetate ester, is required to increase volatility and improve chromatographic performance.

  • Advantages:

    • High Resolution: Capillary GC columns offer superior peak efficiency.

    • Sensitivity: When coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC can achieve very low limits of detection.

    • Speed: Analysis times are often shorter than in HPLC.

Spectroscopic and Other Methods
  • NMR Spectroscopy: Provides unequivocal structural confirmation. Quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for an identical reference standard.[11] Chiral shift reagents can be used to differentiate enantiomers in solution.

  • Circular Dichroism (CD) Spectroscopy: A rapid, non-destructive technique that measures the differential absorption of polarized light, offering valuable information on molecular asymmetry and enantiomeric purity.[]

Workflow for Analytical Method Selection

The decision to use HPLC versus GC is a critical step driven by the analyte's properties and the analytical goals.

G start Analyte: (2R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-2-ol volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization feasible and desirable? volatility->derivatization Yes hplc Primary Choice: Chiral HPLC volatility->hplc No gc Primary Choice: Chiral GC derivatization->gc Yes hplc_alt Alternative: Chiral HPLC derivatization->hplc_alt No end Validated Analytical Method hplc->end gc->end hplc_alt->end gc_alt Alternative: Chiral GC

Caption: Workflow for selecting the primary chromatographic method.

Quantitative Performance Comparison

The following table summarizes representative performance data for chiral analysis, compiled from methods used for analogous compounds.[7][12] This data serves as a benchmark for what can be expected during method development.

ParameterChiral HPLCChiral GCJustification & Causality
Resolution (Rs) > 2.0> 2.5GC often provides higher theoretical plates, leading to sharper peaks and better baseline separation.
Limit of Quantitation (LOQ) ~0.05%~0.01%The high sensitivity of detectors like FID allows GC to often achieve lower detection limits for the minor enantiomer.
Precision (%RSD) < 2.0%< 1.5%Both techniques offer excellent precision, but the robustness of modern GC autosamplers can lead to slightly better repeatability.
Accuracy (% Recovery) 98 - 102%98 - 102%Accuracy is primarily dependent on the quality of the reference standard and sample preparation, not the technique itself.
Sample Prep Complexity Low (dissolve and inject)Moderate (requires derivatization)The extra derivatization step for GC adds time, complexity, and a potential source of error to the workflow.

Method Validation: The Self-Validating System

A method is only trustworthy if it is validated for its intended purpose. Validation follows guidelines from bodies like the International Conference on Harmonisation (ICH).[13] Each parameter validates a different aspect of the method's performance, creating a self-reinforcing system of trust.

G cluster_params Core Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Proves method can distinguish analyte from impurities Validation->Specificity Linearity Linearity Confirms response is proportional to concentration Specificity->Linearity Accuracy Accuracy Measures closeness to the true value Linearity->Accuracy Precision Precision Demonstrates repeatability and reproducibility Accuracy->Precision Range Range Defines concentration limits for reliable data Precision->Range Limits LOD & LOQ Defines the lowest detectable and quantifiable levels Range->Limits

Caption: Core parameters for analytical method validation.

Exemplary Experimental Protocols

The following protocols are provided as robust starting points for method development. Note: These must be optimized and validated for the specific (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol analyte and its matrix.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol is based on established methods for separating chiral alcohols.[9][13]

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV may be necessary, or an alternative detector like a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD) could be explored).

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the reference standard and test sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Validation Steps:

    • Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to ensure no interference.[7]

    • Linearity: Prepare a series of standard solutions of the minor enantiomer (e.g., from 0.1% to 2.0% of the major enantiomer concentration). Plot peak area versus concentration and calculate the regression coefficient (r² > 0.998).[13]

    • Accuracy: Spike the main component sample with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.[12]

    • Precision (Repeatability): Analyze at least six replicate preparations of the sample solution. The relative standard deviation (%RSD) should be less than 2.0%.[13]

Protocol 2: Chiral GC Method (with Derivatization)

This protocol is adapted from methods used for determining the enantiomeric excess (e.e.) of chiral intermediates.[10][14]

  • Instrumentation & Column:

    • Gas Chromatograph with Flame Ionization Detector (FID).

    • Chiral Stationary Phase: Beta-Dex™ 225, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Derivatization Procedure:

    • To 1 mg of the sample in a vial, add 200 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Validation Steps:

    • The same validation parameters as described for HPLC (Specificity, Linearity, Accuracy, Precision) must be performed on the derivatized samples to ensure the entire process is reliable and reproducible.

Conclusion and Recommendations

The analysis of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol requires a meticulous, science-driven approach. The selection of an analytical method is not a matter of preference but a logical decision based on the principles of chromatography and the properties of the analyte.

  • For routine quality control, enantiomeric purity assays, and preparative work, Chiral HPLC is the recommended primary technique. Its direct applicability without derivatization simplifies the workflow and reduces potential sources of error.

  • Chiral GC is a superior alternative when higher resolution or greater sensitivity is required, particularly for trace-level impurity analysis. The prerequisite of derivatization must be carefully validated to ensure it is complete and does not introduce artifacts.

Ultimately, the trustworthiness of any analytical data for this compound rests on two pillars: a high-purity, well-characterized reference standard and a fully validated analytical method. By understanding the causality behind the experimental choices and adhering to the principles of scientific integrity, researchers can ensure the quality and safety of products derived from this important chiral building block.

References

  • Vertex AI Search. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • BOC Sciences. Chiral Analysis & Separation.
  • PMC. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • AWS. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Google Patents. (Patent EP2643326B1). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Google Patents. METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL.
  • Google Patents. (Patent US8153829B2). Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.
  • Sigma-Aldrich. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
  • ChemScene. (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol.
  • ResearchGate. Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2,3-b] furan-3-Yl (2r, 3r)-4-(4-amino-N-isobutylphenylsulfo- namido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (diastereomer of darunavir).
  • LGC Standards. (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.
  • PMC. (2020). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir.
  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

Sources

The Definitive Guide to Stereochemical Validation: NOESY NMR vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In early drug discovery and development, confirming the absolute configuration and relative stereochemistry of a molecule is non-negotiable for establishing accurate Structure-Activity Relationships (SAR)[]. A single inverted stereocenter can drastically alter a drug candidate's pharmacological activity, metabolic stability, and toxicity profile.

As a Senior Application Scientist, I approach structural elucidation not just as a data collection exercise, but as a rigorous, self-validating logical framework. While techniques like X-Ray Crystallography (SC-XRD) remain the "gold standard" for absolute configuration[], 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the cornerstone for determining relative stereochemistry in the solution state[2].

This guide objectively compares NOESY against alternative methodologies and provides a field-proven, self-validating experimental protocol for stereochemical assignment.

The Mechanistic Foundation of NOESY

Unlike standard 2D NMR experiments (such as COSY or TOCSY) that rely on through-bond scalar coupling, NOESY records correlations transferred through space via the nuclear Overhauser effect (NOE)[2].

The physical basis of NOESY is dipole-dipole cross-relaxation [3]. When one nucleus is perturbed by a radiofrequency (RF) pulse, it transfers spin polarization to spatially adjacent nuclei. Because the intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (


), NOESY is exquisitely sensitive to spatial proximity, typically observing nuclei separated by no more than 5 Å[4]. Therefore, the cross peaks in a NOESY spectrum map out a precise three-dimensional geometric web of the molecule[3].
The Causality of the Zero-Crossing Phenomenon

The maximum size and sign of an NOE are dictated by the external magnetic field strength (


) and the molecular correlation time (

), which represents how fast the molecule tumbles in solution[2].
  • Small molecules tumble rapidly (short

    
    ), yielding positive NOEs (ranging up to +0.5)[2].
    
  • Large biomolecules tumble slowly, yielding negative NOEs (ranging down to -1.0)[2].

  • The Zero-Crossing: At the critical threshold where

    
     (typically corresponding to molecular weights near 1000 Da), the NOE intensity crosses zero[2].
    

If your drug candidate falls into this medium-weight "stealth" zone, NOESY will fail to produce cross-peaks regardless of spatial proximity. In these instances, causality dictates a shift to ROESY (Rotating-frame Overhauser Effect Spectroscopy). By spin-locking the magnetization, ROESY ensures that NOEs are always positive (ranging from +0.385 to +0.675), entirely bypassing the zero-crossing limitation[2].

Comparative Analysis: NOESY vs. Orthogonal Techniques

To build a robust structural elucidation pipeline, researchers must understand when to deploy NOESY and when to rely on orthogonal techniques like ROESY, SC-XRD, or Vibrational Circular Dichroism (VCD)[].

Table 1: Quantitative and Qualitative Comparison of Stereochemical Validation Techniques
TechniquePhysical MechanismMax Signal IntensityDistance / Resolution LimitTarget Molecule SuitabilityStereochemical Output
NOESY Dipole-dipole cross-relaxation+0.5 to -1.0[2]< 5.0 Å[4]Small (<1000 Da) or Large (>2000 Da)Relative (Solution state)
ROESY Spin-locked cross-relaxation+0.385 to +0.675[2]< 5.0 ÅMedium (~1000 Da)[2]Relative (Solution state)
SC-XRD X-ray anomalous dispersionN/AAtomic (< 1.0 Å)Any (Requires single crystal)Absolute (Solid state)[]
VCD Differential IR absorptionN/AConformational ensembleSmall to MediumAbsolute (Solution state)[]

Data synthesized from established NMR facility standards and chiroptical spectroscopy benchmarks.

Experimental Protocol: A Self-Validating NOESY Workflow

A reliable protocol cannot simply be a list of spectrometer commands; it must be a self-validating system. This means internal controls are built into the workflow to prevent artifacts (like spin diffusion) from being misinterpreted as true spatial proximity.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of a deuterated solvent. Subject the NMR tube to three freeze-pump-thaw cycles.

  • Causality: Dissolved paramagnetic oxygen acts as a relaxation sink. It accelerates

    
     relaxation, which prematurely quenches the NOE enhancement. Degassing ensures maximum signal-to-noise for weak cross-peaks.
    
Step 2: Relaxation Measurement (Internal Control 1)
  • Action: Execute an inversion-recovery experiment (180°–

    
    –90°) to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton in the molecule.
  • Causality: The inter-scan relaxation delay (

    
    ) must be set to at least 
    
    
    
    . Failing to do so results in incomplete magnetization recovery, which skews cross-peak integration and destroys the quantitative
    
    
    distance relationship.
Step 3: Mixing Time ( ) Optimization (Internal Control 2)
  • Action: Acquire preliminary 1D NOE or fast 2D NOESY spectra at multiple mixing times (e.g., 200 ms, 400 ms, 600 ms) to plot a build-up curve. Select a

    
     within the linear initial rate regime.
    
  • Causality: If the mixing time is too long, spin diffusion occurs. Magnetization transfers from Proton A

    
     Proton B 
    
    
    
    Proton C. You will see a false cross-peak between A and C, leading to an incorrect stereochemical assignment. Operating in the linear regime guarantees only direct, through-space interactions are measured.
Step 4: Phase-Sensitive 2D Acquisition
  • Action: Run a phase-sensitive 2D NOESY pulse sequence.

  • Causality: Phase-sensitive acquisition allows the spectrometer to distinguish true NOE cross-peaks from zero-quantum artifacts and chemical exchange peaks, which will present with different phase signatures relative to the diagonal.

Step 5: Integration and Distance Calibration (Internal Control 3)
  • Action: Integrate the volumes of the cross-peaks. Identify a known, fixed internuclear distance (

    
    ) within the molecule—such as a geminal CH
    
    
    
    pair (~1.75 Å) or ortho-aromatic protons (~2.78 Å). Calculate unknown distances (
    
    
    ) using the formula:
    
    
  • Causality: This step self-validates the 3D model. By anchoring the relative integrations to an absolute, unchangeable geometric constant, you convert arbitrary peak volumes into precise angstrom measurements, confirming the relative stereochemistry definitively.

Workflow Visualization

The following diagram illustrates the logical progression and internal validation loops of the NOESY protocol.

NOESY_Workflow Start Sample Preparation (Degassing & Solvent Selection) T1 T1 Relaxation Measurement (Inversion Recovery) Start->T1 MixTime Mixing Time (MixTime{tau}m) Optimization (Build-up Curve) T1->MixTime MixTime->MixTime Adjust N{tau}m to avoid spin diffusion Acquisition 2D NOESY Acquisition (Phase-sensitive) MixTime->Acquisition Processing Data Processing & Peak Picking (Zero-filling, Window Functions) Acquisition->Processing Integration Cross-Peak Integration & Volume Extraction Processing->Integration Calibration Distance Calibration (Using Known Internuclear Reference) Integration->Calibration Calibration->Integration Recalibrate if model fails Assignment Relative Stereochemical Assignment (3D Conformation Modeling) Calibration->Assignment

Workflow for NOESY-based Stereochemical Validation featuring internal control loops.

Conclusion

Validating stereochemistry is not achieved by simply running a sample through an NMR spectrometer; it requires a deep understanding of spin physics and molecular dynamics. By recognizing the


 limitations of NOESY, utilizing ROESY when necessary, and adhering to a self-validating protocol anchored by 

measurements and distance calibration, researchers can generate structural data that withstands the highest levels of scientific scrutiny. When combined with orthogonal techniques like SC-XRD or VCD[], NOESY forms the backbone of a foolproof structural elucidation pipeline in modern drug discovery.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility . blogspot.com. 2

  • Stereochemistry Information from NOESY/ROESY data … Part 2 - ACD/Labs . acdlabs.com. 4

  • Nuclear Overhauser effect - Wikipedia . wikipedia.org.3

  • Stereochemistry Confirmation Services - BOC Sciences . bocsci.com.

Sources

A Comparative Yield Analysis of Varying Bis-THF Synthetic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The bis-tetrahydrofuran (bis-THF) moiety is a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals. Notably, it forms the core of Annonaceous acetogenins, a class of compounds known for their potent cytotoxic and antitumor properties.[1][2][3] The bis-THF core is also a critical component in several HIV protease inhibitors, such as Darunavir and Brecanavir, where it plays a crucial role in binding to the enzyme's active site.[4]

The synthetic challenge in constructing the bis-THF core lies in the precise control of multiple contiguous stereocenters.[5][6] Over the years, the synthetic community has developed a diverse toolkit of methodologies to address this challenge. This guide provides a comparative analysis of the most prominent synthetic pathways, offering an in-depth look at their underlying mechanisms, experimental protocols, and, most critically, their comparative yields and stereoselectivities. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal strategy for their specific synthetic targets.

Biomimetic Epoxide-Opening Cascades

This strategy emulates the proposed biosynthetic pathway of polyether natural products, involving a cascade of ring-opening reactions of polyepoxides.[7][8] The elegance of this approach lies in its potential to form multiple THF rings in a single, concerted process. The cascade can be initiated by either acid catalysis or enzymatic hydrolysis.

Mechanistic Rationale & Causality

The key to a successful cascade is controlling the regioselectivity of each epoxide opening. According to Baldwin's rules, the 5-exo-tet cyclization to form a THF ring is kinetically favored over the 6-endo-tet cyclization that would lead to a tetrahydropyran (THP) ring.[9] However, under traditional Lewis or Brønsted acid conditions, achieving the desired regioselectivity for a polyether synthesis can be challenging, as undesired pathways can lead to the formation of bisfurans or spiroketals.[7] Enzyme-initiated cascades, using epoxide hydrolases, offer a compelling alternative. The enzyme catalyzes the initial nucleophilic attack on a terminal epoxide, which then triggers a downstream cascade of intramolecular epoxide openings, with the stereochemical course governed by Baldwin's rules.[10]

Workflow: Epoxide-Opening Cascade

G cluster_0 Epoxide-Opening Cascade Pathway A Polyepoxide Precursor B Initiation (Acid or Enzyme) A->B Catalyst C First Ring Opening (5-exo-tet) B->C Cascade Trigger D Second Ring Opening (5-exo-tet) C->D Intramolecular Attack E Bis-THF Core Product D->E Final Cyclization

Caption: Workflow for bis-THF synthesis via an epoxide-opening cascade.

Representative Experimental Protocol (Enzyme-Initiated Cascade)

This protocol is a representative example based on principles described in the literature.[10]

  • Substrate Preparation: A meso-bis-epoxide substrate is dissolved in a suitable buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 1-5 mg/mL. A co-solvent like DMSO may be used sparingly to aid solubility.

  • Enzyme Addition: The purified epoxide hydrolase is added to the substrate solution. The enzyme loading is typically determined empirically but can range from 0.1 to 1 mg/mL.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 12-48 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the bis-THF product.

Asymmetric Dihydroxylation (AD) followed by Cyclization

The Sharpless Asymmetric Dihydroxylation is a cornerstone of stereoselective synthesis, allowing for the predictable and highly enantioselective conversion of alkenes to vicinal diols.[11][12] This method is exceptionally powerful for bis-THF synthesis as it establishes two key stereocenters that can direct the subsequent formation of the heterocyclic rings.

Mechanistic Rationale & Causality

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant (e.g., K₃Fe(CN)₆ or NMO) to regenerate the osmium catalyst.[12] The choice of ligand dictates which face of the alkene is hydroxylated, providing access to either enantiomer of the diol product with high fidelity.[12] Once the diol is formed, cyclization to the THF ring is typically achieved via an SN2 reaction, often by converting the hydroxyl groups into a better leaving group (e.g., mesylate or tosylate) and a nucleophile.

Workflow: Asymmetric Dihydroxylation Pathway

G cluster_1 AD / Cyclization Pathway A Diene or Ene-Yne Precursor B Sharpless Asymmetric Dihydroxylation A->B OsO4 (cat.), AD-mix C Chiral Diol Intermediate B->C D Functional Group Manipulation (e.g., Mesylation) C->D E Intramolecular SN2 Cyclization D->E Base F First THF Ring E->F G Repeat Steps B-E for Second Ring F->G H Bis-THF Product G->H

Caption: General workflow for bis-THF synthesis using Sharpless AD.

Representative Experimental Protocol (Asymmetric Dihydroxylation)

This protocol is adapted from standard Sharpless AD procedures.[11][13]

  • Reaction Setup: A round-bottom flask is charged with a solvent system of t-BuOH/H₂O (1:1, 0.1 M). The commercially available AD-mix-β (or AD-mix-α for the opposite enantiomer) is added, followed by methanesulfonamide (CH₃SO₂NH₂). The mixture is stirred at room temperature until all solids dissolve.

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath.

  • Substrate Addition: The alkene substrate is added to the cooled reaction mixture.

  • Reaction: The reaction is stirred vigorously at 0°C. Progress is monitored by TLC. The reaction time can vary from 6 to 24 hours depending on the substrate.

  • Quenching: The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.

  • Extraction: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.

  • Workup and Purification: The combined organic layers are washed with 2 M NaOH, followed by brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude diol is then purified by flash chromatography. The resulting diol is carried forward to the cyclization step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including the THF core. This strategy involves the use of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to cyclize a diene precursor.

Mechanistic Rationale & Causality

For bis-THF synthesis, the key is the design of a suitable diene substrate where the two terminal alkenes are tethered in a way that facilitates a double RCM reaction or a sequential RCM process. A methylene acetal function has been successfully applied as a linker to facilitate the RCM reaction, using a C₂ symmetric diene-diol as the starting material and sole carbon source.[5][14] This approach is appealing due to its potential efficiency in constructing the core from a single, symmetrical precursor.

Workflow: Ring-Closing Metathesis

G cluster_2 RCM Pathway A Acyclic Diene Precursor (with Tether) B Ring-Closing Metathesis A->B Grubbs' Catalyst C Cyclic Intermediate B->C D Further Transformations (e.g., Hydrogenation, Oxidation) C->D E Bis-THF Product D->E

Caption: Simplified workflow for bis-THF synthesis via RCM.

Representative Experimental Protocol (RCM)

This protocol is a representative example based on principles described in the literature.[2][5]

  • Substrate Preparation: The acyclic diene precursor is dissolved in a degassed solvent, typically dichloromethane (CH₂Cl₂) or toluene, to a low concentration (e.g., 0.005 M) to favor intramolecular cyclization.

  • Catalyst Addition: A solution of a second-generation Grubbs' catalyst (2-5 mol%) in the same degassed solvent is added to the substrate solution.

  • Reaction: The reaction mixture is heated to reflux (typically 40-80°C) under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours. The reaction is monitored by TLC.

  • Quenching: The reaction is cooled to room temperature and quenched by the addition of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for 30 minutes.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Tandem Michael-Henry Reactions

Tandem, or domino, reactions are highly efficient processes that allow for the construction of complex molecules in a single step by combining multiple bond-forming events. The Michael-Henry reaction sequence is a powerful example used to synthesize highly functionalized cyclic systems.[15][16]

Mechanistic Rationale & Causality

This sequence involves an initial Michael addition of a nucleophile to an α,β-unsaturated system, which generates an enolate. This enolate then acts as the nucleophile in an intramolecular Henry (nitro-aldol) reaction with a nitro group.[17] For bis-THF synthesis, this strategy can be cleverly designed to create the necessary stereocenters and ring systems with high levels of control, often using organocatalysts to induce enantioselectivity.[15][16][18] The reaction creates multiple stereogenic centers in one pot, making it a highly atom-economical approach.

Workflow: Tandem Michael-Henry Reaction

G cluster_3 Tandem Michael-Henry Pathway A Michael Acceptor + Nitroalkane Precursor B Organocatalyst-mediated Michael Addition A->B Chiral Catalyst C Enolate Intermediate B->C D Intramolecular Henry Reaction C->D E Cyclized Nitro-alcohol D->E F Further Functionalization E->F G Bis-THF Product F->G

Caption: Logical flow of a tandem Michael-Henry reaction for heterocycle synthesis.

Representative Experimental Protocol (Organocatalytic Tandem Reaction)

This protocol is a representative example based on principles described in the literature.[15][19]

  • Reaction Setup: To a solution of the Michael acceptor (e.g., an α,β-unsaturated ketone) in an anhydrous solvent (e.g., THF or toluene) at the desired temperature (e.g., -20°C to room temperature), the chiral organocatalyst (e.g., a quinine-derived thiourea, 5-10 mol%) is added.

  • Substrate Addition: The nitro-containing substrate is added to the mixture.

  • Reaction: The reaction is stirred under an inert atmosphere for 24-72 hours, with progress monitored by TLC or HPLC.

  • Workup: The reaction mixture is concentrated directly onto silica gel.

  • Purification: The product is purified by flash column chromatography to yield the highly functionalized cyclic product. Diastereomeric ratios and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Comparative Data Summary

Synthetic PathwayKey Reaction TypeTypical Overall Yield RangeStereoselectivityKey Reagents/CatalystsAdvantagesDisadvantages/Limitations
Epoxide-Opening Cascade Biomimetic Cascade Cyclization40-70%Variable, can be high with enzymatic controlEpoxide Hydrolases, Lewis/Brønsted AcidsBiomimetic, potentially very efficient for poly-THF systems.Regioselectivity can be difficult to control with acid catalysis[7]; requires complex polyepoxide precursors.
Asymmetric Dihydroxylation Alkene Oxidation, Sₙ2 Cyclization50-85%Excellent (often >95% ee, >95:5 dr)OsO₄, Chiral Ligands (AD-mix), MsClHigh and predictable stereocontrol[12]; well-established and reliable.Use of highly toxic and expensive OsO₄ (though catalytic); often requires multiple steps per ring.[12]
Ring-Closing Metathesis Olefin Metathesis60-90% (for cyclization step)Dependent on substrate stereochemistryGrubbs' or Hoveyda-Grubbs' CatalystsPowerful for ring formation; tolerant of many functional groups.Requires synthesis of specific diene precursors; catalyst can be expensive.
Tandem Michael-Henry Conjugate Addition, Nitro-Aldol65-95%Good to Excellent (up to >99% ee, >95:5 dr)Chiral Organocatalysts (e.g., thioureas)High atom economy; builds complexity rapidly in one pot.[15][16]Substrate scope can be limited; optimization of conditions for multiple steps can be challenging.
Lewis Acid-Catalyzed Cyclization Prins Cyclization, Annulation50-80%Good to ExcellentBF₃·OEt₂, SnCl₄, Yb(OTf)₃Versatile; can promote various cyclization types.[20][21]Can require stoichiometric amounts of acid; may suffer from side reactions.

Conclusion and Future Outlook

The synthesis of the bis-THF core remains an active and challenging area of organic chemistry. The choice of synthetic pathway is highly dependent on the specific stereochemical requirements of the target molecule, the availability of starting materials, and the desired scale of the synthesis.

  • For targets requiring the highest levels of enantiopurity and predictable stereochemical outcomes, the Sharpless Asymmetric Dihydroxylation followed by cyclization remains a gold standard, despite the need for multiple steps and the use of osmium tetroxide.[22]

  • For rapid construction of molecular complexity from simple precursors, tandem reactions like the Michael-Henry cascade offer an elegant and efficient solution, particularly with the advent of powerful organocatalysts.

  • Biomimetic epoxide-opening cascades represent a highly convergent and aesthetically appealing strategy. While acid-catalyzed versions face challenges, enzyme-initiated cascades hold significant promise for achieving high levels of control in a more sustainable manner.[10][23]

  • Ring-Closing Metathesis provides a robust and reliable method for ring formation, especially when complex acyclic precursors can be readily assembled.[5][14]

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each of these powerful strategies allows the synthetic chemist to make an informed decision, paving the way for the efficient and stereoselective synthesis of vital bis-THF-containing molecules for research and development.

References

  • Systematic Synthesis of Bis-THF Ring Cores in Annonaceous Acetogenins | Organic Letters. (2003). pubs.acs.org. [Link]

  • Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. [Link]

  • Concise Preparation of the Bis-THF Core of Annonaceous Acetogenins. (2016). Thieme Chemistry. [Link]

  • Recent progress on the total synthesis of acetogenins from Annonaceae - Beilstein Journals. (2008). . [Link]

  • Chen, C.-H., Kuan, T.-C., Lu, K.-J., & Hou, D.-R. (2010). Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins. Organic & Biomolecular Chemistry, 8(15), 3463. [Link]

  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir | Request PDF. (2025). ResearchGate. [Link]

  • Jamison, T. F., et al. (2010). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group. PMC. [Link]

  • Iacazio, L., et al. (2009). Epoxide-hydrolase-initiated hydrolysis/rearrangement cascade of a methylene-interrupted bis-epoxide yields chiral THF moieties without involvement of a "cyclase". PubMed. [Link]

  • Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. (2025). ChemistrySelect. [Link]

  • Synthesis of bis‐THF‐bis‐epoxide 4 mediated by an inside‐out... (n.d.). ResearchGate. [Link]

  • Epoxide-Opening Cascades. (2008). Vanderbilt University. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). . [Link]

  • Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. (n.d.). PMC. [Link]

  • Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. (n.d.). PMC. [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended. (n.d.). Research and Reviews. [Link]

  • Stereoselective synthesis of Bis-Tetrahydrofurans. (2014). DSpace. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2025). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Optically Active 2H-Thiopyrano[2,3-b]quinolines with Three Contiguous Stereocenters via an Organocatalytic Asymmetric Tandem Michael-Henry Reaction. (2025). ResearchGate. [Link]

  • Biomimetic synthesis - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. (n.d.). Semantic Scholar. [Link]

  • Lewis acid catalysis - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Dynamic Kinetic Asymmetric Transformation of Racemic Diastereomers: Diastereo- and Enantioconvergent Michael-Henry. (n.d.). Angewandte Chemie International Edition. [Link]

  • (PDF) Chemoenzymatic synthesis of bis-THF rings present in acetogenins. (2016). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, ensuring compliance with safety regulations and promoting a culture of safety within the laboratory.

While specific, comprehensive safety and disposal data for (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is not extensively documented, its structural classification as a cyclic ether and data from related furan-based compounds necessitate a cautious approach to its handling and disposal. Therefore, it is prudent to manage this compound as a hazardous waste.

I. Hazard Assessment and Identification

The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment. Based on available data for structurally similar compounds, (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol should be handled with care. A related compound, (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol, is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[1]. Cyclic ethers as a class of compounds can also pose risks, such as the potential for peroxide formation upon storage, which can lead to explosive hazards[2].

Key Properties:

  • Molecular Formula: C₆H₁₀O₃[3]

  • Molecular Weight: 130.14 g/mol [1][3]

  • Appearance: May be a colorless to white or yellow liquid or semi-solid.

Due to the lack of a specific Safety Data Sheet (SDS), it is imperative to apply the precautionary principle and treat this compound as hazardous.

II. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A flame-resistant laboratory coat is essential.

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors[4]. A safety shower and eyewash station must be readily accessible.

III. Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal[5].

Step-by-Step Waste Segregation and Storage Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper). The container must be made of a material chemically compatible with the compound.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol"[6]. Include the date of initial waste accumulation.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially with incompatible materials such as strong oxidizing agents, to prevent unforeseen chemical reactions[7][8].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. To prevent over-pressurization, do not fill the container to more than 90% of its capacity.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. The SAA should be:

    • At or near the point of waste generation[6].

    • Under the direct control of laboratory personnel[5].

    • Away from sources of ignition, heat, and direct sunlight.

    • Housed within a secondary containment tray to mitigate any potential leaks or spills.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following flowchart outlines the key decision points and actions required.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A Waste Generated: (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol & Contaminated Materials B Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Select a Designated, Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Is Container Full or Nearing Time Limit? H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J Yes L Continue to Monitor SAA I->L No K EHS Arranges for Disposal via Licensed Vendor J->K

Caption: Decision flowchart for the safe disposal of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol.

IV. Final Disposal Procedures

The final disposal of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol waste must be conducted in accordance with institutional, local, and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][9].

Operational Steps for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is approaching the designated accumulation time limit for your facility, contact your institution's EHS department[4][7].

  • Provide Necessary Information: Be prepared to provide the EHS department with a complete and accurate description of the waste, including the chemical name and estimated quantity.

  • Scheduled Pickup: The EHS department will arrange for the pickup of the hazardous waste from your laboratory's SAA.

  • Transportation and Disposal: The waste will then be transported by a certified hazardous waste vendor for final disposal, which is typically accomplished through high-temperature incineration[10][11].

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. The contaminated absorbent material must then be placed in the designated hazardous waste container.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and the EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. PubChem. [Link]

  • (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. PubChem. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

Sources

Personal protective equipment for handling (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

[1]

Executive Summary & Chemical Context

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a critical bicyclic lactol intermediate, structurally related to the bis-THF alcohol moiety found in antiretrovirals like Darunavir.[1] Unlike simple alcohols, this compound is a hemiacetal (lactol) .[1]

Scientific Insight: As a lactol, this compound exists in equilibrium with its open-chain hydroxy-aldehyde form.[1] This structural nuance dictates two specific safety concerns beyond standard organic handling:

  • Aldehyde Potential: The open-chain form increases the risk of respiratory sensitization and mucous membrane irritation compared to stable cyclic alcohols.[1]

  • Stereochemical Integrity: Handling requires strict exclusion of moisture and acidic contaminants, not only for safety but to prevent mutarotation or degradation that compromises the enantiomeric excess (ee) required for pharmaceutical applications.[1]

This guide prioritizes containment of fines (dust) and prevention of transdermal absorption .[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk.[1] This compound is generally classified under the following GHS Hazard Statements:

Hazard ClassCodeDescriptionOperational Implication
Eye Irritation H319 Causes serious eye irritation (Cat 2A).[1][2]Dust contact with eyes will cause immediate, severe pain and potential corneal abrasion.[1]
Skin Sensitization H317 May cause an allergic skin reaction.[1][2]Repeated low-level exposure can lead to permanent hypersensitivity.[1] Double-gloving is mandatory.
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of dust/vapors triggers coughing and inflammation.[1]
Acute Toxicity H302 Harmful if swallowed.[1][3][4][5]Strict hygiene; no hand-to-mouth contact.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the Scale of Operation . We move beyond "standard" advice to "risk-based" layering.

Table 1: PPE Selection by Operational Scale[1]
Body ZoneAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 10 g)Process Scale (> 10 g)
Eye/Face Safety Glasses (ANSI Z87.[1]1) with side shields.[1]Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (8-inch).[1]
Hand Protection Single Nitrile Gloves (4 mil).[1] Change immediately if splashed.[1]Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (extended cuff, 5-8 mil).[1]Double Gloving (High Durability): 1. Inner: Nitrile2.[1] Outer: Chem-resistant Laminate (e.g., Silver Shield) or Thick Neoprene.[1]
Respiratory Fume Hood (Face velocity: 100 fpm).[1] No respirator if sash is proper.[1]Fume Hood. If working outside hood (weighing): N95 Respirator .P100 / HEPA Respirator (Half-face) or PAPR if dust generation is high.[1]
Body Standard Cotton/Poly Lab Coat.[1]Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[1]Tyvek Coveralls (Type 5/6) with elastic wrists/hood.[1]

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Why this matters: Static electricity often causes organic lactols to "jump" or disperse as fine dust during weighing, bypassing standard airflow capture.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.[1]

  • Technique:

    • Place a damp paper towel (chemically compatible) around the balance base to capture stray particles.[1]

    • Use a funnel-transfer method rather than tapping a spatula over the receiving vessel.[1]

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with Acetone or Methanol (solvents in which the compound is soluble) after use.[1]

Protocol B: Spill Response Workflow

Why this matters: Dry sweeping generates dust, aerosolizing the H335/H317 hazard.[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • PPE Upgrade: Don Goggles and N95/P100 respirator before approaching.[1]

  • Containment:

    • If Solid: Do NOT sweep.[1] Cover with a wet wipe or paper towel dampened with inert solvent (e.g., heptane or water if compatible) to suppress dust.[1] Scoop the wet mass into a waste container.[1]

    • If Liquid/Oil: Cover with vermiculite or sand.[1]

  • Clean: Wipe surface with acetone followed by soap and water.[1]

  • Disposal: Label as "Hazardous Waste: Organic Solid/Toxic."

Visualizations

Workflow 1: Risk-Based PPE Decision Logic

This logic gate ensures you never under-protect based on the physical state of the lactol (which can vary between oil and solid depending on purity and temperature).[1]

PPE_Decision_TreeStartStart: Handling (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-olCheckStateCheck Physical StateStart->CheckStateSolidSolid / Powder / CrystalCheckState->SolidLiquidViscous Oil / SolutionCheckState->LiquidDustRiskIs Dust Generation Likely?Solid->DustRiskSplashRiskSplash Risk?Liquid->SplashRiskHighDustHigh Risk: Weighing/MillingDustRisk->HighDustYesLowDustLow Risk: Closed TransferDustRisk->LowDustNoPPE_MaxREQUIRED:- P100 Respirator- Goggles + Face Shield- Double Nitrile Gloves- Tyvek SuitHighDust->PPE_MaxPPE_MedREQUIRED:- Fume Hood (Sash Low)- Safety Goggles- Double Nitrile Gloves- Lab Coat + ApronLowDust->PPE_MedSplashRisk->PPE_MedYes (Pouring)PPE_MinREQUIRED:- Fume Hood- Safety Glasses- Single Nitrile Gloves- Lab CoatSplashRisk->PPE_MinNo (Pipetting)

Caption: Decision logic for selecting PPE based on physical state and activity risk. Note that solids (dust) carry the highest respiratory risk.[1]

Workflow 2: Spill Response & Decontamination

A closed-loop system to ensure spills are handled without spreading contamination.[1]

Spill_ResponseSpillSpill DetectedSecure1. Secure Area(Evacuate & Signage)Spill->SecureAssess2. Assess State(Solid vs Liquid)Secure->AssessSolidActionSolid: WET WIPE Method(Do not sweep)Assess->SolidActionPowderLiquidActionLiquid: ABSORB(Vermiculite/Sand)Assess->LiquidActionOil/SolnClean3. Decontaminate(Acetone -> Soap/Water)SolidAction->CleanLiquidAction->CleanDispose4. Disposal(Haz Waste Tag)Clean->Dispose

Caption: Step-by-step spill response emphasizing the "Wet Wipe" method for solids to prevent aerosolization.

Storage & Compatibility

To maintain safety and chemical integrity:

  • Storage: Keep at 2-8°C (Refrigerated) . The lactol is heat-sensitive.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids (causes degradation/polymerization), and acid chlorides.[1]

  • Peroxide Formation: As a furan derivative, prolonged storage in air may lead to peroxide formation, though less likely than in simple furans.[1] Test for peroxides if stored >12 months.[1]

References

  • European Chemicals Agency (ECHA). Registration Dossier: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Related Isomer Safety Data).[1][3] (Accessed 2023).[1][6]

  • PubChem. Compound Summary: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CID 9942150).[1][7] National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][1]

  • Cayman Chemical. Safety Data Sheet: Darunavir (Related Intermediate Context).

(Note: While specific data for the 2-ol isomer is rare, safety protocols are derived from the structurally identical and widely characterized 3-ol Darunavir intermediate and general bicyclic ether handling standards.)[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.